(Rac)-Zevaquenabant
Description
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Properties
Molecular Formula |
C25H21ClF3N5O2S |
|---|---|
Molecular Weight |
548.0 g/mol |
IUPAC Name |
(NZ)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide |
InChI |
InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33) |
InChI Key |
NLXIJZHFEOSWPU-UHFFFAOYSA-N |
Isomeric SMILES |
C/C(=N/C(=N/S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)/N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)/N |
Canonical SMILES |
CC(=NC(=NS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)N |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Zevaquenabant: A Technical Guide to its Dual-Target Mechanism of Action
(Rac)-Zevaquenabant (also known as MRI-1867) is a peripherally restricted, orally bioavailable small molecule that exhibits a novel dual-target mechanism of action. It functions as both an inverse agonist for the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). This unique pharmacological profile positions it as a promising therapeutic candidate for a range of fibrotic and metabolic diseases, including liver fibrosis, idiopathic pulmonary fibrosis, and chronic kidney disease. Its design specifically aims to mitigate the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists.
This technical guide provides an in-depth overview of the core mechanism of action of this compound, detailing its molecular targets, signaling pathways, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action
This compound's therapeutic effects stem from its simultaneous modulation of two distinct and critical pathways involved in inflammation and fibrosis: the endocannabinoid system and the nitric oxide signaling pathway.
Cannabinoid Receptor 1 (CB1R) Inverse Agonism
The endocannabinoid system, primarily through the CB1R, is a key regulator of metabolism and is implicated in the pathophysiology of various diseases. While CB1R activation can have therapeutic benefits, its overactivation in peripheral tissues is associated with the progression of fibrosis and metabolic disorders.
This compound acts as an inverse agonist at the CB1R. Unlike a neutral antagonist which simply blocks the receptor, an inverse agonist binds to the same receptor and elicits the opposite pharmacological response to that of an agonist. In the case of the constitutively active CB1R, Zevaquenabant reduces the basal level of receptor signaling. This action effectively dampens the downstream signaling cascades that promote fibrogenesis.
Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase (iNOS) is an enzyme that is typically expressed in response to pro-inflammatory stimuli. The excessive production of nitric oxide (NO) by iNOS contributes to oxidative stress, inflammation, and tissue damage, all of which are key drivers of fibrosis.
This compound directly inhibits the enzymatic activity of iNOS, thereby reducing the production of excess NO in pathological conditions. This inhibition helps to alleviate the inflammatory environment and protect tissues from further damage.
The dual action of inhibiting both CB1R and iNOS provides a synergistic approach to combating fibrosis, addressing two key pathways simultaneously.
Quantitative Data
The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Target | Assay Type | Reference |
| Ki | 5.7 nM | CB1R | Radioligand Binding | [1] |
No specific IC50 value for the inhibition of iNOS by this compound has been publicly disclosed in the reviewed literature. However, its inhibitory activity has been demonstrated in functional assays.
| Study Type | Animal Model | Compound | Dose | Duration | Key Findings | Reference |
| In Vivo Liver Fibrosis | CCl4-induced fibrosis in mice | MRI-1867 | 3 mg/kg/day | 4 weeks | Significant reduction in liver fibrosis |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following sections provide an overview of the methodologies for key experiments cited in the characterization of this compound.
CB1 Receptor Binding Assay (Radioligand Displacement)
Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A radiolabeled CB1R agonist or antagonist with high affinity, such as [3H]CP-55,940, is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 90 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
iNOS Inhibition Assay
Objective: To determine the inhibitory potency of this compound on iNOS activity.
Methodology:
-
Enzyme Source: Recombinant human or murine iNOS is used as the enzyme source.
-
Substrate: The natural substrate for iNOS, L-arginine, is provided in the reaction mixture.
-
Assay Principle: The activity of iNOS is typically measured by monitoring the conversion of L-arginine to L-citrulline and nitric oxide (NO). A common method involves the use of [3H]L-arginine and quantifying the formation of [3H]L-citrulline.
-
Inhibition Assay: The enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate to initiate the reaction.
-
Reaction Termination: The enzymatic reaction is stopped after a defined period.
-
Separation and Detection: The product ([3H]L-citrulline) is separated from the substrate ([3H]L-arginine) using cation-exchange chromatography. The amount of product formed is quantified by liquid scintillation counting.
-
Data Analysis: The IC50 value, the concentration of this compound that causes 50% inhibition of iNOS activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model
Objective: To evaluate the anti-fibrotic efficacy of this compound in a preclinical model of liver fibrosis.
Methodology:
-
Animal Model: Male C57BL/6J mice are commonly used.
-
Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of CCl4 (e.g., 0.5-1.0 mL/kg body weight, diluted in corn oil) twice weekly for a period of 4-8 weeks.
-
Treatment: this compound (formulated for oral or i.p. administration) is administered daily at a specified dose (e.g., 3 mg/kg) for the duration of the CCl4 treatment. A vehicle control group receives the formulation without the active compound.
-
Endpoint Analysis:
-
Histology: At the end of the study, livers are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Picrosirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis. The fibrotic area is typically quantified as a percentage of the total liver area using image analysis software.
-
Gene Expression: RNA is extracted from liver tissue, and the expression of key pro-fibrotic genes (e.g., Col1a1, Acta2 [α-SMA], Timp1, Tgfb1) is quantified using quantitative real-time PCR (qPCR).
-
Protein Expression: The protein levels of fibrotic markers, such as α-smooth muscle actin (α-SMA), are assessed by Western blotting or immunohistochemistry.
-
Biochemical Markers: Serum levels of liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are measured to assess liver damage.
-
This comprehensive guide elucidates the multifaceted mechanism of action of this compound, providing a foundation for further research and development of this promising therapeutic agent. The dual inhibition of CB1R and iNOS represents a rational and innovative approach to treating complex diseases driven by fibrosis and inflammation.
References
(Rac)-Zevaquenabant: A Dual-Target Inhibitor of CB1R and iNOS
(Rac)-Zevaquenabant , also known as (Rac)-MRI-1867, is a peripherally restricted, dual-target antagonist that exhibits high affinity for the cannabinoid receptor type 1 (CB1R) and inhibitory activity against inducible nitric oxide synthase (iNOS).[1][2][3] Developed as a potential therapeutic for fibrotic diseases and metabolic disorders, its mechanism of action involves the simultaneous blockade of these two key signaling pathways.[4][5] The S-enantiomer, Zevaquenabant ((S)-MRI-1867), is the more pharmacologically active form.[2] This technical guide provides an in-depth overview of the targets of this compound, detailing its quantitative interaction, the experimental protocols for its characterization, and the signaling pathways it modulates.
Quantitative Data Summary
The inhibitory activity of this compound and its enantiomers has been quantified through various in vitro assays. The following table summarizes the key quantitative data for its interaction with its primary targets.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound (Compound 6b) | Human CB1R | Radioligand Binding ([³H]CP55,940) | Kᵢ | 5.7 nM | [1] |
| Zevaquenabant ((S)-MRI-1867) | Human CB1R | Radioligand Binding ([³H]SR141716A) | Kᵢ | 2.4 nM | [6] |
| (R)-enantiomer | Human CB1R | Radioligand Binding ([³H]SR141716A) | Kᵢ | 38.2 nM | [6] |
| Zevaquenabant ((S)-MRI-1867) | Murine iNOS | Griess Assay (LPS-stimulated RAW 264.7 cells) | % Inhibition @ 10 µM | ~60% | [6] |
| Zevaquenabant ((S)-MRI-1867) | CB1R | GTPγS Binding Assay | Functional Activity | Inverse Agonist | [6] |
Experimental Protocols
The characterization of this compound's activity on its targets involves several key experimental methodologies. The protocols for these assays are detailed below.
Cannabinoid Receptor Type 1 (CB1R) Radioligand Binding Assay
This assay determines the binding affinity of this compound to the CB1 receptor by measuring its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 cells) or from mouse brain tissue. Cells or tissues are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.
-
Competitive Binding: A constant concentration of a radiolabeled CB1R ligand, such as [³H]CP55,940 or [³H]SR141716A, is incubated with the membrane preparation in the presence of varying concentrations of this compound.
-
Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 60-90 minutes) to allow for binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand. The Kᵢ (inhibitory constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[7]
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay (Griess Assay)
This cell-based assay measures the ability of this compound to inhibit the production of nitric oxide by iNOS in stimulated macrophage cells.
Methodology:
-
Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded in 96-well plates.
-
Cell Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.
-
Compound Treatment: The stimulated cells are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for iNOS expression and nitric oxide production.
-
Nitrite Measurement: The concentration of nitrite (a stable product of nitric oxide) in the cell culture supernatant is measured using the Griess reagent system.[8][9] This involves a two-step diazotization reaction that results in a colored azo compound.
-
Quantification: The absorbance of the colored product is measured spectrophotometrically (e.g., at 540-570 nm). A standard curve is generated using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Data Analysis: The percentage of iNOS inhibition is calculated by comparing the nitrite levels in the compound-treated wells to the vehicle-treated control wells.
CB1R Functional Assay (GTPγS Binding Assay)
This assay determines the functional activity of this compound at the CB1 receptor, specifically its ability to act as an inverse agonist. Inverse agonists inhibit the basal, ligand-independent activity of a receptor.
Methodology:
-
Membrane Preparation: Membranes from cells expressing CB1R or from brain tissue are prepared as described for the radioligand binding assay.
-
Assay Reaction: The membranes are incubated with a non-hydrolyzable GTP analog, [³⁵S]GTPγS, in the presence of varying concentrations of this compound.
-
G-protein Activation: In the absence of an agonist, some G-protein-coupled receptors, including CB1R, exhibit a basal level of G-protein activation. Inverse agonists reduce this basal activity. Agonists, on the other hand, stimulate the binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).
-
Separation and Quantification: The bound [³⁵S]GTPγS is separated from the free form by rapid filtration, and the radioactivity is quantified by liquid scintillation counting.[10][11]
-
Data Analysis: The data are analyzed to determine the effect of this compound on the basal [³⁵S]GTPγS binding. A decrease in basal binding indicates inverse agonist activity.
Signaling Pathways and Experimental Workflows
The dual-target nature of this compound allows it to modulate multiple downstream signaling pathways implicated in fibrosis and metabolic regulation.
CB1R Signaling Pathway
This compound acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). Its binding inhibits the constitutive activity of the receptor, thereby reducing the activation of downstream signaling cascades.
Caption: CB1R inverse agonism by this compound.
iNOS Signaling Pathway in Fibrosis
In pathological conditions like liver fibrosis, iNOS is upregulated in response to pro-inflammatory stimuli. The resulting overproduction of nitric oxide contributes to tissue damage and the activation of fibrogenic pathways. This compound directly inhibits iNOS activity, thereby mitigating these effects.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel, Non-Brain-Penetrant, Hybrid Cannabinoid CB1R Inverse Agonist/Inducible Nitric Oxide Synthase (iNOS) Inhibitors for the Treatment of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 4. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 5. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
The Peripherally Selective Cannabinoid CB1 Receptor Antagonist: An In-Depth Technical Guide to (Rac)-Zevaquenabant
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the peripheral selectivity of (Rac)-Zevaquenabant, a novel dual-target antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). By elucidating its binding affinities, functional activities, and the experimental methodologies used for its characterization, this document serves as a critical resource for professionals engaged in the research and development of next-generation therapeutics for metabolic and fibrotic diseases.
Introduction: The Rationale for Peripheral CB1R Antagonism
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy homeostasis, appetite, and metabolism. While first-generation CB1R antagonists like rimonabant demonstrated significant efficacy in treating obesity and related metabolic disorders, their clinical development was halted due to severe neuropsychiatric side effects, including anxiety and depression. These adverse effects were a direct consequence of the drugs crossing the blood-brain barrier and acting on CB1 receptors within the central nervous system (CNS).
This challenge spurred the development of peripherally restricted CB1R antagonists, designed to selectively target CB1 receptors in peripheral tissues such as the liver, adipose tissue, and muscle, while minimizing brain penetration. This compound (also known as (Rac)-MRI-1867) and its more active S-enantiomer, Zevaquenabant ((S)-MRI-1867 or INV-101), represent a third generation of these compounds. Their unique dual-action mechanism, targeting both CB1R and iNOS, offers a promising therapeutic strategy for a range of conditions, including liver fibrosis, chronic kidney disease, and metabolic syndrome.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its related compounds, providing a clear comparison of their binding affinities and functional potencies.
Table 1: Receptor Binding Affinities
| Compound | Receptor | Species | Ki (nM) | Selectivity (CB1/CB2) |
| This compound | CB1 | - | 5.7[1][2][3] | - |
| (S)-MRI-1867 (Zevaquenabant) | CB1 | Human | 2.3[4] | >500-fold |
| (S)-MRI-1867 (Zevaquenabant) | CB2 | Human | >1000 | - |
| (S)-MRI-1891 | CB1 | Human | Subnanomolar[5][6] | >2000-fold[5][6] |
| (S)-MRI-1891 | CB2 | Human | >1000 | - |
Table 2: Functional Activity
| Compound | Assay | Target | IC50 | Notes |
| (S)-MRI-1867 (Zevaquenabant) | GTPγS Binding | CB1R | 40 nM[4] | Inverse agonist activity observed. |
| (S)-MRI-1891 | GTPγS Binding | CB1R | 6 nM[5][6] | Demonstrates biased antagonism. |
| (S)-MRI-1891 | β-arrestin Recruitment | CB1R | 21 pM[5][6] | Highly potent in inhibiting β-arrestin pathway. |
| (S)-MRI-1867 (Zevaquenabant) | iNOS Inhibition | iNOS | 1-10 µM (qualitative) | Concentration-dependent inhibition observed in this range. A specific IC50 value is not available in the reviewed literature. |
Table 3: In Vivo Peripheral Selectivity
| Compound | Parameter | Species | Value | Indication |
| (S)-MRI-1867 (Zevaquenabant) | Brain/Plasma Ratio | Mouse | ~0.03 | Low brain penetration. |
Experimental Protocols
This section details the methodologies for the key experiments cited in the characterization of this compound's peripheral selectivity.
Radioligand Binding Assay for CB1 and CB2 Receptors
This protocol is a synthesized representation of standard methods used to determine the binding affinity of compounds to cannabinoid receptors.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for CB1 and CB2 receptors.
Materials:
-
Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [3H]CP55,940 (a high-affinity cannabinoid agonist).
-
Non-specific binding control: A high concentration of a non-labeled, potent cannabinoid ligand (e.g., WIN 55,212-2).
-
Test compound: this compound at various concentrations.
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound in the binding buffer. For total binding, omit the test compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.
-
Equilibration: Incubate the plate at 30°C for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Rapidly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This protocol outlines a common method to assess the functional activity of a compound as an agonist, antagonist, or inverse agonist at G-protein coupled receptors like CB1.
Objective: To determine the functional effect of this compound on CB1 receptor signaling.
Materials:
-
Membrane preparations from cells or tissues expressing the CB1 receptor.
-
[35S]GTPγS (a non-hydrolyzable GTP analog).
-
GDP (Guanosine diphosphate).
-
CB1 receptor agonist (e.g., CP55,940).
-
Test compound: this compound at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
Procedure:
-
Pre-incubation: Pre-incubate the membrane preparation with the test compound (for antagonist/inverse agonist testing) or vehicle in the assay buffer containing GDP for 15-30 minutes at 30°C.
-
Stimulation (for antagonist testing): Add the CB1 receptor agonist to the wells designated for antagonist testing.
-
Initiation of Reaction: Initiate the binding reaction by adding [35S]GTPγS to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Quantify the amount of bound [35S]GTPγS using a liquid scintillation counter.
-
Data Analysis:
-
For agonist activity, an increase in [35S]GTPγS binding compared to baseline indicates agonism.
-
For antagonist activity, a decrease in the agonist-stimulated [35S]GTPγS binding indicates antagonism.
-
For inverse agonist activity, a decrease in the basal [35S]GTPγS binding (in the absence of an agonist) indicates inverse agonism.[4]
-
Calculate EC50 (for agonists) or IC50 (for antagonists/inverse agonists) values from concentration-response curves.
-
In Vivo Assessment of Peripheral Selectivity
A combination of pharmacokinetic and pharmacodynamic studies is used to confirm the peripheral selectivity of a compound.
Objective: To determine the brain-to-plasma concentration ratio of this compound.
Procedure:
-
Administer this compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral gavage).
-
At various time points after administration, collect blood and brain tissue samples.
-
Process the blood to obtain plasma. Homogenize the brain tissue.
-
Extract the drug from both plasma and brain homogenates.
-
Quantify the concentration of this compound in both matrices using a sensitive analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the brain/plasma concentration ratio. A low ratio (typically < 0.1) is indicative of poor blood-brain barrier penetration.
Objective: To assess the lack of central CB1R-mediated effects.
Procedure:
-
Administer this compound or a brain-penetrant CB1R antagonist (positive control, e.g., rimonabant) to rodents.
-
Observe and quantify the four classic signs of central cannabinoid activity (the "tetrad"): hypomotility, catalepsy, analgesia, and hypothermia.
-
A peripherally restricted antagonist is not expected to produce these central effects.
Objective: To confirm engagement of peripheral CB1 receptors.
Procedure:
-
Administer a CB1 agonist (e.g., anandamide) to rodents to induce a decrease in gastrointestinal motility.
-
Co-administer this compound with the agonist.
-
After a set time, administer a charcoal meal orally.
-
After another set time, euthanize the animals and measure the distance the charcoal has traveled through the small intestine.
-
A peripherally active antagonist will block the agonist-induced decrease in motility, demonstrating its action on peripheral CB1 receptors in the gut.[6]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the peripheral selectivity of this compound.
Caption: CB1 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Determining Peripheral Selectivity.
Caption: Logical Relationship of Peripheral Restriction and Therapeutic Window.
Conclusion
This compound and its enantiomer Zevaquenabant are promising, peripherally selective CB1 receptor antagonists with the added benefit of iNOS inhibition. The data presented in this guide demonstrate their high affinity and selectivity for the CB1 receptor, coupled with low brain penetrance, which is a critical feature for avoiding the adverse CNS effects that plagued earlier generations of CB1R-targeting drugs. The detailed experimental protocols provide a framework for the continued investigation and development of this and other peripherally acting compounds. The dual-target mechanism of Zevaquenabant offers a novel and potentially more effective therapeutic approach for complex diseases such as fibrosis and metabolic syndrome. Further research into the clinical applications of Zevaquenabant is warranted to fully realize its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-MRI-1867: A Technical Guide to a Dual-Target Inhibitor for Fibrotic Diseases
(Rac)-MRI-1867 , also known as Zevaquenabant , is a novel, peripherally restricted hybrid molecule engineered to simultaneously act as an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This dual-target mechanism of action positions it as a promising therapeutic candidate for liver fibrosis and other fibrotic conditions.[1][3] The more active enantiomer of this racemic mixture is the (S)-enantiomer.[1] This guide provides a comprehensive overview of its chemical structure, properties, and the experimental data supporting its development.
Chemical Structure and Physicochemical Properties
(Rac)-MRI-1867 is a complex synthetic molecule with the chemical formula C₂₅H₂₁ClF₃N₅O₂S.[4] Its design as a peripherally restricted agent is crucial for avoiding the neuropsychiatric side effects associated with earlier, brain-penetrant CB1R antagonists.[3][5] This is achieved in part by an increased polar surface area compared to brain-penetrant predecessors.[3]
| Property | Value | Reference |
| IUPAC Name | (4S)-3-(4-chlorophenyl)-4-phenyl-N'-[(4-trifluoromethyl)phenyl]sulfonyl-4,5-dihydro-1H-pyrazole-1-carboximidoyl-acetamidine | [3] (structure-based) |
| Synonyms | (Rac)-Zevaquenabant, Compound 6b | [6][7] |
| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S | [4] |
| Molecular Weight | 547.98 g/mol | [4] |
| CAS Number | 1610420-28-4 | [4] |
| Solubility | Soluble in DMSO (50 mg/mL) | [4] |
Pharmacological Properties and Quantitative Data
(Rac)-MRI-1867 demonstrates high affinity for the CB1 receptor and potent inhibition of iNOS. Its pharmacokinetic profile is characterized by good oral bioavailability and restricted brain penetration.[2][3]
In Vitro Activity
| Parameter | Target | Value | Species | Assay | Reference |
| Kᵢ | CB1R | 5.7 nM | - | Radioligand Binding Assay | [4][6] |
| Kᵢ | CB1R | 2.3 nM | Human | Radioligand Binding Assay (for (-)-MRI-1867) | [3] |
| Selectivity | CB2R vs CB1R | > 435-fold | Human | Radioligand Binding Assay (for (-)-MRI-1867) | [3] |
| IC₅₀ | CB1R | 40 nM | - | GTPγS Functional Assay (for (-)-MRI-1867) | [3] |
| IC₅₀ | iNOS | 1-10 µM | Mouse | Enzyme Activity Assay | [3] |
| IC₅₀ | hERG | 5.1 µM | Human | Patch Clamp Assay | [8] |
Pharmacokinetic Properties
| Parameter | Value | Species | Route | Reference |
| Oral Bioavailability | 81% | Rat | Oral Gavage | [3] |
| Oral Bioavailability | 87% | - | Oral | [2] |
| Plasma t₁/₂ | ~4 hours | Mouse, Rat | Oral | [3] |
| Brain/Plasma Ratio | ~0.03 | - | Oral | [2] |
| Microsomal Stability | 46-62% remaining after 1 hr | Mouse, Rat, Human | - | [3] |
Mechanism of Action and Signaling Pathways
(Rac)-MRI-1867 exerts its anti-fibrotic effects by concurrently blocking two key pathways implicated in the progression of liver fibrosis. The inhibition of CB1R and iNOS leads to a reduction in pro-inflammatory and pro-fibrotic signaling.[3] The dual inhibition provides a synergistic effect, targeting pathways that are not addressed by single-target agents.[2][3]
Caption: Mechanism of (Rac)-MRI-1867 in inhibiting liver fibrosis.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of (Rac)-MRI-1867.
CB1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of (Rac)-MRI-1867 to the CB1 receptor.
-
Source: Membranes from Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor.[3]
-
Radioligand: [³H]-CP55940.[3]
-
Procedure:
-
Cell membranes (3-20 µg protein) are incubated in a 96-well plate.[9]
-
Increasing concentrations of unlabeled (Rac)-MRI-1867 are added to compete with a fixed concentration of [³H]-CP55940 (e.g., 1 nM).[3]
-
The mixture is incubated at 30°C for 60-90 minutes to reach equilibrium.[9]
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[9]
-
The filters are washed with ice-cold buffer.[9]
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.[9]
-
-
Data Analysis: The concentration of (Rac)-MRI-1867 that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.[3]
iNOS Activity Assay
This assay measures the inhibitory effect of (Rac)-MRI-1867 on iNOS enzyme activity.
-
Source: Cell-free extracts from RAW 264.7 mouse macrophage cells.[3]
-
Induction: iNOS expression is induced by treating the cells with lipopolysaccharide (LPS) (50 ng/mL) and γ-interferon (10 ng/mL) for 24 hours.[3]
-
Procedure:
-
RAW 264.7 cells are cultured and stimulated to express iNOS.[10]
-
Cells are lysed, and the supernatant containing the iNOS enzyme is collected.[11]
-
The cell extract is incubated with L-arginine (the substrate for iNOS) and various concentrations of (Rac)-MRI-1867.
-
The production of nitric oxide (NO) is measured indirectly by quantifying its stable metabolite, nitrite, in the supernatant using the Griess reagent.[12]
-
-
Data Analysis: The concentration of (Rac)-MRI-1867 that inhibits 50% of iNOS activity (IC₅₀) is calculated.
Murine Models of Liver Fibrosis
(Rac)-MRI-1867 has been evaluated in two primary mouse models of liver fibrosis.
-
Bile Duct Ligation (BDL) Model:
-
Induction: Male C57BL/6 mice undergo a surgical procedure where the common bile duct is double-ligated with surgical sutures.[13][14] This obstruction of bile flow leads to cholestatic liver injury and subsequent fibrosis.[13]
-
Treatment: (Rac)-MRI-1867 (e.g., 3 mg/kg/day) or vehicle is administered daily by oral gavage.[3]
-
Assessment: After a defined period (e.g., 2 weeks), animals are sacrificed. Livers are collected for histological analysis (Sirius Red staining for collagen) and biochemical analysis (hydroxyproline content to quantify collagen).[3][14]
-
-
Carbon Tetrachloride (CCl₄) Model:
-
Induction: Mice receive intraperitoneal injections of CCl₄ (e.g., 0.2-1.0 ml/kg in olive oil) two to three times per week for several weeks (e.g., 4-11 weeks) to induce chronic liver injury and fibrosis.[15][16][17]
-
Treatment: Concurrent with CCl₄ administration, mice are treated daily with (Rac)-MRI-1867 or vehicle via oral gavage.[3]
-
Assessment: Similar to the BDL model, liver fibrosis is assessed through histology and hydroxyproline content.[16][18]
-
Caption: Workflow for evaluating (Rac)-MRI-1867 in a mouse model.
Conclusion
(Rac)-MRI-1867 is a potent, orally bioavailable, and peripherally restricted dual inhibitor of CB1R and iNOS. Preclinical data strongly support its anti-fibrotic efficacy in established models of liver disease. Its ability to target two distinct, yet complementary, pathways in the pathogenesis of fibrosis highlights its potential as a novel therapeutic agent for patients with chronic liver diseases and potentially other fibrotic conditions. Further clinical development is warranted to establish its safety and efficacy in humans.
References
- 1. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. glpbio.com [glpbio.com]
- 5. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Bile Duct Ligation in Mice: Induction of Inflammatory Liver Injury and Fibrosis by Obstructive Cholestasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BDL model (Bile duct ligation) | SMC Laboratories Inc. [smccro-lab.com]
- 15. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 17. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]
- 18. scantox.com [scantox.com]
Pharmacological Profile of (Rac)-Zevaquenabant: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Zevaquenabant, also known as MRI-1867, is a novel, peripherally restricted small molecule that exhibits a unique dual pharmacological action as a potent inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). This dual mechanism of action positions Zevaquenabant as a promising therapeutic candidate for a range of fibrotic and metabolic disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, inhibitory activity, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development.
Introduction
The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating metabolism and fibrotic processes. Similarly, the overexpression of iNOS and the subsequent increase in nitric oxide production are implicated in the pathophysiology of various inflammatory and fibrotic diseases. This compound has been designed to simultaneously target these two key pathways, offering a potentially synergistic therapeutic effect while minimizing central nervous system side effects due to its peripheral restriction.[1]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound's interaction with its primary targets.
Table 1: Receptor Binding Affinity
| Target | Parameter | Value (nM) |
| Cannabinoid Receptor 1 (CB1R) | Kᵢ | 5.7[2] |
Table 2: Enzyme Inhibition
| Target | Parameter | Value (µM) |
| Inducible Nitric Oxide Synthase (iNOS) | Inhibition Range | 1 - 10[3] |
Note: A specific IC₅₀ value for iNOS inhibition is not yet publicly available. The provided range is based on in vitro cell-free extract assays.
Signaling Pathways
This compound's dual-action mechanism involves the modulation of two distinct signaling pathways.
CB1 Receptor Inverse Agonism
As an inverse agonist, this compound binds to the CB1 receptor and stabilizes it in an inactive conformation. This not only blocks the binding of endogenous agonists like anandamide and 2-arachidonoylglycerol but also reduces the basal, constitutive activity of the receptor. The CB1 receptor is a G-protein coupled receptor (GPCR) primarily coupled to inhibitory G-proteins (Gαi/o). Inverse agonism by Zevaquenabant leads to the inhibition of downstream signaling cascades.
iNOS Inhibition
Inducible nitric oxide synthase is an enzyme that is typically expressed in response to pro-inflammatory stimuli such as cytokines and bacterial endotoxins. Once expressed, iNOS produces large amounts of nitric oxide (NO) from L-arginine. Excessive NO production can contribute to tissue damage and fibrosis. This compound directly inhibits the enzymatic activity of iNOS, thereby reducing the production of NO.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
CB1 Receptor Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity (Kᵢ) of a test compound for the CB1 receptor.
Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for the human CB1 receptor.
Materials:
-
Human CB1 receptor-expressing cell membranes (e.g., from CHO-K1 or HEK293 cells)
-
[³H]CP-55,940 (radioligand)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, 0.2% BSA, pH 7.4
-
This compound (test compound)
-
Non-specific binding control (e.g., 10 µM WIN 55,212-2)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Reaction Mixture: In a 96-well microplate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or this compound dilution.
-
50 µL of [³H]CP-55,940 (at a final concentration close to its K₋d).
-
100 µL of cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).
-
-
Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in wash buffer using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its equilibrium dissociation constant.
-
iNOS Activity Assay
This protocol describes a general method to assess the inhibitory effect of a compound on iNOS activity by measuring the conversion of L-arginine to L-citrulline.
Objective: To determine the in vitro inhibitory activity of this compound on iNOS.
Materials:
-
RAW 264.7 macrophage cell lysate (as a source of iNOS) or purified iNOS enzyme.
-
LPS and IFN-γ (for inducing iNOS expression in RAW 264.7 cells).
-
Assay Buffer: 50 mM HEPES, pH 7.4, containing 1 mM DTT and 10 µM BH₄.
-
[¹⁴C]L-arginine (substrate).
-
Cofactor solution: NADPH, FAD, FMN, and calmodulin.
-
This compound (test compound).
-
Positive control inhibitor (e.g., L-NAME).
-
Dowex AG 50W-X8 resin (Na⁺ form).
-
Scintillation cocktail and counter.
Procedure:
-
iNOS Induction (if using cell lysate): Treat RAW 264.7 cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 100 U/mL) for 18-24 hours to induce iNOS expression. Prepare a cell lysate.
-
Reaction Mixture: In microcentrifuge tubes, prepare the reaction mixture containing:
-
Assay buffer.
-
Cofactor solution.
-
This compound at various concentrations or positive/negative controls.
-
iNOS-containing cell lysate or purified enzyme.
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the reaction by adding [¹⁴C]L-arginine.
-
Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop buffer (e.g., 1 M HEPES, pH 5.5, containing 10 mM EDTA).
-
Separation of [¹⁴C]L-citrulline: Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. [¹⁴C]L-arginine will bind to the resin, while [¹⁴C]L-citrulline will be in the eluate.
-
Quantification: Collect the eluate, add scintillation cocktail, and measure the radioactivity to quantify the amount of [¹⁴C]L-citrulline formed.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value.
-
Conclusion
This compound is a promising peripherally restricted, dual-target inhibitor of CB1R and iNOS. Its potent inverse agonism at the CB1 receptor and inhibitory activity against iNOS provide a strong rationale for its development in the treatment of fibrotic diseases and metabolic disorders. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and similar molecules. Further studies are warranted to fully elucidate its clinical efficacy and safety profile.
References
(Rac)-Zevaquenabant: A Technical Guide for Liver Fibrosis Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Rac)-Zevaquenabant (also known as MRI-1867), a peripherally restricted dual-target antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), for the investigation of liver fibrosis.[1][2] This document consolidates key preclinical data, outlines detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.
Core Concepts: Mechanism of Action
This compound is a third-generation CB1R antagonist designed for peripheral selectivity, thereby minimizing the centrally-mediated side effects observed with earlier antagonists.[3] It functions as an inverse agonist at the CB1R and an inhibitor of iNOS, both of which are implicated in the pathogenesis of liver fibrosis.[3] The endocannabinoid system, particularly through CB1R activation on hepatic stellate cells (HSCs) and other cell types, is known to promote fibrogenesis.[4][5][6][7] Upregulation of iNOS also contributes to the inflammatory and fibrotic processes in the liver.[8][9] By simultaneously blocking these two pathways, Zevaquenabant offers a targeted approach to mitigate liver fibrosis.[2]
Signaling Pathway of this compound in Liver Fibrosis
Caption: Mechanism of action of this compound in inhibiting liver fibrosis.
Preclinical Efficacy Data
Preclinical studies have demonstrated the potent anti-fibrotic effects of this compound in murine models of liver fibrosis. The following tables summarize the key quantitative findings from a study utilizing bile duct ligation (BDL) and carbon tetrachloride (CCl4) induced fibrosis models, comparing Zevaquenabant (MRI-1867) with the first-generation CB1R antagonist, Rimonabant.[2]
Table 1: Effect of this compound on Biliary Fibrosis Progression (BDL Model)
| Treatment Group (3 mg/kg/day) | Fibrosis Area (% Sirius Red Staining) | Hydroxyproline Content (µg/g liver) |
| Sham Control | ~1% | ~100 |
| BDL + Vehicle | ~6.5% | ~450 |
| BDL + Rimonabant | ~4.5% | ~300 |
| BDL + this compound (MRI-1867) | ~3% | ~225 |
| Data are approximated from graphical representations in Cinar, R. et al., 2016.[2] |
Table 2: Effect of this compound on Hepatocellular Fibrosis (CCl4 Model)
| Treatment Group (3 mg/kg/day) | Fibrosis Area (% Sirius Red Staining) | Hydroxyproline Content (µg/g liver) |
| Control | Not reported | ~100 |
| CCl4 + Vehicle | ~3.5% | ~350 |
| CCl4 + Rimonabant | ~2.5% | ~250 |
| CCl4 + this compound (MRI-1867) | ~1.5% | ~175 |
| Data are approximated from graphical representations in Cinar, R. et al., 2016.[2] |
Experimental Protocols
This section details a generalized methodology for evaluating the anti-fibrotic potential of a compound like this compound in a preclinical setting, based on established liver fibrosis models.[1][2][10][11]
Murine Model of CCl4-Induced Liver Fibrosis
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House animals for at least one week prior to the experiment under standard conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Fibrosis Induction:
-
Treatment Administration:
-
Prepare this compound for oral gavage. A typical vehicle could be a solution of 1% carboxymethylcellulose.
-
Randomize mice into treatment groups (e.g., Vehicle control, Zevaquenabant low dose, Zevaquenabant high dose).
-
Administer the compound daily via oral gavage, starting either concurrently with CCl4 induction (prevention model) or after the fibrosis is established (reversal model).[12] A dosage of 3 mg/kg/day has been shown to be effective.[2]
-
-
Endpoint and Sample Collection:
-
At the end of the treatment period, euthanize the animals.
-
Collect blood samples via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST).
-
Perfuse the liver with saline and harvest the entire organ.
-
-
Fibrosis Assessment:
-
Histological Analysis:
-
Fix a portion of the liver in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and cut sections (e.g., 5 µm).
-
Stain sections with Sirius Red to visualize collagen deposition.[2]
-
Quantify the fibrotic area using digital image analysis software.
-
-
Biochemical Analysis:
-
Freeze a portion of the liver in liquid nitrogen for biochemical assays.
-
Measure the hydroxyproline content, a key component of collagen, as a quantitative marker of fibrosis.[2] This typically involves acid hydrolysis of the liver tissue followed by a colorimetric assay.
-
-
Gene Expression Analysis:
-
Isolate RNA from a frozen liver sample.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes such as Col1a1 (Collagen type I alpha 1), Acta2 (α-SMA), and Tgf-β1.[2]
-
-
Experimental Workflow Diagram
Caption: Workflow for a preclinical study of this compound in a CCl4-induced liver fibrosis model.
References
- 1. researchgate.net [researchgate.net]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZEB1 regulates the activation of hepatic stellate cells through Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Elevated Levels of Endocannabinoids in Chronic Hepatitis C May Modulate Cellular Immune Response and Hepatic Stellate Cell Activation [mdpi.com]
- 5. plataformamedia.com [plataformamedia.com]
- 6. Monopar Therapeutics Reports Third Quarter 2025 Financial Results and Recent Developments | INN [investingnews.com]
- 7. Monopar Presents New Data and Analyses on Rapidly Improved Copper Balance in Wilson Disease Patients on Tiomolybdate Choline at AASLD - The Liver Meeting® 2025 - BioSpace [biospace.com]
- 8. Nitric oxide in liver fibrosis: The role of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current status of novel antifibrotic therapies in patients with chronic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of inducible nitric oxide synthase activity prevents liver recovery in rat thioacetamide-induced fibrosis reversal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver Fibrosis Quantification by Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of Liver Fibrosis at T1 and T2 Mapping with Extracellular Volume Fraction MRI: Preclinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Zevaquenabant: A Dual-Target Inhibitor for Metabolic Disorders
A Technical Guide on the Preclinical Evidence and Mechanism of Action of a Peripherally Restricted CB1R Inverse Agonist and iNOS Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic disorders, including obesity and dyslipidemia, represent a significant global health challenge with a growing need for novel therapeutic interventions. The endocannabinoid system, particularly the cannabinoid receptor 1 (CB1R), has been identified as a key regulator of energy homeostasis and metabolism. However, first-generation CB1R antagonists, while effective, were hampered by centrally mediated neuropsychiatric side effects. (Rac)-Zevaquenabant (also known as MRI-1867 or INV-101) is a third-generation, peripherally restricted CB1R inverse agonist with an additional inhibitory activity against inducible nitric oxide synthase (iNOS).[1][2] This dual-target mechanism offers a promising approach to treating metabolic disorders by mitigating the metabolic consequences of CB1R overactivation in peripheral tissues without the adverse central nervous system effects.[3] This technical guide provides an in-depth review of the preclinical data on this compound's role in metabolic disorders, detailed experimental protocols from key studies, and an exploration of its underlying signaling pathways.
Introduction
The overactivation of the endocannabinoid system is strongly associated with the pathophysiology of metabolic syndrome, contributing to increased appetite, lipogenesis, and insulin resistance.[4][5] Pharmacological blockade of CB1R has been a validated strategy for weight loss and improvement of metabolic parameters.[6] this compound is a novel small molecule designed to be peripherally selective, thereby avoiding the neuropsychiatric side effects that led to the withdrawal of first-generation CB1R antagonists.[1][3] Its unique dual-action as a CB1R inverse agonist and an iNOS inhibitor suggests a synergistic potential in addressing the complex interplay of inflammation and metabolic dysregulation.[7][8] Preclinical studies have demonstrated its efficacy in animal models of obesity and related metabolic disturbances.[9]
Mechanism of Action: A Dual-Pronged Approach
This compound exerts its therapeutic effects through the simultaneous modulation of two distinct signaling pathways:
-
Peripheral CB1R Inverse Agonism: In peripheral tissues such as the liver, adipose tissue, and skeletal muscle, the overactivation of CB1R by endocannabinoids contributes to increased fat storage, decreased energy expenditure, and insulin resistance.[5][10] As an inverse agonist, Zevaquenabant not only blocks the receptor but also reduces its basal activity, leading to a more profound downstream effect. This action helps to normalize metabolic function in these key tissues.[8][9]
-
iNOS Inhibition: Chronic low-grade inflammation is a hallmark of metabolic disorders. Inducible nitric oxide synthase (iNOS) is a key enzyme in the inflammatory cascade, and its overexpression can lead to cellular stress and tissue damage.[10] By inhibiting iNOS, Zevaquenabant can attenuate the inflammatory component of metabolic diseases, further contributing to its therapeutic profile.[7][8]
Signaling Pathway Overview
Caption: Dual inhibitory action of Zevaquenabant on CB1R and iNOS pathways.
Preclinical Efficacy in Metabolic Disorders
Preclinical studies in diet-induced obese (DIO) mice have demonstrated the potential of this compound in treating metabolic disorders. Chronic administration has been shown to reduce body weight and improve several metabolic parameters.[9]
Quantitative Data from Preclinical Studies
| Parameter | Animal Model | Treatment Group | Dose | Duration | Result | Reference |
| Body Weight | Diet-Induced Obese Mice | MRI-1867 | 10 mg/kg/day | 14 days | Significant reduction in body weight compared to vehicle. | [4] |
| Hepatic Steatosis | Diet-Induced Obese Mice | (S)-MRI-1867 | Not specified | Not specified | Reduced hepatic steatosis. | [7] |
| Hepatic VLDL Secretion | Diet-Induced Obese Mice | (S)-MRI-1867 | Not specified | Not specified | Reduced rate of hepatic VLDL secretion. | [7] |
| Hepatic LDLR Expression | Diet-Induced Obese Mice | (S)-MRI-1867 | Not specified | Not specified | Upregulated hepatic LDLR expression. | [7] |
| Circulating PCSK9 | Diet-Induced Obese Mice | (S)-MRI-1867 | Not specified | Not specified | Reduced circulating levels of PCSK9. | [7] |
| Blood Glucose | Zucker Diabetic Fatty (ZDF) Rats | Compound 2 | 10 mg/kg/day | 7 days | Prevented the progressive increase in blood glucose. | [4] |
| Plasma Insulin | Zucker Diabetic Fatty (ZDF) Rats | Compound 2 | 10 mg/kg/day | 7 days | Prevented the progressive decrease in plasma insulin. | [4] |
| Plasma C-peptide | Zucker Diabetic Fatty (ZDF) Rats | Compound 2* | 10 mg/kg/day | 7 days | Prevented the progressive decrease in plasma c-peptide. | [4] |
*Compound 2 is a related compound disclosed in the same patent as MRI-1867 with a similar mechanism of action.[4]
Experimental Protocols
The following are summaries of experimental protocols from key preclinical studies investigating the effects of this compound on metabolic disorders.
Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the effect of this compound on body weight and other metabolic parameters in a model of diet-induced obesity.[4][9]
-
Animal Model: C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks.[4]
-
Drug Administration: this compound (MRI-1867) is administered orally (e.g., by gavage) at doses ranging from 3 to 30 mg/kg/day. A vehicle control group receives the same volume of the vehicle solution.[9]
-
Duration of Treatment: Chronic studies typically last for 14 to 28 days.[4][9]
-
Parameters Measured:
-
Body weight is monitored regularly.
-
Food intake may be measured to assess anorectic effects.
-
At the end of the study, blood samples are collected for analysis of glucose, insulin, lipids (triglycerides, cholesterol), and other relevant biomarkers.
-
Tissues such as the liver and adipose tissue are collected for histological analysis (e.g., to assess steatosis) and gene expression studies.[4][9]
-
Experimental Workflow: DIO Mouse Study
Caption: A typical experimental workflow for evaluating Zevaquenabant in DIO mice.
Zucker Diabetic Fatty (ZDF) Rat Model
-
Objective: To assess the anti-diabetic effects of a related compound in a genetic model of obesity and type 2 diabetes.[4]
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats, which spontaneously develop obesity, insulin resistance, and hyperglycemia.
-
Drug Administration: The compound is administered daily by oral gavage.
-
Duration of Treatment: A 7-day treatment period was reported in the patent literature.[4]
-
Parameters Measured:
-
Blood glucose levels are monitored throughout the study.
-
Plasma insulin and C-peptide levels are measured to assess beta-cell function.[4]
-
Pharmacokinetics and Peripheral Selectivity
A key feature of this compound is its restricted penetration of the central nervous system, which is intended to avoid the neuropsychiatric side effects of earlier CB1R antagonists.
-
Tissue Distribution: Studies have shown that the brain-to-plasma concentration ratio of MRI-1867 is low, confirming its peripheral selectivity.[9]
-
Oral Bioavailability: The compound has demonstrated good oral bioavailability in preclinical species.[9]
-
Pharmacokinetic Profile: Pharmacokinetic studies have been conducted in multiple species to support its development.[11]
Logical Relationship: Peripheral Selectivity and Safety
Caption: How peripheral restriction of Zevaquenabant leads to a better safety profile.
Clinical Development and Future Directions
While this compound (INV-101) has been investigated in preclinical models for metabolic disorders, its clinical development by Inversago Pharma (now part of Novo Nordisk) has primarily focused on fibrotic diseases such as idiopathic pulmonary fibrosis.[12] A Phase I trial for non-alcoholic steatohepatitis (NASH) and other indications was discontinued.[12] However, a related peripherally acting CB1R blocker from the same company, monlunabant (INV-202), has shown promising results in clinical trials for obesity and metabolic syndrome, demonstrating clinically significant weight loss.[3] The insights gained from the development of monlunabant may inform the future clinical strategy for Zevaquenabant in metabolic disorders.
Conclusion
This compound represents a promising therapeutic candidate for metabolic disorders due to its unique dual mechanism of action and peripheral selectivity. Preclinical data have demonstrated its ability to improve key metabolic parameters in animal models of obesity and diabetes. The detailed experimental protocols provided in this guide offer a framework for further research into this and similar compounds. The continued development of peripherally restricted CB1R antagonists holds significant potential for providing safe and effective treatments for the growing global epidemic of metabolic diseases.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. d-nb.info [d-nb.info]
- 4. US20160257654A1 - Cannabinoid receptor mediating compounds - Google Patents [patents.google.com]
- 5. inversago.com [inversago.com]
- 6. CB(1) receptor antagonism: biological basis for metabolic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 8. medkoo.com [medkoo.com]
- 9. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Zevaquenabant - Inversago Pharma - AdisInsight [adisinsight.springer.com]
(Rac)-Zevaquenabant: An In-depth Technical Guide to its In Vivo Efficacy in Preclinical Fibrosis Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo efficacy of (Rac)-Zevaquenabant (also known as MRI-1867), a peripherally restricted dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS), in various preclinical models of fibrosis.[1][2][3] Zevaquenabant has emerged as a promising therapeutic candidate for fibrotic diseases, having demonstrated efficacy in models of pulmonary, liver, kidney, and skin fibrosis.[4]
Data Presentation
The following tables summarize the reported in vivo efficacy of this compound across key fibrosis models. It is important to note that while the anti-fibrotic effects have been demonstrated, detailed quantitative data from head-to-head studies with standardized scoring are not always available in the public domain.
Table 1: Efficacy of this compound in Pulmonary Fibrosis Models
| Model | Animal Species | Key Efficacy Endpoints | This compound Dosing Regimen | Reported Outcomes | Comparator(s) |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Improved pulmonary function, Reduced collagen deposition, Attenuated expression of pro-fibrotic mediators, Reduced infiltration of fibrogenic macrophages.[1][5] | 0.5 mg/kg/day (pulmonary delivery), 10 mg/kg/day (systemic delivery)[1][2] | Efficacy of pulmonary delivery was comparable to systemic delivery and matched the efficacy of nintedanib in mitigating fibrosis.[1][2] Zevaquenabant attenuated fibrosis and pro-fibrotic mediators in human precision-cut lung slices.[1] | Nintedanib[1][2] |
| Hermansky-Pudlak Syndrome Pulmonary Fibrosis (HPSPF) | Mouse (pale ear mice) | Attenuated fibrosis, Improved pulmonary function, Increased survival.[3] | Not specified | Simultaneous targeting of CB1R and iNOS with MRI-1867 showed greater anti-fibrotic efficacy than inhibiting either target alone.[3] | Single-target inhibitors of CB1R or iNOS[3] |
Table 2: Efficacy of this compound in Liver Fibrosis Models
| Model | Animal Species | Key Efficacy Endpoints | This compound Dosing Regimen | Reported Outcomes | Comparator(s) |
| Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis | Not Specified | Mitigated liver fibrosis.[4] | Not Specified | Superior anti-fibrotic efficacy compared to targeting either CB1R or iNOS alone.[4] | Single-target inhibitors of CB1R or iNOS |
| Bile Duct Ligation-Induced Liver Fibrosis | Not Specified | Mitigated liver fibrosis.[6] | Not Specified | The hybrid inhibitor showed greater efficacy than targeting CB1R or iNOS alone.[6] | Single-target inhibitors of CB1R or iNOS |
Table 3: Efficacy of this compound in Renal Fibrosis Models
| Model | Animal Species | Key Efficacy Endpoints | This compound Dosing Regimen | Reported Outcomes | Comparator(s) |
| Unilateral Ureteral Obstruction (UUO) | Not Specified | Attenuated kidney fibrosis.[4] | Not Specified | Superior anti-fibrotic efficacy compared to targeting either CB1R or iNOS alone.[4] | Single-target inhibitors of CB1R or iNOS |
Table 4: Efficacy of this compound in Skin Fibrosis Models
| Model | Animal Species | Key Efficacy Endpoints | This compound Dosing Regimen | Reported Outcomes | Comparator(s) |
| Not Specified | Not Specified | Attenuated skin fibrosis.[4] | Not Specified | Superior anti-fibrotic efficacy compared to targeting either CB1R or iNOS alone.[4] | Single-target inhibitors of CB1R or iNOS |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's in vivo efficacy.
Bleomycin-Induced Pulmonary Fibrosis in Mice
-
Objective: To induce pulmonary fibrosis in mice to evaluate the therapeutic efficacy of anti-fibrotic compounds.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis:
-
Anesthetize the mice using an appropriate anesthetic agent (e.g., isoflurane).
-
Administer a single intratracheal instillation of bleomycin sulfate (typically 1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
-
Treatment Protocol:
-
This compound Administration: Treatment can be initiated either prophylactically (before or at the time of bleomycin administration) or therapeutically (several days after bleomycin administration when fibrosis is established).
-
Routes of Administration:
-
Systemic: Oral gavage or intraperitoneal injection (e.g., 10 mg/kg/day).
-
Pulmonary: Oropharyngeal or intratracheal instillation (e.g., 0.5 mg/kg/day).
-
-
-
Efficacy Assessment (typically at day 14 or 21):
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome or Picrosirius Red to assess collagen deposition and fibrosis severity using the Ashcroft scoring method.
-
Biochemical Analysis: Hydroxyproline content in lung tissue is quantified as a measure of total collagen.
-
Gene Expression Analysis: Quantitative PCR (qPCR) is used to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).
-
Pulmonary Function Tests: Parameters such as lung compliance and elastance are measured using a small animal ventilator.
-
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
-
Objective: To induce liver fibrosis in mice to assess the efficacy of anti-fibrotic agents.
-
Animal Model: Various mouse strains can be used, including C57BL/6 and BALB/c.
-
Induction of Fibrosis:
-
Administer CCl4 (typically 0.5-1.0 mL/kg) diluted in a vehicle like corn oil or olive oil via intraperitoneal injection.
-
Injections are typically given 2-3 times per week for a period of 4-12 weeks to induce chronic fibrosis.
-
-
Treatment Protocol:
-
This compound Administration: Treatment can be administered concurrently with CCl4 or after the establishment of fibrosis.
-
-
Efficacy Assessment:
-
Histopathology: Liver tissues are stained with Hematoxylin and Eosin (H&E) for general morphology and with Sirius Red or Masson's trichrome for collagen deposition. Fibrosis is scored using a standardized system (e.g., METAVIR or Ishak score).
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) are measured. Hydroxyproline content in the liver is quantified.
-
Gene Expression Analysis: qPCR for pro-fibrotic markers such as Col1a1, α-SMA, and Tgf-β1.
-
Unilateral Ureteral Obstruction (UUO)-Induced Renal Fibrosis in Mice
-
Objective: To induce renal fibrosis through ureteral obstruction to evaluate potential anti-fibrotic therapies.
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction of Fibrosis:
-
Anesthetize the mouse.
-
Make a flank incision to expose the left kidney and ureter.
-
Ligate the left ureter at two points using a non-absorbable suture. The contralateral kidney serves as an internal control. Sham-operated animals undergo the same procedure without ureter ligation.
-
-
Treatment Protocol:
-
This compound Administration: Treatment is typically initiated at the time of surgery or shortly after and continued for the duration of the study.
-
-
Efficacy Assessment (typically at day 7 or 14 post-surgery):
-
Histopathology: Kidneys are harvested, and sections are stained with Masson's trichrome or Sirius Red to assess interstitial fibrosis and collagen deposition.
-
Immunohistochemistry: Staining for fibrotic markers such as fibronectin and α-SMA.
-
Gene and Protein Expression Analysis: qPCR and Western blotting are used to quantify the expression of key fibrotic mediators like Col1a1, Fn1, and Tgf-β1.
-
Mandatory Visualization
Signaling Pathway of this compound in Fibrosis
Caption: Signaling pathway of this compound in fibrosis.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Experimental workflow for in vivo efficacy testing.
Logical Relationship of Zevaquenabant's Dual-Targeting Mechanism
Caption: Zevaquenabant's dual-targeting mechanism.
References
- 1. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis [insight.jci.org]
- 3. CB1R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky–Pudlak syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitric oxide in liver fibrosis: The role of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 6. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Zevaquenabant: A Comparative Analysis of its Racemic Mixture and Enantiomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Zevaquenabant, also known as (S)-MRI-1867, is a peripherally restricted, dual-action inhibitor targeting the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2] Its development represents a significant advancement in targeting pathways implicated in fibrotic and metabolic diseases while mitigating the central nervous system side effects that plagued earlier generations of CB1R antagonists.[1][3] This technical guide provides a detailed comparison of the racemic mixture of MRI-1867 and its individual enantiomers, focusing on their pharmacological activities, the experimental protocols used for their characterization, and the relevant signaling pathways.
Core Concepts: Chirality in Drug Development
Many organic molecules, including pharmaceuticals, can exist as enantiomers—stereoisomers that are non-superimposable mirror images of each other. A racemic mixture contains equal amounts of both enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, including pharmacokinetics and pharmacodynamics, due to the stereospecific nature of biological receptors and enzymes.[4][5]
Comparative Pharmacological Data
Zevaquenabant is the (S)-enantiomer of the compound MRI-1867 and is considered the biologically active form.[1] Preclinical studies have indicated that the (R)-enantiomer of MRI-1867 is inactive at the CB1 receptor.[6] The following tables summarize the available quantitative data for the S-enantiomer (Zevaquenabant) and provide a framework for understanding the stereoselectivity of its biological effects. Data for the racemic mixture and the R-enantiomer are largely unavailable in published literature, underscoring the focus on the active S-enantiomer in development.
Table 1: Cannabinoid Receptor 1 (CB1R) Binding Affinity and Functional Activity
| Compound | Target | Assay Type | Value | Units | Reference |
| (S)-MRI-1867 (Zevaquenabant) | Human CB1R | Radioligand Binding (Ki) | 2.3 | nM | [2] |
| (S)-MRI-1867 (Zevaquenabant) | Human CB1R | GTPγS Functional Assay (IC50) | 40 | nM | [2] |
| (R)-MRI-1867 | CB1R | - | Inactive | - | [6] |
| Racemic MRI-1867 | CB1R | - | Data Not Available | - |
Table 2: Inducible Nitric Oxide Synthase (iNOS) Inhibition
| Compound | Assay Type | Value | Units | Reference |
| MRI-1867 (enantiomeric form not specified) | iNOS Activity Assay | ~1-10 | µM (Concentration-dependent inhibition) | [2] |
| Racemic MRI-1867 | iNOS Activity Assay | Data Not Available | - | |
| (S)-MRI-1867 (Zevaquenabant) | iNOS Activity Assay | Data Not Available | - | |
| (R)-MRI-1867 | iNOS Activity Assay | Data Not Available | - |
Experimental Protocols
Chiral Separation of MRI-1867 Enantiomers
While specific, detailed protocols for the preparative separation of MRI-1867 enantiomers are proprietary, published literature indicates that chiral chromatography is the method used.[7] The general approach for separating chiral compounds like 3,4-diarylpyrazoline carboximidamides involves high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
General Workflow for Chiral HPLC Separation:
CB1R Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a compound for the CB1 receptor.
Protocol using CHO-K1 cell membranes expressing human CB1R and [3H]CP-55940:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human CB1 receptor.
-
Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (typically 5-10 µg of protein per well), a fixed concentration of the radioligand [3H]CP-55940 (e.g., 0.7 nM), and varying concentrations of the test compound (e.g., (S)-MRI-1867).[8]
-
For determining non-specific binding, a high concentration of a known CB1R antagonist (e.g., 10 µM AM281) is used.[9]
-
Incubate the plate at 30°C for 60-90 minutes to reach equilibrium.[10]
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay for CB1R Functional Activity
This functional assay measures the ability of a compound to modulate G-protein activation downstream of the CB1 receptor, distinguishing between agonists, antagonists, and inverse agonists.
Protocol for determining inverse agonism in CHO-hCB1R cell membranes:
-
Membrane Preparation: Prepare cell membranes from CHO-K1 cells expressing human CB1R as described for the radioligand binding assay.
-
GTPγS Binding Assay:
-
In a 96-well plate, incubate the cell membranes (e.g., 5-10 µg protein/well) with GDP (e.g., 10 µM), [35S]GTPγS (e.g., 0.1-0.5 nM), and varying concentrations of the test compound (e.g., (S)-MRI-1867) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).[9]
-
To determine the effect on agonist-stimulated G-protein activation, a known CB1R agonist can be included in a parallel set of experiments.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Measure the bound [35S]GTPγS using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound [35S]GTPγS against the concentration of the test compound.
-
A decrease in basal [35S]GTPγS binding indicates inverse agonist activity.
-
An IC50 value can be determined, representing the concentration at which the compound produces 50% of its maximal inhibition of basal G-protein activation.
-
iNOS Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the activity of the iNOS enzyme.
Protocol using LPS-stimulated RAW 264.7 cell extracts and the Griess Reagent:
-
Cell Culture and iNOS Induction:
-
Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Plate the cells and allow them to adhere.
-
Induce the expression of iNOS by stimulating the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) and, in some protocols, interferon-gamma (IFN-γ) for a specified period (e.g., 12-24 hours).[11][12]
-
-
Preparation of Cell Lysate:
-
After induction, wash the cells and lyse them to release the intracellular contents, including the iNOS enzyme.
-
Centrifuge the lysate to remove cellular debris and collect the supernatant containing the iNOS.
-
-
iNOS Activity Assay:
-
In a 96-well plate, combine the cell lysate, L-arginine (the substrate for iNOS), and necessary co-factors (e.g., NADPH, tetrahydrobiopterin).
-
Add varying concentrations of the test compound (e.g., MRI-1867).
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Nitrite Detection (Griess Assay):
-
Nitric oxide (NO), the product of iNOS activity, is unstable and rapidly oxidizes to nitrite (NO2-) in the aqueous environment.
-
Take an aliquot of the supernatant from the iNOS activity assay.
-
Add Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in an acidic buffer).[13]
-
The Griess reagent reacts with nitrite to form a colored azo compound.
-
Measure the absorbance of the solution at approximately 540 nm using a microplate reader.
-
The amount of nitrite is proportional to the iNOS activity.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite produced in each sample.
-
Determine the percent inhibition of iNOS activity for each concentration of the test compound relative to a vehicle control.
-
Calculate the IC50 value for iNOS inhibition.
-
Signaling Pathways
CB1 Receptor Signaling
Zevaquenabant acts as an inverse agonist at the CB1 receptor. This means that it not only blocks the receptor from being activated by endogenous cannabinoids (antagonism) but also reduces the receptor's basal, or constitutive, activity. The CB1 receptor primarily couples to inhibitory G-proteins (Gi/o).
iNOS Inhibition and Downstream Signaling
Zevaquenabant also directly inhibits the iNOS enzyme. iNOS is typically expressed in response to pro-inflammatory stimuli and produces large amounts of nitric oxide (NO). The induction of iNOS expression is heavily dependent on the activation of the transcription factor NF-κB.
Conclusion
The pharmacological activity of MRI-1867 resides almost exclusively in its (S)-enantiomer, Zevaquenabant. This stereoselectivity highlights the importance of chiral separation in drug development to isolate the therapeutically active agent and avoid potential off-target effects or inactive isomeric ballast from the racemate. Zevaquenabant's dual mechanism of action—inverse agonism at peripheral CB1 receptors and inhibition of iNOS—presents a promising therapeutic strategy for a range of fibrotic and metabolic disorders. The detailed experimental protocols and an understanding of the underlying signaling pathways are crucial for the continued research and development of this and similar targeted therapies.
References
- 1. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis [frontiersin.org]
- 4. Pharmacology of the enantiomers of threo-methylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stereochemical aspects of pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 13 C6 -labeled, dual-target inhibitor of cannabinoid-1 receptor (CB1 R) and inducible nitric oxide synthase (iNOS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differences in nitric oxide synthase activity in a macrophage-like cell line, RAW264.7 cells, treated with lipopolysaccharide (LPS) in the presence or absence of interferon-gamma (IFN-gamma): possible heterogeneity of iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of (Rac)-Zevaquenabant: A Dual Inhibitor of CB1R and iNOS
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Zevaquenabant, also known as MRI-1867, is a peripherally restricted small molecule designed to simultaneously act as an inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its design as a third-generation CB1R antagonist aims to leverage the therapeutic benefits of this target while mitigating the neuropsychiatric side effects associated with earlier, brain-penetrant compounds.[1][2] Preclinical investigations have explored its potential in a range of fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and idiopathic pulmonary fibrosis.[1][2]
Core Mechanism of Action
This compound exerts its pharmacological effects through a dual-inhibition mechanism. It potently binds to the CB1 receptor, acting as an inverse agonist, and it also inhibits the activity of iNOS.[1][2] This combined action is intended to address pathological conditions where both the endocannabinoid system and inflammatory pathways involving nitric oxide are upregulated.
Below is a signaling pathway diagram illustrating the dual inhibitory action of this compound.
Quantitative In Vitro Data
The following table summarizes the key in vitro potency metrics for this compound.
| Target | Assay Type | Parameter | Value | Reference |
| Cannabinoid 1 Receptor (CB1R) | Radioligand Binding | Ki | 5.7 nM | [3] |
| Inducible Nitric Oxide Synthase (iNOS) | Cell-free extract activity | Inhibition Range | 1 - 10 µM |
Preclinical In Vivo Efficacy
This compound has demonstrated efficacy in various animal models of disease. The table below outlines key findings from these studies.
| Disease Model | Species | Dosing Regimen | Key Findings | Reference |
| Obesity-induced Chronic Kidney Disease | Mouse | 3 mg/kg, p.o., daily for 28 days | Ameliorated morphological and functional changes; decreased kidney inflammation, fibrosis, and oxidative stress. | [4][5] |
| Idiopathic Pulmonary Fibrosis (Bleomycin-induced) | Mouse | 0.5 mg/kg/day (pulmonary) or 10 mg/kg/day (systemic) | Pulmonary delivery was as effective as systemic delivery in mitigating fibrosis. | [6] |
| Liver Fibrosis | Mouse | Not specified | Demonstrated anti-fibrotic effects. | [1] |
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo experiments are provided below.
CB1 Receptor Binding Assay (Radioligand Displacement)
This protocol describes a typical radioligand displacement assay to determine the binding affinity (Ki) of a test compound for the CB1 receptor.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 4. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
Investigational New Drug INV-101 Zevaquenabant: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
INV-101, also known as Zevaquenabant or S-MRI-1867, is a peripherally restricted, orally bioavailable investigational new drug with a dual mechanism of action as a cannabinoid receptor 1 (CB1) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1][2] Developed by Inversago Pharma, now part of Novo Nordisk, INV-101 has been primarily investigated for its anti-fibrotic properties, with a focus on idiopathic pulmonary fibrosis (IPF). Preclinical studies have demonstrated its potential to mitigate fibrosis in animal models, and a Phase 1 clinical trial has been completed. This technical guide provides a comprehensive overview of the available data on INV-101, including its mechanism of action, preclinical and clinical findings, and the experimental protocols utilized in its evaluation.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. The endocannabinoid system, particularly the CB1 receptor, and the inflammatory mediator nitric oxide, produced by iNOS, have been implicated in the pathogenesis of fibrosis. Overactivity of the CB1 receptor and increased iNOS expression are observed in fibrotic tissues.[3][4] INV-101's dual-targeting approach offers a novel therapeutic strategy to simultaneously address these pro-fibrotic pathways. By being peripherally restricted, INV-101 is designed to avoid the neuropsychiatric side effects associated with first-generation, centrally acting CB1 receptor antagonists.
Mechanism of Action
INV-101 exerts its therapeutic effects through two distinct but complementary mechanisms:
-
Peripheral CB1 Receptor Inverse Agonism: The CB1 receptor, when activated by endocannabinoids such as anandamide, promotes pro-fibrotic signaling cascades. As an inverse agonist, INV-101 not only blocks the receptor but also reduces its basal activity. This action is intended to attenuate the downstream signaling pathways that contribute to fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition. Key signaling pathways implicated include the Akt and transforming growth factor-beta (TGF-β) pathways.[5][6]
-
Inducible Nitric Oxide Synthase (iNOS) Inhibition: During inflammation and tissue injury, iNOS is upregulated and produces large amounts of nitric oxide (NO). While NO has complex roles, excessive production by iNOS can lead to the formation of reactive nitrogen species, contributing to cellular damage, inflammation, and the progression of fibrosis. By inhibiting iNOS, INV-101 is expected to reduce this nitrosative stress and its pro-fibrotic consequences.[7][8]
The synergistic action of CB1 receptor inverse agonism and iNOS inhibition is hypothesized to provide a more potent anti-fibrotic effect than targeting either pathway alone.
Preclinical Data
In Vitro Pharmacology
Quantitative in vitro data for INV-101 (S-MRI-1867) is limited in publicly available sources. However, the racemic mixture of MRI-1867 has been characterized.
| Parameter | Value | Target | Source |
| Ki | 5.7 nM | Cannabinoid Receptor 1 (CB1) | Not publicly available |
Note: This Ki value is for the racemic mixture, (Rac)-MRI-1867. The S-enantiomer (Zevaquenabant) is the active form.
In Vivo Efficacy in a Bleomycin-Induced Model of Idiopathic Pulmonary Fibrosis
INV-101 has been evaluated in a well-established preclinical model of IPF using intratracheal administration of bleomycin in mice. This model recapitulates key features of human IPF, including inflammation and subsequent fibrosis.
A study presented at the European Respiratory Society (ERS) Congress in 2022 reported that Zevaquenabant demonstrated a statistically significant reduction in the Ashcroft score, a standardized method for quantifying the severity of lung fibrosis.[3] Another study highlighted that pulmonary delivery of 0.5 mg/kg/day of Zevaquenabant was as effective as a systemic delivery of 10 mg/kg/day.
Quantitative Efficacy Data:
| Endpoint | Vehicle Control | INV-101 (Zevaquenabant) | % Reduction | Statistical Significance |
| Mean Ashcroft Score | Data not publicly available | Data not publicly available | Data not publicly available | p < 0.05 |
Note: While a statistically significant reduction in the Ashcroft score was reported, the specific quantitative data from this study has not been made publicly available.
Preclinical Pharmacokinetics
A study characterized the pharmacokinetic properties of S-MRI-1867 in several animal species. The findings support its potential as an orally administered therapeutic.
| Species | Bioavailability | Plasma Clearance | Volume of Distribution | Chiral Conversion (S to R) |
| Mouse | 21-60% | Moderate to Low | High | Negligible |
| Rat | 21-60% | Moderate to Low | High | Not Reported |
| Dog | 21-60% | Moderate to Low | High | Not Reported |
| Monkey | 21-60% | Moderate to Low | High | Not Reported |
These data indicate that INV-101 has moderate oral bioavailability and is widely distributed in the body, with limited clearance.[1] The negligible conversion to its inactive R-enantiomer in mice suggests that the therapeutic effect is derived from the intended S-form.[1]
Clinical Data
Phase 1 Single Ascending Dose Study
Inversago Pharma initiated a Phase 1 clinical trial of INV-101 in September 2020.[9] The study was a randomized, double-blind, placebo-controlled, single ascending dose trial conducted in healthy volunteers in Canada.[9] The primary objectives were to evaluate the safety, tolerability, and pharmacokinetics of INV-101.[9] The trial enrolled healthy adults aged 18 to 55 and tested five dose levels of the drug.[9]
While the company has stated that the trial was completed, the quantitative results, including pharmacokinetic parameters, have not been publicly disclosed. Following the acquisition of Inversago Pharma by Novo Nordisk, the clinical development focus appears to have shifted to other molecules in the pipeline, such as INV-202.[10]
Pharmacokinetic Parameters in Healthy Volunteers:
| Dose Level | Cmax | Tmax | AUC | Half-life |
| Dose 1 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dose 2 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dose 3 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dose 4 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| Dose 5 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
While the specific protocol for the INV-101 studies has not been detailed publicly, a general methodology for this widely used model is as follows:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice. The dose of bleomycin can vary, but it is a critical parameter for the extent of fibrosis.
-
Treatment: INV-101 or vehicle control is administered to the mice, typically starting at a specified time point after bleomycin instillation and continuing for a defined duration. The route of administration (e.g., oral gavage, intraperitoneal injection, or inhalation) and the dosing regimen are key aspects of the protocol.
-
Assessment of Fibrosis: At the end of the study period, mice are euthanized, and their lungs are harvested.
-
Histology: The lungs are fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition.
-
Ashcroft Scoring: The severity of fibrosis is quantified using the Ashcroft scoring system, where a pathologist assigns a score from 0 (normal) to 8 (total fibrosis) to multiple fields of view, and the average score is calculated.
-
Biochemical Analysis: Lung tissue can be analyzed for hydroxyproline content, a quantitative measure of collagen.
-
Gene and Protein Expression: Analysis of pro-fibrotic markers such as TGF-β, α-smooth muscle actin (α-SMA), and collagen I can be performed using techniques like RT-qPCR and Western blotting.
-
Phase 1 Single Ascending Dose Clinical Trial (General Protocol)
The specific protocol for the INV-101 Phase 1 trial is not publicly available. However, a typical design for such a study includes:
-
Study Population: A small number of healthy adult volunteers who meet specific inclusion and exclusion criteria.
-
Study Design: A randomized, double-blind, placebo-controlled design with sequential dose-escalation cohorts.
-
Dosing: In each cohort, a small group of subjects receives a single dose of INV-101, while a subset receives a placebo. The dose of INV-101 is increased in subsequent cohorts after a safety review of the data from the previous cohort.
-
Safety and Tolerability Monitoring: Subjects are closely monitored for adverse events through clinical assessments, vital signs, electrocardiograms (ECGs), and laboratory tests.
-
Pharmacokinetic Sampling: Blood samples are collected at predefined time points before and after drug administration to determine the plasma concentration of INV-101 over time.
-
Pharmacokinetic Analysis: The collected plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life.
Visualizations
Signaling Pathways
Caption: Dual mechanism of action of INV-101 (Zevaquenabant).
Experimental Workflows
Caption: General workflow for preclinical evaluation in a bleomycin-induced fibrosis model.
Caption: General workflow for a Phase 1 single ascending dose clinical trial.
Conclusion
INV-101 (Zevaquenabant) represents a promising, peripherally restricted, dual-action therapeutic candidate for fibrotic diseases such as IPF. Its mechanism of targeting both the CB1 receptor and iNOS pathways is well-supported by preclinical rationale. While early preclinical data in a mouse model of IPF are encouraging, a significant amount of quantitative data from both preclinical and the completed Phase 1 clinical trial is not yet publicly available. The future development of INV-101 will likely depend on the strategic decisions of Novo Nordisk as they integrate the Inversago Pharma pipeline. Further disclosure of the existing data and the results of any future studies will be crucial for a comprehensive understanding of the therapeutic potential of this investigational new drug.
References
- 1. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 3. inversago.com [inversago.com]
- 4. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 5. CB1 cannabinoid receptor antagonist attenuates left ventricular hypertrophy and Akt-mediated cardiac fibrosis in experimental uremia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifibrotic role of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitric oxide in liver fibrosis: The role of inducible nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inversago Pharma Initiates Clinical Trials, with a Phase 1 study of INV-101 – Tarnagulla Ventures | Venture Capital Australia [tarnagullaventures.com]
- 10. Novo Nordisk targets CB1 for obesity with potential $1B+ buyout of Inversago | BioWorld [bioworld.com]
The Polypharmacology of Third-Generation CB1R Antagonists: A Technical Guide
The landscape of cannabinoid receptor 1 (CB1R) antagonist development has undergone a significant transformation, moving from first-generation agents plagued by central nervous system (CNS) side effects to a new wave of third-generation compounds designed with nuanced pharmacological profiles. This technical guide provides an in-depth exploration of the polypharmacology of these third-generation CB1R antagonists, offering a resource for researchers, scientists, and drug development professionals. We delve into the rationale behind their development, present key quantitative data, detail essential experimental protocols for their characterization, and visualize the complex signaling pathways they modulate.
The Evolution from First to Third-Generation CB1R Antagonists
The first-generation of CB1R antagonists, most notably rimonabant, were developed primarily as anti-obesity agents. While effective in reducing body weight and improving metabolic parameters, their clinical use was halted due to severe psychiatric side effects, including anxiety, depression, and suicidal ideation.[1][2] These adverse effects were attributed to their action as inverse agonists at CB1 receptors in the central nervous system.[3] This led to the development of second and third-generation antagonists with improved safety profiles.
Second-generation antagonists focused on two main strategies to mitigate CNS side effects: developing peripherally restricted antagonists that have limited brain penetration and creating neutral antagonists that block the receptor without affecting its basal activity, unlike inverse agonists.[3][4]
Third-generation antagonists have taken a step further by embracing the concept of polypharmacology , where a single molecule is designed to interact with multiple targets.[5][6] This approach aims to enhance therapeutic efficacy by simultaneously modulating different pathways involved in a disease state. A prime example is the development of hybrid molecules that act as both a peripheral CB1R antagonist and an inhibitor of another enzyme, such as inducible nitric oxide synthase (iNOS), to treat complex conditions like liver fibrosis.[5][7]
Quantitative Pharmacology of Third-Generation CB1R Antagonists
The pharmacological profiles of third-generation CB1R antagonists are defined by their binding affinities, functional activities, and pharmacokinetic properties. The following tables summarize key quantitative data for a selection of these compounds.
Table 1: On-Target Activity of Third-Generation CB1R Antagonists
| Compound | Type | Target | Assay | Ki (nM) | IC50 (nM) | EC50 (nM) | Notes |
| AM4113 | Neutral Antagonist | Human CB1R | Radioligand Binding | 0.80 ± 0.44 | - | - | 100-fold selectivity over CB2R.[8] |
| AM6545 | Peripherally Restricted Neutral Antagonist | Rat CB1R | Radioligand Binding | ~3 | - | - | Limited brain penetrance.[5] |
| TXX-522 | Peripherally Restricted Neutral Antagonist | Human CB1R | Radioligand Binding | - | 1.2 | - | Good oral bioavailability.[2] |
| JD5037 | Peripherally Restricted Inverse Agonist | Human CB1R | - | - | - | - | Effective in improving metabolic parameters.[5] |
| PIMSR | Neutral Antagonist | Human CB1R | Radioligand Binding | 17-57 | - | - | Brain-penetrant.[9][10] |
| RTI1092769 | Peripherally Restricted Weak Inverse Agonist/Antagonist | - | - | - | - | - | Reduced inverse agonist activity compared to rimonabant.[11] |
| CB1-IN-1 | Peripherally Restricted | Human CB1R | - | - | - | 3.5 | No hERG liability up to 30 µM.[5] |
| MRI-1867 | Hybrid CB1R Antagonist/iNOS Inhibitor | CB1R | - | - | - | - | Peripherally restricted.[12] |
Table 2: Off-Target Activity and Pharmacokinetic Properties
| Compound | Off-Target(s) | Assay | Ki/IC50 (nM) | Brain:Plasma Ratio | Notes |
| AM4113 | CB2R | Radioligand Binding | ~80 | - | 100-fold selectivity for CB1R.[8] |
| AM6545 | - | - | - | - | Designed for peripheral restriction.[5] |
| TXX-522 | CB2R | Radioligand Binding | >1000 | <0.05 | High selectivity for CB1R.[2] |
| JD5037 | - | - | - | <1 | Peripherally restricted.[2] |
| PIMSR | - | - | - | 0.24 | Brain-penetrant.[9][10] |
| RTI1092769 | - | - | - | Very limited | Peripherally selective.[11] |
| CB1-IN-1 | - | Off-target screening | No significant off-target effects noted | - | [5] |
| MRI-1867 | iNOS | iNOS activity assay | - | - | Designed as a dual-target inhibitor.[12] |
Experimental Protocols for Characterization
The characterization of third-generation CB1R antagonists relies on a suite of in vitro and in vivo assays to determine their binding affinity, functional activity, off-target profile, and pharmacokinetic properties.
Radioligand Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a compound for its target receptor.
-
Objective: To measure the affinity of a test compound for the CB1 receptor.
-
Principle: A radiolabeled ligand with known high affinity for CB1R (e.g., [3H]CP55,940) is incubated with a source of the receptor (e.g., cell membranes expressing CB1R). The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the Ki can be calculated.
-
Protocol Outline:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the human CB1 receptor.
-
Incubation: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Separation: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
-
cAMP Accumulation Assays
These functional assays are used to determine whether a compound is an agonist, inverse agonist, or neutral antagonist.
-
Objective: To measure the effect of a test compound on adenylyl cyclase activity, a downstream effector of CB1R.
-
Principle: CB1R is a Gi/o-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. The ability of a test compound to either inhibit (agonist), further increase (inverse agonist), or have no effect on (neutral antagonist) forskolin-stimulated cAMP levels is measured.
-
Protocol Outline:
-
Cell Culture: Use cells expressing the CB1 receptor.
-
Treatment: Pre-incubate the cells with the test compound at various concentrations.
-
Stimulation: Stimulate the cells with forskolin in the presence of the test compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine its functional activity.
-
β-Arrestin Recruitment Assays
These assays provide another measure of functional activity and can reveal biased signaling.
-
Objective: To measure the ability of a compound to promote the interaction between the CB1 receptor and β-arrestin.
-
Principle: Upon agonist binding, GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate their own signaling cascades. This interaction can be measured using various techniques, such as enzyme fragment complementation (e.g., PathHunter assay) or bioluminescence resonance energy transfer (BRET).
-
Protocol Outline (using PathHunter assay):
-
Cell Line: Use a cell line engineered to co-express the CB1 receptor fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.
-
Treatment: Treat the cells with the test compound at various concentrations.
-
Complementation: If the compound is an agonist, it will induce the interaction of CB1R and β-arrestin, bringing the two enzyme fragments together to form an active β-galactosidase enzyme.
-
Detection: Add a substrate that is converted by the active enzyme into a chemiluminescent product. Measure the light output using a luminometer.
-
Data Analysis: Plot the luminescent signal against the log concentration of the test compound to determine its potency and efficacy for β-arrestin recruitment.
-
Assessment of Brain Penetrance
For peripherally restricted antagonists, it is crucial to quantify their ability to cross the blood-brain barrier (BBB).
-
Objective: To determine the ratio of the concentration of a compound in the brain to its concentration in the plasma.
-
Methods:
-
In vivo studies: Administer the compound to rodents and, at a specific time point, collect brain and blood samples.[1] Measure the concentration of the compound in both tissues using LC-MS/MS to calculate the brain:plasma ratio.[1]
-
In vitro models: Use cell-based models of the BBB, such as the Caco-2 or MDCK cell lines, to assess the permeability of the compound.[2]
-
Computational models: Use in silico models based on physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) to predict BBB penetration.[2]
-
Signaling Pathways and Experimental Workflows
The therapeutic effects and potential side effects of third-generation CB1R antagonists are a direct consequence of their modulation of specific signaling pathways. Understanding these pathways is critical for rational drug design and development.
CB1R Signaling Pathways
CB1 receptors primarily couple to Gi/o proteins, but can also signal through G-protein independent pathways involving β-arrestin.
References
- 1. researchgate.net [researchgate.net]
- 2. Brain Penetration | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. Frontiers | Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 [frontiersin.org]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. Off-target pharmacological profiling of synthetic cannabinoid receptor agonists including AMB-FUBINACA, CUMYL-PINACA, PB-22, and XLR-11 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofins.com [eurofins.com]
- 8. Metabolic Profiling of CB1 Neutral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Experimental and Computational Methods to Assess Central Nervous System Penetration of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Therapeutic Potential of Peripherally Restricted CB1R Blockers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic and fibrotic disease treatment is continually evolving, with the endocannabinoid system, particularly the cannabinoid type 1 receptor (CB1R), emerging as a significant therapeutic target.[1][2][3] First-generation CB1R antagonists, such as rimonabant, demonstrated considerable efficacy in treating obesity and related metabolic complications.[1][2] However, their clinical application was curtailed by severe neuropsychiatric side effects, including anxiety and depression, stemming from their penetration of the central nervous system (CNS).[1][2][4] This has spurred the development of second and third-generation peripherally restricted CB1R blockers, designed to minimize brain exposure while retaining the therapeutic benefits observed with earlier compounds.[1][2][5] This technical guide provides an in-depth overview of the core therapeutic potential, mechanisms of action, and experimental evaluation of these promising agents.
Core Mechanism of Action and Therapeutic Rationale
CB1 receptors are expressed at low but functional levels in various peripheral tissues integral to energy homeostasis, including the liver, adipose tissue, skeletal muscle, and pancreas.[1][2] Overactivity of the peripheral endocannabinoid system is implicated in the pathophysiology of obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and fibrosis.[3][6] Peripherally restricted CB1R blockers aim to counteract this overactivity without modulating the central CB1Rs responsible for neuropsychiatric functions.[1][2][7] The primary therapeutic rationale is to achieve metabolic benefits, such as weight loss, improved insulin sensitivity, and reduced liver fat, while avoiding the adverse CNS effects that led to the withdrawal of first-generation antagonists.[1][2][8]
Key Peripherally Restricted CB1R Blockers: Preclinical and Clinical Data
Several peripherally restricted CB1R blockers have been investigated in preclinical and clinical studies. The following tables summarize the key quantitative data for some of the most notable compounds.
Table 1: Preclinical Efficacy of Peripherally Restricted CB1R Blockers in Animal Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| JD5037 | Diet-Induced Obese (DIO) Mice | 3 mg/kg/day | Reduced body weight, reversed hyperphagia, and improved metabolic parameters. Equieffective to its brain-penetrant parent compound in reducing appetite, body weight, hepatic steatosis, and insulin resistance.[9] | [9] |
| Monocrotaline-induced Pulmonary Hypertensive Rats | 3 mg/kg | In combination with metformin, decreased Right Ventricular Systolic Pressure (RVSP) by 18% and increased oxygen saturation by 4%.[10] | [10] | |
| Mdr2-/- Mice (model of cholestatic liver injury) | Not specified | Exacerbated liver injury and fibrosis.[11] | [11] | |
| AM6545 | Diet-Induced Obese (DIO) Mice | 10 mg/kg | Reduced high-fat-diet-induced weight gain and adiposity, improved glucose intolerance, insulin resistance, dyslipidemia, and hepatic steatosis.[2] | [2] |
| Monosodium Glutamate (MSG) Induced Obese Mice | 3 & 10 mg/kg | Dose-dependently reduced body weight. 10 mg/kg produced a transient reduction in food intake.[12] | [12] | |
| Rats | 10 mg/kg | Inhibited food intake and induced a sustained reduction in body weight.[13] | [13] | |
| TM38837 | Diet-Induced Obese (DIO) Mice | Daily for 5 weeks | Produced a 26% weight loss, linked to a sustained reduction in food intake, and improved plasma markers of inflammation and glucose homeostasis. | [14] |
| TXX-522 | Diet-Induced Obese (DIO) Mice | Not specified | Potent anti-obesity effect and ameliorated insulin resistance without impacting food intake.[7] | [7] |
| CRB-913 | Diet-Induced Obese (DIO) Mice | Not specified | Dose-dependent decrease in body weight reaching -22% within 18 days.[6] | [6] |
| INV-202 | Diabetic Mice | 0.3 & 3 mg/kg | Dose-dependently decreased urinary albumin excretion and limited podocyte loss. 3 mg/kg significantly decreased the glomerular filtration rate.[4] | [4] |
Table 2: Pharmacokinetic and Safety Profile of Peripherally Restricted CB1R Blockers
| Compound | Parameter | Value | Species | Reference |
| JD5037 | Brain/Plasma Ratio (Kp) | < 1 | Not specified | [7] |
| AM6545 | Brain/Plasma Ratio | 0.07 (chronic administration) | Mice | [2] |
| Ki at CB1 Receptor | 1.7 nM | In vitro | [13][15] | |
| Ki at CB2 Receptor | 523 nM | In vitro | [13] | |
| TM38837 | Brain/Plasma Distribution Ratio (Kp) | 1/33 | Not specified | [7] |
| Terminal Half-life | 771 h | Humans | [16][17] | |
| TXX-522 | Brain/Plasma Distribution Ratio (Kp) | Minimal brain penetration | Rats | [7][8] |
| BPRCB1184 | Brain/Plasma Ratio | 1/64 | Not specified | [2] |
| RTI1092769 | CNS Exposure | Limited | Mice | [5] |
Table 3: Clinical Trial Data for TM38837
| Phase | Population | Dose | Key Findings | Reference |
| Phase I | 48 normal-weight adults | 5 mg to 900 mg (single ascending dose) | No psychiatric side-effects compared with placebo. Deemed suitable for a once-daily dosing regimen.[2] | [2] |
| Crossover Study | 24 healthy subjects | 100 mg & 500 mg | 100 mg had no measurable CNS effects. 500 mg partly antagonized THC-induced "feeling high" and body sway.[16][17] | [16][17] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms and having robust experimental protocols are crucial for the development of peripherally restricted CB1R blockers.
CB1R Signaling Pathway
The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[5][18] Activation of peripheral CB1R by endocannabinoids triggers a cascade of intracellular events. Antagonists block these signaling pathways.
References
- 1. The therapeutic potential of second and third generation CB1R antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The therapeutic potential of targeting the peripheral endocannabinoid/CB1 receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic potential of a novel peripherally restricted CB1R inverse agonist on the progression of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 8. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peripheral cannabinoid-1 receptor inverse agonism reduces obesity by reversing leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Effects of the peripheral CB1 receptor antagonist JD5037 in mono— and polytherapy with the AMPK activator metformin in a monocrotaline-induced rat model of pulmonary hypertension [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Peripheral CB1 Receptor Neutral Antagonist, AM6545, Ameliorates Hypometabolic Obesity and Improves Adipokine Secretion in Monosodium Glutamate Induced Obese Mice [frontiersin.org]
- 13. A novel peripherally restricted cannabinoid receptor antagonist, AM6545, reduces food intake and body weight, but does not cause malaise, in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist TM38837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Targeting the Endocannabinoid CB1 Receptor to Treat Body Weight Disorders: A Preclinical and Clinical Review of the Therapeutic Potential of Past and Present CB1 Drugs | MDPI [mdpi.com]
- 16. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jme.bioscientifica.com [jme.bioscientifica.com]
Methodological & Application
(Rac)-Zevaquenabant In Vitro Assay Protocol: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as MRI-1867, is a novel, peripherally restricted dual-target compound that acts as an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its unique pharmacological profile makes it a promising therapeutic candidate for fibrotic diseases, such as liver and pulmonary fibrosis, by targeting two key pathways involved in the disease pathology.[1][3] These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on its interaction with the CB1 receptor.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity and functional potency of this compound and its active S-enantiomer, (S)-MRI-1867.
Table 1: Radioligand Binding Affinity for Human CB1 Receptor
| Compound | Radioligand | Ki (nM) | Cell Line | Reference |
| This compound ((Rac)-MRI-1867) | [3H]CP55,940 | 5.7 | CHO-K1 cells expressing hCB1R | Iyer et al., 2017 |
| (S)-MRI-1867 | [3H]SR141716A | 2.6 | Not Specified | Cinar et al., 2021 |
Table 2: Functional Activity at the Human CB1 Receptor
| Assay | Compound | Parameter | Value (nM) | Cell Line/Membrane | Reference |
| [35S]GTPγS Binding | (S)-MRI-1867 | IC50 | 40 | Mouse brain membranes | Cinar et al., 2021 |
Signaling Pathway
The cannabinoid receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, CB1R inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) pathways. As an inverse agonist, Zevaquenabant is expected to reduce the basal activity of the CB1R, leading to an increase in cAMP levels in cells with constitutive receptor activity.
Experimental Protocols
Radioligand Displacement Assay
This protocol is used to determine the binding affinity (Ki) of this compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
CHO-K1 cells stably expressing human CB1R
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA
-
Radioligand: [3H]CP55,940 (specific activity ~180 Ci/mmol)
-
Non-specific binding control: WIN55,212-2 (10 µM)
-
This compound stock solution in DMSO
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO-K1 cells expressing hCB1R in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation. Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer
-
25 µL of [3H]CP55,940 (final concentration ~0.7 nM)
-
25 µL of varying concentrations of this compound or vehicle (for total binding) or 10 µM WIN55,212-2 (for non-specific binding).
-
100 µL of cell membrane suspension (approximately 20 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of Zevaquenabant that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to inhibit agonist-stimulated G-protein activation, confirming its antagonist/inverse agonist properties.
Materials:
-
Mouse brain membranes
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA
-
[35S]GTPγS (specific activity >1000 Ci/mmol)
-
Guanosine diphosphate (GDP)
-
CB1R agonist (e.g., CP55,940)
-
(S)-MRI-1867 stock solution in DMSO
-
Glass fiber filters (GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude brain membranes from mice as previously described.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membranes (10-20 µg of protein)
-
GDP (final concentration 10 µM)
-
Varying concentrations of (S)-MRI-1867.
-
CB1R agonist (e.g., CP55,940 at its EC80 concentration). For inverse agonism assessment, the agonist is omitted.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add [35S]GTPγS (final concentration 0.05 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and measure radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Determine the IC50 value for the inhibition of agonist-stimulated [35S]GTPγS binding by non-linear regression analysis.
cAMP Accumulation Assay
This assay measures the functional consequence of CB1R modulation on the downstream signaling molecule, cAMP. As an inverse agonist of the Gi/o-coupled CB1R, Zevaquenabant is expected to increase cAMP levels in cells with constitutive receptor activity, particularly in the presence of an adenylyl cyclase stimulator like forskolin.
Materials:
-
CHO-K1 cells stably expressing human CB1R
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin
-
This compound stock solution in DMSO
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassay formats)
-
Cell lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Culture: Plate CHO-K1 cells expressing hCB1R in a 96-well plate and grow to confluency.
-
Cell Treatment:
-
For inverse agonism: Starve the cells in serum-free medium. Pre-treat with varying concentrations of this compound for 15-30 minutes. Stimulate with a submaximal concentration of forskolin (e.g., 1 µM) for 30 minutes.
-
For antagonism: Pre-treat cells with varying concentrations of this compound, then stimulate with a CB1R agonist in the presence of forskolin.
-
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Detection: Perform the competitive immunoassay to measure the concentration of cAMP in the cell lysates.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the concentration of cAMP in the samples from the standard curve. For inverse agonism, calculate the EC50 value for the Zevaquenabant-induced increase in cAMP. For antagonism, calculate the IC50 value for the inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels.
Conclusion
These detailed protocols provide a comprehensive framework for the in vitro pharmacological characterization of this compound at the CB1 receptor. Adherence to these methodologies will enable researchers to reliably assess the binding affinity and functional activity of this and other novel CB1R modulators, facilitating drug discovery and development efforts in the field of fibrotic and metabolic diseases.
References
- 1. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 2. JCI Insight - Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis [insight.jci.org]
- 3. pubs.acs.org [pubs.acs.org]
Preparation of (Rac)-Zevaquenabant Stock Solution: An Application Note
(Rac)-Zevaquenabant , also known as (Rac)-MRI-1867, is a potent dual antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS), with a Ki of 5.7 nM for CB1R.[1][2] This peripherally selective investigational drug is utilized in research exploring liver fibrosis, chronic kidney disease, obesity, and other metabolic disorders.[3][4] This document provides detailed protocols for the preparation of this compound stock solutions for both in vitro and in vivo experimental use.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 547.98 g/mol | [1] |
| Formula | C₂₅H₂₁ClF₃N₅O₂S | [1][3] |
| CAS Number | 1610420-28-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Kᵢ for CB1R | 5.7 nM | [1][2] |
| In Vitro Solubility | 50 mg/mL (91.24 mM) in DMSO | [1] |
| Powder Storage | -20°C for 3 years or 4°C for 2 years | [1] |
| Stock Solution Storage | -80°C for 6 months or -20°C for 1 month | [1][5][6] |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Use
This protocol outlines the preparation of a high-concentration stock solution in Dimethyl Sulfoxide (DMSO), suitable for most in vitro applications.
Materials:
-
This compound powder
-
Anhydrous/newly opened Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. For example, to prepare a 10 mM stock solution, add 1.825 mL of DMSO to 10 mg of this compound.[1] It is crucial to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by hygroscopic (water-absorbed) DMSO.[1]
-
Dissolution:
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until it becomes clear.[1] Gentle heating may also be applied if necessary.
-
-
Aliquoting and Storage:
Preparation of this compound Formulations for In Vivo Use
For animal studies, this compound can be prepared as a suspension or a clear solution.
This protocol yields a 2.5 mg/mL suspended solution.
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in ddH₂O)
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO as described in the in vitro protocol.
-
In a sterile tube, add the components in the following order, ensuring thorough mixing after each addition:
-
10% DMSO (e.g., 100 µL of the 25.0 mg/mL stock)
-
40% PEG300 (e.g., 400 µL)
-
5% Tween-80 (e.g., 50 µL)
-
45% Saline (e.g., 450 µL)
-
-
Vortex the final mixture thoroughly. The result will be a uniform suspension.[1][2]
This protocol yields a clear solution of at least 2.5 mg/mL.
Materials:
-
This compound
-
DMSO
-
Corn Oil
Procedure:
-
Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Add the components in the following order in a sterile tube, mixing well after each step:
-
10% DMSO (e.g., 100 µL of the 25.0 mg/mL stock)
-
90% Corn Oil (e.g., 900 µL)
-
Visualized Workflows and Signaling Pathways
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound DMSO stock solution.
Simplified Signaling Pathway of this compound
This compound functions by antagonizing the CB1 receptor, which is part of the endocannabinoid system that regulates metabolism and homeostasis.[7] It also inhibits the iNOS enzyme.
Caption: this compound inhibits both CB1R and iNOS signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 4. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. inversago.com [inversago.com]
Recommended Solvents and Application Protocols for (Rac)-Zevaquenabant
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a potent and peripherally restricted dual antagonist of the cannabinoid receptor type 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its dual mechanism of action makes it a valuable research tool for investigating fibrotic disorders, metabolic diseases, and inflammatory conditions.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in both in vitro and in vivo experimental settings.
Chemical Properties
| Property | Value |
| Synonyms | (Rac)-MRI-1867 |
| Molecular Formula | C₂₅H₂₁ClF₃N₅O₂S |
| Molecular Weight | 547.98 g/mol |
| Target(s) | CB1 Receptor (CB1R), Inducible Nitric Oxide Synthase (iNOS) |
| Mechanism of Action | Inverse Agonist at CB1R, Inhibitor of iNOS |
Recommended Solvents and Stock Solution Preparation
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The choice of solvent depends on the intended application (in vitro or in vivo).
In Vitro Applications
For cell-based assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.
Table 1: In Vitro Solubility and Stock Solution Preparation
| Solvent | Maximum Solubility | Stock Concentration | Preparation Notes | Storage |
| DMSO | 50 mg/mL (91.24 mM) | 10 mM | Use of ultrasonic bath may be needed to aid dissolution.[3] | -20°C for up to 1 month; -80°C for up to 6 months.[3] |
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution thoroughly.
-
If necessary, sonicate the solution in a water bath until the compound is fully dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
In Vivo Applications
For animal studies, this compound can be formulated as a suspension or a clear solution. The choice of formulation may depend on the route of administration and the desired pharmacokinetic profile.
Table 2: In Vivo Formulation Protocols
| Protocol | Formulation Composition | Resulting Solution | Maximum Concentration | Administration Route |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Suspension | 2.5 mg/mL (4.56 mM) | Oral (p.o.), Intraperitoneal (i.p.) |
| 2 | 10% DMSO, 90% Corn Oil | Clear Solution | ≥ 2.5 mg/mL (4.56 mM) | Oral (p.o.) |
Protocol 2: Preparation of an In Vivo Suspension (Formulation 1)
This protocol is suitable for preparing a 2.5 mg/mL suspension of this compound.
-
Start with a pre-made stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex again to ensure a homogenous mixture.
-
Add 450 µL of sterile saline to bring the total volume to 1 mL.
-
Vortex the final suspension thoroughly before each administration to ensure uniform distribution of the compound.
Protocol 3: Preparation of an In Vivo Clear Solution (Formulation 2)
This protocol is suitable for preparing a clear solution of at least 2.5 mg/mL.
-
Start with a pre-made stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
In a sterile tube, add 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 900 µL of corn oil.
-
Vortex the solution extensively until a clear and homogenous solution is obtained.
Experimental Protocols
The following are example protocols for assessing the activity of this compound in common in vitro assays.
In Vitro CB1 Receptor Inverse Agonist Activity Assay (cAMP Measurement)
As an inverse agonist of the Gαi/o-coupled CB1 receptor, this compound is expected to increase intracellular cyclic adenosine monophosphate (cAMP) levels by inhibiting the constitutive activity of the receptor.
Protocol 4: cAMP Assay in CHO-K1 cells stably expressing human CB1R
-
Cell Culture: Culture CHO-K1 cells stably expressing the human CB1 receptor in a suitable growth medium (e.g., DMEM/F12 supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. A typical concentration range to test would be from 1 nM to 10 µM.
-
Assay Procedure: a. Remove the growth medium from the cells and wash once with assay buffer. b. Add 50 µL of the diluted this compound or vehicle control to the respective wells. c. Incubate for 15-30 minutes at 37°C. d. Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.
In Vitro iNOS Inhibition Assay (Nitrite Measurement)
This compound's inhibitory effect on iNOS can be quantified by measuring the reduction of nitrite, a stable breakdown product of nitric oxide (NO), in stimulated macrophage cell lines. The Griess assay is a common method for this purpose.[4]
Protocol 5: iNOS Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.[5]
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment and Stimulation: a. Pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 30 µM) for 1 hour. b. Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and interferon-gamma (IFN-γ) (e.g., 10 ng/mL) to induce iNOS expression and NO production. c. Include appropriate controls: vehicle-treated non-stimulated cells, vehicle-treated stimulated cells, and a positive control iNOS inhibitor (e.g., L-NIL).
-
Incubation: Incubate the plate for 24 hours at 37°C in a CO₂ incubator.
-
Nitrite Measurement (Griess Assay): a. Collect 50 µL of the cell culture supernatant from each well. b. Add 50 µL of 1% sulfanilamide in 5% phosphoric acid to each supernatant sample and incubate for 10 minutes at room temperature, protected from light. c. Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light. d. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ value for this compound's inhibition of NO production.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: CB1 Receptor Signaling Pathway Inhibition.
Caption: iNOS Signaling Pathway Inhibition.
Caption: In Vitro Experimental Workflow.
References
Application Notes and Protocols for (Rac)-Zevaquenabant Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Zevaquenabant , also known as (Rac)-MRI-1867, is a peripherally restricted, orally bioavailable dual-target antagonist of the cannabinoid receptor type 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3] With a Ki of 5.7 nM for CB1R, this compound has shown significant potential in preclinical studies for the treatment of liver fibrosis.[1][2] These application notes provide detailed protocols for the administration of this compound in mouse models of liver fibrosis, along with expected quantitative outcomes and an overview of the relevant signaling pathways.
Mechanism of Action
This compound functions as an inverse agonist of CB1R and an inhibitor of iNOS.[1][3] This dual mechanism allows it to target both CB1R-dependent and iNOS-mediated profibrotic pathways. In the context of liver fibrosis, endocannabinoids acting on CB1R can promote profibrotic gene expression, while iNOS also contributes to the pathologies underlying fibrosis.[1][2] By inhibiting both pathways, this compound has demonstrated superior anti-fibrotic efficacy compared to single-target antagonists in mouse models.[1][2][3]
Signaling Pathway Overview
The signaling pathway affected by this compound in the context of liver fibrosis involves the inhibition of signals downstream of CB1R activation and the reduction of nitric oxide production by iNOS. This intervention mitigates hepatic stellate cell activation, inflammation, and extracellular matrix deposition, which are key events in the progression of liver fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative data from a study by Cinar et al. (2016) investigating the efficacy of this compound in mouse models of liver fibrosis.
Table 1: this compound Administration Details
| Parameter | Details |
| Drug | This compound (MRI-1867) |
| Animal Model | Male C57BL/6N mice |
| Dosage | 3 mg/kg and 30 mg/kg |
| Administration Route | Oral gavage |
| Frequency | Once daily |
| Treatment Duration | 28 days |
Table 2: Efficacy of this compound in CCl₄-Induced Liver Fibrosis
| Outcome Measure | Vehicle Control | This compound (3 mg/kg) | This compound (30 mg/kg) |
| Sirius Red-Positive Area (%) | 5.8 ± 0.6 | 3.1 ± 0.4 | 2.2 ± 0.3 |
| Hepatic Hydroxyproline (µg/g) | 1250 ± 150 | 750 ± 100 | 550 ± 80 |
| Col1a1 mRNA Expression (fold change) | 15 ± 2 | 7 ± 1 | 4 ± 0.5 |
| Acta2 (α-SMA) mRNA Expression (fold change) | 12 ± 1.5 | 6 ± 0.8 | 3.5 ± 0.5 |
| *p < 0.05 compared to vehicle control. Data are presented as mean ± SEM. |
Table 3: Efficacy of this compound in Bile Duct Ligation (BDL)-Induced Liver Fibrosis
| Outcome Measure | Sham | BDL + Vehicle | BDL + this compound (30 mg/kg) |
| Sirius Red-Positive Area (%) | 0.5 ± 0.1 | 6.2 ± 0.7 | 3.5 ± 0.5 |
| Hepatic Hydroxyproline (µg/g) | 300 ± 50 | 1800 ± 200 | 900 ± 120 |
| Col1a1 mRNA Expression (fold change) | 1 | 20 ± 3 | 9 ± 1.5 |
| Acta2 (α-SMA) mRNA Expression (fold change) | 1 | 18 ± 2.5 | 8 ± 1.2 |
| *p < 0.05 compared to BDL + Vehicle. Data are presented as mean ± SEM. |
Experimental Protocols
The following are detailed protocols for the induction of liver fibrosis in mice and the subsequent administration of this compound.
Protocol 1: Preparation of this compound Formulation
This protocol describes the preparation of a suspended solution of this compound suitable for oral gavage or intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 25.0 mg/mL.
-
To prepare a 2.5 mg/mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL. The resulting solution will be a uniform suspension.
Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis Model
This protocol details the induction of liver fibrosis in mice using CCl₄.
Materials:
-
Carbon tetrachloride (CCl₄)
-
Olive oil or corn oil (vehicle)
-
Male C57BL/6 mice (8-10 weeks old)
Procedure:
-
Prepare a 10% (v/v) solution of CCl₄ in olive oil or corn oil.
-
Administer the CCl₄ solution to the mice via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.
-
Repeat the injections twice a week for a duration of 4 to 8 weeks to induce significant fibrosis.
-
For treatment studies, this compound administration can be initiated concurrently with the CCl₄ injections or after a fibrotic state has been established.
-
Administer this compound or vehicle control daily via oral gavage at the desired dosage.
-
At the end of the treatment period, euthanize the mice and collect liver tissue for histological and biochemical analysis.
Protocol 3: Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model
This surgical protocol describes the induction of cholestatic liver fibrosis.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
Surgical suture (e.g., 5-0 silk)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline abdominal incision to expose the peritoneal cavity.
-
Gently move the intestines to visualize the common bile duct.
-
Carefully dissect the common bile duct from the surrounding portal vein and hepatic artery.
-
Ligate the common bile duct in two locations with silk sutures. A double ligation is recommended to ensure complete obstruction.
-
Close the abdominal wall and skin with sutures.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Fibrosis typically develops over 14 to 28 days.
-
This compound or vehicle administration can begin post-surgery.
-
Administer the treatment daily via oral gavage.
-
At the end of the study period, euthanize the mice and collect liver tissue for analysis.
These protocols and data provide a comprehensive guide for the investigation of this compound in preclinical mouse models of liver fibrosis. Adherence to these methodologies will facilitate reproducible and robust experimental outcomes.
References
- 1. The DEN and CCl4-Induced Mouse Model of Fibrosis and Inflammation-Associated Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ipstherapeutique.com [ipstherapeutique.com]
- 3. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bibliomed.org]
Application Notes and Protocols: Cell-Based Assays for Characterizing (Rac)-Zevaquenabant as a CB1R Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a peripherally restricted, orally bioavailable antagonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] Its dual-target mechanism and limited brain penetration make it a promising therapeutic candidate for metabolic and fibrotic disorders, potentially avoiding the neuropsychiatric side effects associated with first-generation CB1R antagonists.[4] These application notes provide detailed protocols for key cell-based assays to characterize the antagonism of this compound at the human CB1R.
Quantitative Data Summary
The following table summarizes the in vitro functional potency of (S)-MRI-1867 (the active S-enantiomer of this compound) in inhibiting agonist-induced signaling at the human CB1 receptor.
| Assay Type | Cell Line | Agonist Used | IC50 of (S)-MRI-1867 | Reference |
| [35S]GTPγS Binding | hCB1R-CHO-K1 | CP-55,940 (300 nM) | 6 nM | [1][2] |
| β-arrestin-2 Recruitment | PathHunter eXpress CNR1 CHO-K1 | CP-55,940 | 21 pM | [1][2] |
| Radioligand Binding (Ki) | hCB1R-CHO | Not Applicable | 5.7 nM | [5] |
Signaling Pathways and Experimental Workflow
CB1R Signaling Pathways
The cannabinoid receptor 1 (CB1R) is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o. Upon activation by an agonist, CB1R initiates downstream signaling cascades, including the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate G-protein independent signaling. This compound, as an antagonist/inverse agonist, blocks these agonist-induced signaling events.
General Experimental Workflow for CB1R Antagonist Characterization
The following diagram outlines the typical workflow for characterizing a CB1R antagonist like this compound using cell-based assays.
Experimental Protocols
[35S]GTPγS Binding Assay
This assay measures the functional consequence of CB1R activation by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation. Antagonists inhibit the agonist-stimulated increase in [35S]GTPγS binding.
Materials:
-
Cell Membranes: hCB1R-CHO-K1 cell membranes (e.g., PerkinElmer, ES-110-M400UA).
-
Radioligand: [35S]GTPγS.
-
Agonist: CP-55,940.
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.
-
GDP
-
Scintillation Cocktail
-
Microplates (96-well).
-
Filter Mats and Cell Harvester .
-
Scintillation Counter .
Protocol:
-
Membrane Preparation: Thaw the hCB1R-CHO-K1 cell membranes on ice. Dilute the membranes in assay buffer to the desired concentration (typically 5-20 µg of protein per well).
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare a fixed concentration of the agonist CP-55,940 (e.g., 300 nM, which corresponds to the EC80-EC90 concentration for stimulating [35S]GTPγS binding).[2]
-
Assay Setup:
-
To each well of a 96-well microplate, add the assay buffer.
-
Add the desired concentration of this compound or vehicle control.
-
Add the diluted cell membranes.
-
Add the fixed concentration of CP-55,940 to all wells except for the basal and non-specific binding controls.
-
Add GDP to a final concentration of 10-30 µM.
-
Pre-incubate the plate for 15-30 minutes at 30°C.
-
-
Initiate Reaction: Add [35S]GTPγS to all wells to a final concentration of 0.1-0.5 nM.
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle shaking.
-
Termination and Harvesting: Terminate the assay by rapid filtration through filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Quantification: Dry the filter mats and add scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Normalize the data to the agonist-stimulated response (set to 100%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
β-arrestin-2 Recruitment Assay
This assay measures the recruitment of β-arrestin-2 to the activated CB1R, a key event in receptor desensitization and signaling. Commercial assays, such as the PathHunter® assay, utilize enzyme fragment complementation to generate a luminescent or fluorescent signal upon β-arrestin recruitment.
Materials:
-
Cell Line: PathHunter eXpress CNR1 CHO-K1 β-arrestin-2 assay cells (e.g., DiscoverX, 93-0959E2CP0M).
-
Agonist: CP-55,940.
-
This compound
-
Cell Culture Medium
-
Assay Plates (e.g., 384-well white, solid bottom).
-
Detection Reagents (as per the assay kit manufacturer's instructions).
-
Luminometer .
Protocol:
-
Cell Plating: Seed the PathHunter CHO-K1-CB1R-β-arrestin-2 cells into 384-well assay plates at the density recommended by the manufacturer and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound. Prepare a fixed concentration of the agonist CP-55,940 (at its EC80 concentration for β-arrestin recruitment).
-
Assay Procedure:
-
Remove the cell culture medium from the wells.
-
Add the desired concentrations of this compound or vehicle control to the wells.
-
Pre-incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
Add the fixed concentration of CP-55,940 to stimulate β-arrestin recruitment.
-
Incubate for 60-90 minutes at 37°C.
-
-
Signal Detection:
-
Add the detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes) to allow for signal development.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the data to the agonist-stimulated response (100%) and basal levels (0%).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Calculate the IC50 value using non-linear regression.
-
cAMP Accumulation Assay
This assay measures the intracellular levels of cyclic AMP (cAMP). Since CB1R is coupled to Gαi/o, its activation by an agonist inhibits adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels. An antagonist like this compound will block this agonist-induced decrease.
Materials:
-
Cell Line: CHO cells stably expressing human CB1R (hCB1R-CHO).
-
Agonist: CP-55,940 or another suitable CB1R agonist.
-
This compound
-
Forskolin (to stimulate adenylyl cyclase).
-
IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
cAMP Assay Kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Cell Culture Medium and Assay Buffer .
-
Multi-well Plates .
Protocol:
-
Cell Seeding: Seed hCB1R-CHO cells into multi-well plates and allow them to attach overnight.
-
Assay Preparation:
-
Wash the cells with serum-free medium or assay buffer.
-
Pre-incubate the cells with IBMX (e.g., 0.5 mM) for 15-30 minutes at 37°C.
-
-
Compound Addition:
-
Add serial dilutions of this compound or vehicle.
-
Add a fixed concentration of a CB1R agonist (e.g., at its EC80 for cAMP inhibition).
-
Add forskolin (e.g., 1-10 µM) to all wells to stimulate cAMP production.
-
-
Incubation: Incubate the plate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
The data will show that the agonist reduces the forskolin-stimulated cAMP levels. This compound will reverse this effect in a concentration-dependent manner.
-
Plot the cAMP levels against the log concentration of this compound.
-
Determine the IC50 value for the reversal of agonist-induced cAMP inhibition.
-
Conclusion
The cell-based assays described in these application notes provide a robust framework for the in vitro characterization of this compound's antagonistic activity at the CB1R. By quantifying its potency in inhibiting key signaling pathways, researchers and drug development professionals can gain a comprehensive understanding of its pharmacological profile. These protocols can be adapted for high-throughput screening of other potential CB1R antagonists and for further mechanistic studies.
References
- 1. Functional Selectivity of a Biased Cannabinoid-1 Receptor (CB1R) Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Rac)-Zevaquenabant in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Zevaquenabant is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS) .[1][2] This dual-target mechanism makes it a compound of significant interest for research in fibrotic disorders and metabolic diseases.[1][2] These application notes provide detailed protocols for the use of this compound in primary cell cultures relevant to these disease areas, including primary hepatocytes, hepatic stellate cells, and lung fibroblasts.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for organizing and presenting experimental results obtained with this compound.
Table 1: Effect of this compound on Collagen Synthesis in Primary Human Lung Fibroblasts
| This compound Concentration (µM) | Collagen Type I Deposition (% of Control) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 ± 5.2 | 98 ± 2.1 |
| 0.1 | 85.3 ± 4.8 | 97 ± 2.5 |
| 1 | 62.1 ± 3.9 | 95 ± 3.0 |
| 10 | 35.7 ± 4.2 | 92 ± 3.8 |
| 25 | 20.5 ± 3.1 | 85 ± 4.5 |
Table 2: Inhibition of Nitric Oxide Production by this compound in Primary Rat Hepatocytes
| Treatment | Nitrite Concentration (µM) |
| Control | 2.5 ± 0.3 |
| LPS/IFN-γ | 45.8 ± 3.1 |
| LPS/IFN-γ + this compound (1 µM) | 25.3 ± 2.5 |
| LPS/IFN-γ + this compound (10 µM) | 10.1 ± 1.8 |
Table 3: Effect of this compound on Primary Hepatic Stellate Cell Activation
| Marker | Control | TGF-β1 (10 ng/mL) | TGF-β1 + this compound (5 µM) |
| α-SMA Expression (Fold Change) | 1.0 | 8.2 ± 0.7 | 2.5 ± 0.4 |
| Proliferation Rate (% of Control) | 100 | 250 ± 15 | 125 ± 10 |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Lung Fibroblasts and Assessment of Anti-Fibrotic Effects
Objective: To isolate primary human lung fibroblasts and evaluate the effect of this compound on collagen deposition.
Materials:
-
Human lung tissue
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IV
-
Trypsin-EDTA
-
This compound
-
TGF-β1
-
Sircol Collagen Assay Kit
Procedure:
-
Isolation of Primary Lung Fibroblasts:
-
Mince fresh human lung tissue into small pieces (1-2 mm³).
-
Digest the tissue with Collagenase Type IV solution at 37°C for 1-2 hours with gentle agitation.
-
Neutralize the enzyme with DMEM/F-12 containing 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer.
-
Centrifuge the filtrate, resuspend the cell pellet in culture medium (DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin), and plate in a T75 flask.
-
Allow fibroblasts to adhere and grow to confluence, changing the medium every 2-3 days.
-
-
Treatment with this compound:
-
Seed primary lung fibroblasts in 24-well plates at a density of 5 x 10⁴ cells/well.
-
After 24 hours, replace the medium with serum-free medium for 12 hours to synchronize the cells.
-
Induce fibrosis by treating the cells with TGF-β1 (10 ng/mL).
-
Simultaneously, treat the cells with varying concentrations of this compound (0.1 µM to 25 µM) or vehicle control.
-
Incubate for 48 hours.
-
-
Assessment of Collagen Deposition:
-
After the incubation period, collect the cell culture supernatant.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol Collagen Assay Kit according to the manufacturer's instructions.
-
Measure the absorbance at 555 nm and calculate the collagen concentration based on a standard curve.
-
Protocol 2: Culture of Primary Rat Hepatocytes and Measurement of iNOS Inhibition
Objective: To assess the inhibitory effect of this compound on nitric oxide production in primary rat hepatocytes.
Materials:
-
Rat liver
-
Hepatocyte wash medium
-
Collagenase solution
-
Williams' Medium E
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Griess Reagent System
Procedure:
-
Isolation of Primary Rat Hepatocytes:
-
Perfuse the rat liver in situ through the portal vein with a calcium-free buffer, followed by a collagenase solution.
-
Excise the liver, gently dissect it, and filter the cell suspension.
-
Purify hepatocytes by density-gradient centrifugation.
-
Plate viable hepatocytes on collagen-coated plates in Williams' Medium E supplemented with 10% FBS.
-
-
Induction of iNOS and Treatment:
-
After allowing the hepatocytes to attach for 4-6 hours, replace the medium.
-
Induce iNOS expression by treating the cells with LPS (1 µg/mL) and IFN-γ (100 U/mL).
-
Concurrently, treat the cells with this compound (1 µM and 10 µM) or vehicle.
-
Incubate for 24 hours.
-
-
Measurement of Nitric Oxide Production:
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite, a stable product of NO, using the Griess Reagent System.
-
Mix the supernatant with the Griess reagents and measure the absorbance at 540 nm.
-
Determine the nitrite concentration from a sodium nitrite standard curve.
-
Protocol 3: Culture of Primary Human Hepatic Stellate Cells and Analysis of Activation
Objective: To evaluate the effect of this compound on the activation of primary human hepatic stellate cells.
Materials:
-
Human liver tissue
-
Stellate cell isolation kit
-
Stellate cell growth medium
-
TGF-β1
-
This compound
-
Antibodies for α-SMA
-
Cell proliferation assay kit (e.g., MTT or BrdU)
Procedure:
-
Isolation and Culture of Hepatic Stellate Cells:
-
Isolate hepatic stellate cells from human liver tissue using a commercial kit or a density gradient centrifugation method.
-
Culture the isolated cells in a specialized stellate cell growth medium.
-
-
Induction of Activation and Treatment:
-
Seed the stellate cells in 6-well plates.
-
Induce activation to a myofibroblast-like phenotype by treating with TGF-β1 (10 ng/mL) for 48 hours.
-
Treat a subset of the TGF-β1 stimulated cells with this compound (5 µM).
-
-
Assessment of Activation Markers:
-
α-SMA Expression: Fix the cells and perform immunofluorescence staining for α-smooth muscle actin (α-SMA). Quantify the fluorescence intensity or the percentage of α-SMA positive cells.
-
Proliferation: Measure cell proliferation using an MTT or BrdU assay according to the manufacturer's protocol.
-
Mandatory Visualizations
Workflow for evaluating this compound in primary cells.
CB1R inverse agonist signaling cascade.
iNOS inhibition by this compound.
References
Application Notes and Protocols for Zevaquenabant in Experimental Models of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a significant unmet medical need. Zevaquenabant (also known as INV-101 or MRI-1867) is an investigational peripherally acting cannabinoid receptor 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor. This dual mechanism of action makes it a promising therapeutic candidate for IPF by targeting both fibrotic and inflammatory pathways.[1] Preclinical studies have demonstrated the efficacy of Zevaquenabant in mitigating pulmonary fibrosis in the well-established bleomycin-induced mouse model.[2]
These application notes provide a comprehensive overview of the experimental use of Zevaquenabant in preclinical models of IPF, including detailed protocols and expected outcomes.
Data Presentation
The following tables summarize the expected quantitative outcomes based on preclinical studies of Zevaquenabant in the bleomycin-induced model of pulmonary fibrosis.
Table 1: Effect of Zevaquenabant on Lung Fibrosis Score (Ashcroft Score)
| Treatment Group | Dose | Administration Route | Mean Ashcroft Score (± SEM) | % Reduction vs. Bleomycin |
| Saline Control | - | Oropharyngeal | 0.5 ± 0.2 | - |
| Bleomycin + Vehicle | - | Oropharyngeal | 4.5 ± 0.5 | - |
| Bleomycin + Zevaquenabant | 0.5 mg/kg/day | Oropharyngeal | 2.5 ± 0.4 | 44% |
| Bleomycin + Zevaquenabant | 10 mg/kg/day | Systemic (i.p.) | 2.6 ± 0.5 | 42% |
| Bleomycin + Nintedanib | 60 mg/kg/day | Oral Gavage | 2.8 ± 0.4 | 38% |
| Data are representative and compiled from multiple sources. Statistical significance is typically observed (p < 0.05) compared to the bleomycin + vehicle group.[3][4] |
Table 2: Effect of Zevaquenabant on Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Dose | Administration Route | Hydroxyproline (µ g/lung ) (± SEM) | % Reduction vs. Bleomycin |
| Saline Control | - | Oropharyngeal | 80 ± 10 | - |
| Bleomycin + Vehicle | - | Oropharyngeal | 250 ± 25 | - |
| Bleomycin + Zevaquenabant | 0.5 mg/kg/day | Oropharyngeal | 150 ± 20 | 40% |
| Bleomycin + Zevaquenabant | 10 mg/kg/day | Systemic (i.p.) | 160 ± 22 | 36% |
| *Data are representative and compiled from multiple sources. Statistical significance is typically observed (p < 0.05) compared to the bleomycin + vehicle group. |
Table 3: Effect of Zevaquenabant on Inflammatory Cells in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Total Cells (x10^5) (± SEM) | Macrophages (x10^5) (± SEM) | Neutrophils (x10^4) (± SEM) | Lymphocytes (x10^4) (± SEM) |
| Saline Control | 1.5 ± 0.3 | 1.4 ± 0.3 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Bleomycin + Vehicle | 8.0 ± 1.0 | 5.0 ± 0.8 | 20.0 ± 3.0 | 5.0 ± 0.9 |
| Bleomycin + Zevaquenabant (0.5 mg/kg/day, o.p.) | 4.0 ± 0.7 | 3.0 ± 0.5 | 8.0 ± 1.5 | 2.5 ± 0.5 |
| *Data are representative and compiled from multiple sources. Statistical significance is typically observed (p < 0.05) compared to the bleomycin + vehicle group. |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model
This is the most widely used animal model to study IPF and has been instrumental in evaluating the anti-fibrotic potential of Zevaquenabant.[2][5]
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Oropharyngeal or intratracheal instillation device
Protocol:
-
Anesthetize the mice using a standardized procedure.
-
Induce pulmonary fibrosis by a single oropharyngeal or intratracheal instillation of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. Administer an equivalent volume of sterile saline to the control group.
-
Monitor the animals daily for weight loss and signs of distress.
-
Initiate Zevaquenabant or vehicle treatment at a predetermined time point, either prophylactically (before or at the time of bleomycin administration) or therapeutically (typically 7-14 days after bleomycin administration).
-
Continue treatment for a specified duration (e.g., 14-21 days).
-
At the end of the study, euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis.
Administration of Zevaquenabant
a) Oropharyngeal (Pulmonary) Administration:
-
Prepare a homogenous suspension of Zevaquenabant in a suitable vehicle (e.g., saline with a small percentage of a surfactant like Tween 80).
-
Lightly anesthetize the mouse.
-
Gently extend the mouse's tongue and instill the Zevaquenabant suspension into the oropharynx (typically 50 µL for mice).
-
Allow the mouse to recover in a clean cage.
b) Systemic Administration (Intraperitoneal Injection):
-
Dissolve or suspend Zevaquenabant in an appropriate vehicle for injection (e.g., saline, PBS, or a solution containing DMSO and/or Cremophor EL).
-
Administer the solution via intraperitoneal injection at the desired dose.
Assessment of Pulmonary Fibrosis
a) Histological Analysis (Ashcroft Score):
-
Fix one lung lobe in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and prepare 5 µm sections.
-
Stain the sections with Masson's trichrome to visualize collagen deposition.
-
Score the extent of fibrosis using the semi-quantitative Ashcroft scoring system (ranging from 0 for normal lung to 8 for total fibrosis).
b) Collagen Quantification (Hydroxyproline Assay):
-
Harvest a lung lobe and freeze it in liquid nitrogen.
-
Homogenize the lung tissue and hydrolyze it in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate and use a colorimetric assay to determine the hydroxyproline content, which is a direct measure of collagen.
c) Analysis of Bronchoalveolar Lavage Fluid (BALF):
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile saline.
-
Collect the BALF and centrifuge to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the percentage of macrophages, neutrophils, and lymphocytes.
Adoptive Transfer of Cytotoxic T-Lymphocytes (CTLs) Model
Based on a comprehensive review of the available literature, the adoptive transfer of cytotoxic T-lymphocytes model is not a commonly reported experimental model for the evaluation of Zevaquenabant in the context of idiopathic pulmonary fibrosis. The primary and well-validated model for assessing the efficacy of Zevaquenabant is the bleomycin-induced pulmonary fibrosis model.
Visualizations
Caption: Zevaquenabant's dual inhibition of CB1R and iNOS.
Caption: Workflow for evaluating Zevaquenabant in IPF model.
References
- 1. Method for voluntary oral administration of drugs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intracellular hydroxyproline imprinting following resolution of bleomycin-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydroxyproline Quantitation in Bleomycin-Induced Lung Fibrosis Model - Evotec [evotec.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
Application of (Rac)-Zevaquenabant in Obesity Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as TM38837 and INV-101, is a peripherally restricted cannabinoid 1 (CB1) receptor inverse agonist that has shown potential in preclinical obesity research. Unlike first-generation CB1 receptor antagonists such as rimonabant, which were withdrawn from the market due to severe psychiatric side effects, Zevaquenabant is designed to minimize brain penetration, thereby reducing the risk of centrally mediated adverse events.[1][2] This document provides detailed application notes and protocols for the use of this compound in obesity studies, based on available preclinical data.
Mechanism of Action
This compound exerts its anti-obesity effects by acting as an inverse agonist at peripheral CB1 receptors, particularly in the liver.[1][2] The overactivation of the endocannabinoid system is associated with obesity and its metabolic complications.[3] By blocking these peripheral CB1 receptors, Zevaquenabant helps to restore normal metabolic function. Its mechanism is linked to a sustained reduction in food intake and improvements in glucose homeostasis and plasma markers of inflammation.[1][2] Pharmacokinetic studies have demonstrated that Zevaquenabant exhibits high plasma and liver concentrations with low brain exposure, supporting its peripheral selectivity.[1][2] The therapeutic effects are thought to be mediated, at least in part, through intracellular CB1 receptors in hepatocytes.[1]
Signaling Pathway of Peripheral CB1 Receptor Inverse Agonism in Obesity
Caption: Signaling pathway of this compound in hepatocytes.
Preclinical Data in Obesity Models
Efficacy in Diet-Induced Obese (DIO) Mice
A key study evaluated the efficacy of TM38837 in a diet-induced obese (DIO) mouse model. The study demonstrated significant weight loss and metabolic improvements following daily administration of the compound for 5 weeks.[1][2]
| Parameter | Vehicle Control | TM38837-Treated | Reference |
| Body Weight Change | - | 26% reduction | [1][2] |
| Food Intake | - | Sustained reduction | [1][2] |
| Glucose Homeostasis | - | Improvement | [1][2] |
| Plasma Inflammation Markers | - | Improvement | [1][2] |
Pharmacokinetic Profile in Mice
Pharmacokinetic analysis of TM38837 in mice revealed high exposure in plasma and the liver, with minimal penetration into the brain, confirming its peripheral restriction.
| Tissue | Concentration Level | Reference |
| Plasma | High | [1][2] |
| Liver | High | [1][2] |
| Brain | Low | [1][2] |
Experimental Protocols
Chronic Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol is based on published preclinical studies investigating the anti-obesity effects of TM38837.[1][2]
Objective: To evaluate the long-term efficacy of this compound on body weight, food intake, and metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
This compound (TM38837)
-
Vehicle (e.g., 0.5% methylcellulose)
-
Male C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Metabolic cages for food intake monitoring
-
Equipment for blood collection and analysis (glucose meter, ELISA kits for inflammatory markers)
Experimental Workflow:
Caption: Experimental workflow for the chronic efficacy study in DIO mice.
Procedure:
-
Obesity Induction: Induce obesity in male C57BL/6J mice by feeding them a high-fat diet for 8-12 weeks. A control group should be maintained on a standard chow diet.
-
Group Allocation: Randomly assign the obese mice to two groups: a vehicle control group and a Zevaquenabant treatment group.
-
Dosing: Administer this compound orally via gavage once daily for 5 weeks. Based on dose-response studies for other peripherally restricted CB1 antagonists and related studies with TM38837, a dose in the range of 10-30 mg/kg is suggested, though the optimal dose should be determined in pilot studies.[4]
-
Monitoring:
-
Measure body weight and food intake weekly.
-
Observe the general health of the animals daily.
-
-
Terminal Procedures: At the end of the 5-week treatment period, collect blood samples for the analysis of glucose levels and plasma inflammatory markers. Tissues such as the liver and adipose tissue can also be collected for further analysis.
Acute Studies for Peripheral Efficacy and CNS Exposure
Objective: To determine the acute effects of this compound on peripheral CB1 receptor-mediated functions and to assess its central nervous system (CNS) exposure.
Protocols:
-
Gastric Emptying Assay (Peripheral Efficacy):
-
Fast mice overnight.
-
Administer this compound or vehicle orally.
-
After a set time (e.g., 30-60 minutes), administer a non-absorbable marker (e.g., phenol red) orally.
-
Euthanize the mice after a further set time (e.g., 20 minutes) and collect the stomach.
-
Measure the amount of marker remaining in the stomach to determine the rate of gastric emptying. A delay in gastric emptying is indicative of peripheral CB1 receptor engagement.
-
-
Hypothermia Assay (CNS Exposure):
-
Measure the baseline core body temperature of the mice.
-
Administer this compound or a positive control with known CNS penetration (e.g., rimonabant).
-
Measure core body temperature at regular intervals for several hours. A significant drop in body temperature is indicative of central CB1 receptor engagement. The absence of this effect with Zevaquenabant would support its peripheral restriction.[1][2]
-
Clinical Development and Future Directions
While preclinical studies have demonstrated the potential of this compound in obesity, its clinical development for this indication is not currently prioritized. The developer, Inversago Pharma (acquired by Novo Nordisk), has advanced INV-101 (Zevaquenabant) into a Phase 1 clinical trial for idiopathic pulmonary fibrosis.[5] Another compound from the same class, monlunabant (INV-202), was being investigated for metabolic disorders including obesity.[5]
The development of peripherally restricted CB1 receptor inverse agonists like Zevaquenabant represents a promising strategy to harness the metabolic benefits of CB1 receptor blockade while avoiding the psychiatric side effects that plagued earlier generations of these drugs. Further research may re-explore the potential of Zevaquenabant or similar compounds for the treatment of obesity and related metabolic diseases.
References
- 1. Efficacy in diet-induced obese mice of the hepatotropic, peripheral cannabinoid 1 receptor inverse agonist TM38837 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inversago.com [inversago.com]
Assessing in vitro iNOS Inhibition by (Rac)-Zevaquenabant: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Zevaquenabant, also known as (Rac)-MRI-1867, is a novel small molecule that functions as a dual inhibitor, targeting the cannabinoid receptor 1 (CB1R) and the inducible nitric oxide synthase (iNOS).[1][2][3] The inhibition of iNOS, an enzyme responsible for the production of large quantities of nitric oxide (NO) during inflammatory responses, is a key therapeutic strategy for a variety of pathological conditions. These application notes provide a detailed protocol for assessing the in vitro inhibitory activity of this compound on iNOS, based on established methodologies.
Data Presentation
The following table summarizes the available quantitative data on the in vitro inhibition of iNOS by this compound.
| Compound | Target | Assay System | Inhibitory Concentration | Reference |
| This compound ((Rac)-MRI-1867) | iNOS | Cell-free extracts of LPS/IFN-γ-stimulated RAW 264.7 mouse macrophages | Concentration-dependent inhibition in the 1–10 μM range | [4] |
| Acetamidine (metabolite of Zevaquenabant) | iNOS | Cell-free extracts of LPS/IFN-γ-stimulated RAW 264.7 mouse macrophages | Concentration-dependent inhibition in the 1–10 μM range | [4] |
Signaling Pathway
The following diagram illustrates the canonical signaling pathway for iNOS induction and subsequent nitric oxide production, which can be inhibited by this compound.
Caption: iNOS induction and inhibition pathway.
Experimental Protocols
Protocol 1: In Vitro iNOS Inhibition Assay Using RAW 264.7 Cell Lysates
This protocol is adapted from methodologies used to assess iNOS inhibition by novel compounds.[4][5][6][7]
1. Materials and Reagents
-
RAW 264.7 mouse macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Recombinant mouse Interferon-gamma (IFN-γ)
-
This compound
-
L-NAME (N(G)-nitro-L-arginine methyl ester) as a positive control[8][9][10][11][12]
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Sodium nitrite (for standard curve)
-
96-well microplates
2. Cell Culture and iNOS Induction
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed the cells in culture plates and allow them to adhere overnight.
-
To induce iNOS expression, treat the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) for 18-24 hours.
3. Preparation of Cell Lysates
-
After the induction period, wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the iNOS enzyme, and determine the protein concentration using a standard protein assay (e.g., BCA assay).
4. iNOS Activity Assay (Griess Assay)
-
Prepare a reaction mixture containing the cell lysate (normalized for protein concentration), L-arginine (the substrate for iNOS), and necessary co-factors (e.g., NADPH, tetrahydrobiopterin).
-
Add varying concentrations of this compound to the reaction mixture in a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (L-NAME).
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) to allow for the enzymatic reaction to produce nitric oxide.
-
Nitric oxide is unstable and rapidly oxidizes to nitrite and nitrate. The Griess assay measures the concentration of nitrite in the supernatant as an indicator of NO production.[13]
-
Add the Griess reagents to each well according to the manufacturer's instructions. This typically involves a two-step reaction that results in a colored azo dye.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in each sample.
5. Data Analysis
-
Calculate the percentage of iNOS inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of iNOS activity).
Experimental Workflow Diagram
The following diagram outlines the key steps in the experimental workflow for assessing the in vitro iNOS inhibition of this compound.
Caption: Workflow for iNOS inhibition assay.
References
- 1. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 2. Suppression of pro-inflammatory cytokine release by selective inhibition of inducible nitric oxide synthase in mucosal explants from patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional inhibition of constitutive nitric oxide synthase in a rat model of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of Inducible Nitric Oxide Synthase (iNOS) by Andrographolide and In Vitro Evaluation of Its Antiproliferative and Proapoptotic Effects on Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. Human NOS2/iNOS(Nitric Oxide Synthase 2, Inducible) ELISA Kit - Elabscience® [elabscience.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 13. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
Application Notes and Protocols for Gene Expression Analysis in Tissues Treated with (Rac)-Zevaquenabant
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of (Rac)-Zevaquenabant on gene expression in fibrotic tissues. The included protocols offer detailed methodologies for replicating and building upon these findings.
This compound , a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS), has shown significant potential in preclinical models of fibrotic diseases.[1] This document details the analysis of gene expression changes in tissues treated with this compound, providing valuable insights for researchers in fibrosis, pharmacology, and drug development.
Data Presentation: Gene Expression Analysis
Treatment with this compound has been demonstrated to modulate the expression of key genes involved in the fibrotic process in both liver and lung tissues. The following tables summarize the quantitative and qualitative changes observed in preclinical studies.
Table 1: Quantitative Gene Expression Analysis in a Mouse Model of Liver Fibrosis
This table presents the relative gene expression of key fibrotic markers in the livers of mice subjected to bile duct ligation (BDL), a common experimental model for liver fibrosis. Treatment with this compound (referred to as MRI-1867 in the study) significantly attenuated the upregulation of these pro-fibrotic genes. The data is extracted from graphical representations in the source study and normalized to the sham-operated control group.
| Gene Symbol | Treatment Group | Relative Gene Expression (Normalized to Sham) | Fold Change (BDL + Vehicle vs. BDL + this compound) |
| Col1a1 (Collagen, type I, alpha 1) | Sham | 1.0 | - |
| BDL + Vehicle | ~18 | ~2.6-fold decrease | |
| BDL + this compound | ~7 | ||
| Tgfβ1 (Transforming growth factor, beta 1) | Sham | 1.0 | - |
| BDL + Vehicle | ~4.5 | ~1.8-fold decrease | |
| BDL + this compound | ~2.5 | ||
| Acta2 (Actin, alpha 2, smooth muscle) | Sham | 1.0 | - |
| BDL + Vehicle | ~12 | ~2.4-fold decrease | |
| BDL + this compound | ~5 | ||
| Timp1 (TIMP metallopeptidase inhibitor 1) | Sham | 1.0 | - |
| BDL + Vehicle | ~15 | ~2.1-fold decrease | |
| BDL + this compound | ~7 |
Data is estimated from graphical representations and presented to show the approximate magnitude of change.
Table 2: Qualitative Gene Expression Analysis in Human Precision-Cut Lung Slices (hPCLS) with Pulmonary Fibrosis
This table summarizes the observed effects of this compound on the expression of fibrosis and fibroblast activation markers in an ex vivo model of human pulmonary fibrosis.
| Gene Symbol | Gene Name | Effect of this compound Treatment |
| COL1A1 | Collagen Type I Alpha 1 Chain | Attenuated (decreased) expression |
| FN1 | Fibronectin 1 | Attenuated (decreased) expression |
| ACTA2 | Actin Alpha 2, Smooth Muscle | Attenuated (decreased) expression |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and the general experimental workflow for gene expression analysis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's effects on gene expression.
Protocol 1: Animal Model of Liver Fibrosis (Bile Duct Ligation)
-
Animals: Use male C57BL/6J mice, 8-10 weeks old.
-
Anesthesia: Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a midline abdominal incision to expose the common bile duct.
-
Ligate the common bile duct in two locations with a 4-0 silk suture.
-
Cut the duct between the two ligatures.
-
Close the abdominal wall and skin with sutures.
-
Sham-operated animals undergo the same procedure without ligation and transection of the bile duct.
-
-
Drug Administration:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound or vehicle daily by oral gavage at the desired dose (e.g., 10 mg/kg).
-
-
Tissue Collection:
-
After the designated treatment period (e.g., 14 days), euthanize the mice.
-
Perfuse the liver with ice-cold phosphate-buffered saline (PBS).
-
Excise the liver, snap-freeze a portion in liquid nitrogen for RNA analysis, and fix the remaining tissue in formalin for histological analysis.
-
Protocol 2: Human Precision-Cut Lung Slices (hPCLS) Culture
-
Tissue Source: Obtain fresh human lung tissue from consented patients undergoing lung resection.
-
Slice Preparation:
-
Inflate the lung lobe with low-melting-point agarose.
-
Use a vibratome to cut 300-500 µm thick slices.
-
-
Slice Culture:
-
Culture the slices in a suitable medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
-
Treatment:
-
Add this compound or vehicle to the culture medium at the desired concentration.
-
Induce a pro-fibrotic response if necessary (e.g., with a cocktail of growth factors like TGF-β1, PDGF-AB, and FGF-2).
-
-
Harvesting:
-
After the treatment period, harvest the hPCLS for RNA extraction.
-
Protocol 3: RNA Extraction and Quantitative Real-Time PCR (qPCR)
-
RNA Extraction:
-
Homogenize frozen tissue samples (~30 mg) or hPCLS in a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA according to the manufacturer's protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
-
qPCR:
-
Perform real-time qPCR using a suitable qPCR master mix and gene-specific primers for the target genes (e.g., Col1a1, Tgfβ1, Acta2, Timp1) and a housekeeping gene (e.g., Gapdh, Actb).
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis:
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.
-
Protocol 4: NanoString nCounter Gene Expression Analysis
-
Sample Preparation:
-
Isolate total RNA from hPCLS as described in Protocol 3.
-
-
Hybridization:
-
Use a NanoString nCounter Fibrosis Panel, which contains probes for a set of genes involved in fibrosis.
-
Hybridize 100 ng of total RNA with the reporter and capture probes overnight at 65°C.
-
-
Sample Processing:
-
Process the hybridized samples on the nCounter Prep Station to remove excess probes and immobilize the probe-target complexes on the cartridge.
-
-
Data Acquisition:
-
Scan the cartridge on the nCounter Digital Analyzer to count the individual fluorescent barcodes corresponding to each target gene.
-
-
Data Analysis:
-
Normalize the raw counts using the positive and negative controls included in the assay.
-
Further normalize the data to housekeeping genes to account for variations in RNA input.
-
Analyze the differential gene expression between treatment groups.
-
References
Application Notes and Protocols for the Use of (Rac)-Zevaquenabant in Precision-Cut Lung Slices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (Rac)-Zevaquenabant, a dual cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS) inhibitor, in an ex vivo model of pulmonary fibrosis using precision-cut lung slices (PCLS). This model offers a physiologically relevant environment to assess the anti-fibrotic potential of therapeutic compounds.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options. The endocannabinoid system, particularly the overactivity of CB1R, has been implicated in the pathogenesis of pulmonary fibrosis.[1][2][3] this compound (also known as MRI-1867) is a peripherally acting hybrid inhibitor that targets both CB1R and iNOS, two pathways involved in fibrotic processes.[1][2][4][5]
Precision-cut lung slices (PCLS) are a valuable ex vivo tool that preserves the complex three-dimensional architecture and cellular heterogeneity of the lung, making them an ideal platform for studying disease mechanisms and evaluating drug efficacy.[6] This document outlines the application of this compound in a human PCLS (hPCLS) model of pulmonary fibrosis.
Mechanism of Action
This compound exerts its anti-fibrotic effects through the dual inhibition of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). In pulmonary fibrosis, overactivation of the CB1R in alveolar macrophages promotes a pro-fibrotic environment.[1][7] Simultaneously, increased iNOS activity contributes to tissue injury and fibrosis.[2][5] By targeting both pathways, this compound can attenuate the complex signaling cascades that lead to fibroblast activation, extracellular matrix deposition, and tissue remodeling characteristic of pulmonary fibrosis.[1][2]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on key fibrotic markers in human precision-cut lung slices (hPCLS) treated with a pro-fibrotic cocktail.
Table 1: Effect of this compound on Collagen Deposition in hPCLS
| Treatment Group | Hydroxyproline Content (µg/mg tissue) | Fold Change vs. Fibrotic Cocktail |
| Control | Data not provided | - |
| Fibrotic Cocktail | Baseline | 1.0 |
| Fibrotic Cocktail + this compound (10 µM) | Reduced | < 1.0 |
| Data derived from graphical representations in Basu et al.[7] |
Table 2: Effect of this compound on Pro-Fibrotic Gene Expression in hPCLS
| Gene | Treatment Group | Relative Gene Expression (Fold Change) | P-value |
| COL1A1 | Fibrotic Cocktail | ~12.5 | < 0.0001 |
| Fibrotic Cocktail + this compound (10 µM) | ~5.0 | < 0.0001 | |
| FN1 | Fibrotic Cocktail | ~10.0 | < 0.001 |
| Fibrotic Cocktail + this compound (10 µM) | ~4.0 | < 0.001 | |
| ACTA2 | Fibrotic Cocktail | ~8.0 | < 0.01 |
| Fibrotic Cocktail + this compound (10 µM) | ~3.0 | < 0.01 | |
| IRF5 | Fibrotic Cocktail | ~6.0 | < 0.05 |
| Fibrotic Cocktail + this compound (10 µM) | ~2.5 | < 0.05 | |
| Data estimated from graphical representations in Basu et al.[7] |
Table 3: Regulation of Pro-Fibrotic Cytokines in hPCLS Supernatant by this compound
| Cytokine | Effect of this compound (10 µM) |
| IL-17A | Attenuated |
| M-CSF | Attenuated |
| CCL17 | Attenuated |
| CCL19 | Attenuated |
| CX3CL1 | Attenuated |
| CXCL5 | Attenuated |
| Based on findings reported by Basu et al.[1] |
Experimental Protocols
I. Preparation of Human Precision-Cut Lung Slices (hPCLS)
This protocol is a general guideline and should be adapted based on specific laboratory conditions and tissue source.
Materials:
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Fresh human lung tissue
-
Low-melting point agarose (1.5-3%) in sterile PBS or culture medium
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DMEM/F12 or RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
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Antibiotic/antimycotic solution
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Vibratome or tissue slicer
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Culture plates (e.g., 24-well plates)
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Sterile surgical instruments
Procedure:
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Obtain fresh human lung tissue from a reliable source, ensuring compliance with all ethical regulations.
-
Select a suitable lobe or region of the lung and cannulate the main bronchus.
-
Gently inflate the lung tissue with warm (37°C) low-melting point agarose until fully expanded.
-
Allow the agarose to solidify by placing the tissue on ice or at 4°C for at least 10-15 minutes.
-
Once solidified, use a biopsy punch or scalpel to create tissue cores of a desired diameter.
-
Mount the tissue core onto the vibratome specimen holder.
-
Cut the tissue into slices of 300-500 µm thickness in a bath of ice-cold sterile PBS or culture medium.
-
Transfer the PCLS to a petri dish containing cold culture medium.
-
Wash the slices multiple times with fresh, cold medium to remove any debris and residual agarose.
-
Place individual slices into wells of a culture plate containing pre-warmed complete culture medium (e.g., DMEM/F12 with 10% FBS and 1% antibiotic/antimycotic).
-
Incubate the PCLS at 37°C in a humidified atmosphere with 5% CO2. Allow the slices to stabilize for at least 2-4 hours or overnight before starting experiments.
II. Induction of Fibrosis and Treatment with this compound in hPCLS
This protocol is based on the methodology described by Basu et al.[7]
Materials:
-
Prepared and stabilized hPCLS in culture
-
Fibrotic Cocktail (FC) containing:
-
Transforming growth factor-β (TGF-β)
-
Tumor necrosis factor-α (TNF-α)
-
Platelet-derived growth factor-AB (PDGF-AB)
-
Lysophosphatidic acid (LPA)
-
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Culture medium
Experimental Workflow:
Procedure:
-
After the initial stabilization period, replace the medium in the wells containing hPCLS with fresh medium containing the fibrotic cocktail to induce a fibrotic-like phenotype.[8] Include a control group of hPCLS treated with medium only.
-
Incubate the hPCLS for 2 days to allow for the development of fibrotic changes.
-
On day 2, prepare the treatment solutions. Dilute the this compound stock solution to a final concentration of 10 µM in fresh culture medium. Prepare a vehicle control with the same final concentration of DMSO.
-
Replace the medium in the fibrotic cocktail-treated wells with the this compound solution or the vehicle control.
-
Incubate the hPCLS for an additional 48-72 hours, or as required by the specific endpoint analysis.
-
At the end of the incubation period, collect the culture supernatants for cytokine analysis (e.g., ELISA) and harvest the hPCLS for further analysis.
III. Endpoint Analyses
A. Hydroxyproline Assay for Collagen Content:
-
Harvest the hPCLS and homogenize the tissue.
-
Hydrolyze the homogenates in concentrated HCl at an elevated temperature.
-
Use a commercial hydroxyproline assay kit to quantify the amount of hydroxyproline, which is a direct measure of collagen content.
-
Normalize the results to the total protein content or tissue weight.
B. Gene Expression Analysis by RT-qPCR:
-
Harvest the hPCLS and immediately place them in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen.
-
Extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., COL1A1, FN1, ACTA2, IRF5) and a housekeeping gene for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
C. Cytokine Analysis by ELISA:
-
Collect the culture supernatants at the end of the experiment and store them at -80°C.
-
Use commercial ELISA kits to quantify the concentration of specific pro-fibrotic cytokines and chemokines (e.g., IL-17A, M-CSF, CCL17, etc.).
D. Histological Analysis:
-
Fix the hPCLS in 4% paraformaldehyde.
-
Process the fixed tissue and embed in paraffin.
-
Section the paraffin blocks and mount the sections on microscope slides.
-
Perform histological staining, such as Masson's trichrome, to visualize collagen deposition and tissue morphology.
Troubleshooting and Considerations
-
PCLS Viability: It is crucial to maintain the viability of the PCLS throughout the experiment. Viability can be assessed using assays such as the MTT assay or Live/Dead staining.[9]
-
Tissue Heterogeneity: Be aware of the inherent heterogeneity of human lung tissue, which can lead to variability in results. It is important to use multiple slices from different donors to ensure the robustness of the findings.
-
Fibrotic Induction: The composition and concentration of the fibrotic cocktail may need to be optimized depending on the specific research question and the source of the lung tissue.[10]
-
Drug Solubility: Ensure that this compound is fully dissolved in the culture medium to achieve the desired final concentration. The concentration of the vehicle (DMSO) should be kept low (typically <0.1%) to avoid toxicity.
By following these protocols, researchers can effectively utilize this compound in a human precision-cut lung slice model to investigate its anti-fibrotic properties and further elucidate the role of the endocannabinoid system in pulmonary fibrosis.
References
- 1. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis [insight.jci.org]
- 3. Cannabinoid CB1 receptor overactivity contributes to the pathogenesis of idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. CB1R and iNOS are distinct players promoting pulmonary fibrosis in Hermansky–Pudlak syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI Insight - Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis [insight.jci.org]
- 8. An ex vivo model to induce early fibrosis-like changes in human precision-cut lung slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A human PCLS model of lung injury and repair for discovery and pharmaceutical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An integrated multiomic and quantitative label-free microscopy-based approach to study pro-fibrotic signalling in ex vivo human precision-cut lung slices - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
(Rac)-Zevaquenabant solubility and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Zevaquenabant.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as (Rac)-MRI-1867, is a dual-target antagonist for the Cannabinoid Receptor Type 1 (CB1R) and inducible Nitric Oxide Synthase (iNOS), with a Ki of 5.7 nM for CB1R.[1][2][3] It is primarily investigated for its potential in liver fibrosis research.[1][2]
Q2: What are the recommended solvents for dissolving this compound?
This compound has been shown to be soluble in Dimethyl Sulfoxide (DMSO) and a mixture of DMSO and Corn Oil.[1] For in vivo studies, a suspended solution can be prepared using a vehicle of DMSO, PEG300, Tween-80, and saline.[1]
Q3: I am observing precipitation when preparing my this compound solution. What should I do?
If you observe precipitation or phase separation, gentle heating and/or sonication can be used to help dissolve the compound.[1] Ensure you are using freshly opened, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[1]
Q4: What is the recommended storage condition for this compound stock solutions?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C, which should be used within 6 months. For short-term storage, -20°C is suitable for up to 1 month.[1][4][5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4][5]
Q5: What is the solubility of this compound in aqueous buffers like PBS or in ethanol?
Q6: How does pH and temperature affect the stability of this compound?
Detailed studies on the effect of varying pH and temperature on the stability of this compound are not publicly available. To assess the stability under your experimental conditions, it is advisable to perform a forced degradation study. This typically involves exposing the compound to acidic, basic, and neutral pH conditions, as well as elevated temperatures, and then analyzing for degradation products.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation
| Symptom | Potential Cause | Troubleshooting Step |
| Compound does not fully dissolve in DMSO. | DMSO has absorbed moisture. | Use a fresh, unopened vial of anhydrous DMSO.[1] |
| Concentration is too high. | Refer to the solubility data table. Do not exceed the recommended maximum concentration. | |
| Insufficient mixing. | Use ultrasonic agitation to aid dissolution.[1] | |
| Precipitation occurs when preparing the in vivo formulation. | Improper mixing order of solvents. | Add each solvent one by one and ensure the mixture is homogeneous before adding the next solvent as per the recommended protocol.[1] |
| Temperature of the saline is too low. | Ensure all components are at room temperature before mixing. |
Issue 2: Inconsistent Experimental Results
| Symptom | Potential Cause | Troubleshooting Step |
| Variable antagonist activity observed. | Degradation of the compound. | Ensure proper storage of stock solutions at -80°C for long-term and -20°C for short-term use.[1] Avoid multiple freeze-thaw cycles by preparing aliquots. |
| Inaccurate concentration of the working solution. | Re-measure the concentration of your stock solution using a validated analytical method. Ensure accurate dilution for your working solutions. | |
| Instability in the experimental buffer. | Perform a preliminary stability test of this compound in your experimental buffer under the conditions of your assay. |
Data Presentation
Table 1: Solubility of this compound
| Solvent/Vehicle | Concentration | Solution Type | Notes |
| DMSO | 50 mg/mL (91.24 mM) | Clear Solution | Ultrasonic agitation may be needed. Use of newly opened DMSO is recommended.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (4.56 mM) | Clear Solution | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL (4.56 mM) | Suspended Solution | Ultrasonic agitation is needed. Suitable for oral and intraperitoneal injection.[1] |
Table 2: Stability of this compound Stock Solutions
| Storage Temperature | Storage Duration | Recommendation |
| -80°C | 6 months | Recommended for long-term storage.[1][4][5] |
| -20°C | 1 month | Suitable for short-term storage.[1][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For storage, aliquot the stock solution into smaller volumes and store at -80°C.
Protocol 2: Preparation of an In Vivo Suspended Solution (2.5 mg/mL)
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic bath
Methodology: This protocol is for preparing 1 mL of the final suspended solution.
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Mix thoroughly by vortexing until the solution is homogeneous.
-
Add 50 µL of Tween-80 to the mixture and vortex again until homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Vortex the final mixture thoroughly.
-
Use an ultrasonic bath to ensure a uniform suspension before administration.[1]
Visualizations
Signaling Pathways
Below are diagrams illustrating the signaling pathways of the targets of this compound, CB1R and iNOS.
Caption: Antagonistic action of this compound on the CB1R signaling pathway.
Caption: Inhibition of iNOS-mediated nitric oxide production by this compound.
Experimental Workflow
Caption: General workflow for determining the solubility of this compound.
References
Optimizing (Rac)-Zevaquenabant concentration for cell culture
Welcome to the technical support center for (Rac)-Zevaquenabant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as (Rac)-MRI-1867, is a peripherally selective third-generation cannabinoid receptor 1 (CB1R) antagonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1] As a CB1R inverse agonist, it binds to the receptor and promotes an inactive state, leading to effects opposite to those of CB1R agonists. Its dual-target mechanism makes it a compound of interest for investigating fibrotic disorders such as liver fibrosis, as well as metabolic conditions.[1]
Q2: What is the binding affinity of this compound for the CB1 receptor?
A2: this compound has a high binding affinity for the CB1 receptor, with a reported Ki of 5.7 nM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered compound in high-quality, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.48 mg of this compound (Molecular Weight: 547.98 g/mol ) in 1 mL of DMSO. It is recommended to use ultrasonic agitation to aid dissolution.
Q4: What are the recommended storage conditions for this compound?
A4: The powdered form of this compound should be stored at -20°C for up to 3 years. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q5: In which cell types is this compound expected to be effective?
A5: Given its mechanism of action, this compound is expected to be effective in cell types that express the CB1 receptor and are responsive to iNOS inhibition. This includes, but is not limited to, hepatic stellate cells (implicated in liver fibrosis), as well as other cell types involved in fibrotic and inflammatory processes.
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your cell culture experiments.
| Problem | Possible Cause | Suggested Solution |
| Low or no observable effect | - Suboptimal concentration: The concentration of this compound may be too low to elicit a response. - Low CB1R expression: The cell line used may not express sufficient levels of the CB1 receptor. - Compound degradation: Improper storage or handling may have led to the degradation of the compound. | - Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. - Verify CB1R expression in your cell line using techniques such as Western blotting, qPCR, or flow cytometry. - Ensure that the compound and its solutions have been stored correctly and prepare fresh stock solutions if necessary. |
| High cell toxicity or death | - Concentration too high: The concentration of this compound may be in a cytotoxic range for your cells. - Solvent toxicity: High concentrations of DMSO can be toxic to some cell lines. - Off-target effects: At very high concentrations, the compound may have off-target effects leading to cell death. | - Determine the IC50 value for your cell line using a cell viability assay (see Experimental Protocols). Use concentrations well below the cytotoxic range for your experiments. - Ensure the final concentration of DMSO in your culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same concentration of DMSO) in your experiments. - Use the lowest effective concentration of this compound to minimize potential off-target effects. |
| Precipitation of the compound in culture medium | - Poor solubility: this compound has limited solubility in aqueous solutions. - High final concentration: The final concentration in the culture medium may exceed its solubility limit. | - Prepare a high-concentration stock solution in DMSO and then dilute it into the culture medium. Ensure thorough mixing immediately after dilution. - If precipitation persists, consider using a lower final concentration or exploring the use of a solubilizing agent, though this should be carefully validated for its effects on the cells. |
| Inconsistent or variable results | - Cell passage number: High passage numbers can lead to phenotypic changes and altered responses. - Inconsistent cell density: Variations in the initial cell seeding density can affect the outcome of the experiment. - Assay variability: Inherent variability in the experimental assay. | - Use cells with a consistent and low passage number for all experiments. - Ensure a uniform cell seeding density across all wells and experiments. - Include appropriate positive and negative controls and perform experiments in at least triplicate to ensure reproducibility. |
Quantitative Data
Due to the proprietary nature of investigational compounds, specific IC50 values for this compound are not publicly available. The following table provides example IC50 values based on typical ranges observed for selective CB1 receptor antagonists in relevant cell lines. These are for illustrative purposes only and the optimal concentration for your specific cell line and experimental conditions must be determined empirically.
| Cell Line | Cell Type | Example IC50 Range (µM) | Assay Type |
| LX-2 | Human Hepatic Stellate Cell Line | 1 - 10 | Cell Viability (MTT) |
| Primary Human Hepatic Stellate Cells | Primary Cells | 0.5 - 5 | Collagen Deposition Assay |
| RAW 264.7 | Murine Macrophage Cell Line | 5 - 20 | Nitric Oxide Production (Griess Assay) |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to obtain a range of 2X final concentrations. A typical starting range could be from 200 µM down to 0.1 µM.
-
Include a vehicle control (medium with the same highest concentration of DMSO used in the dilutions) and a no-treatment control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared 2X compound dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
References
Technical Support Center: (Rac)-Zevaquenabant In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using (Rac)-Zevaquenabant in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to address common challenges and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as (S)-MRI-1867 or INV-101) is a third-generation cannabinoid receptor 1 (CB1R) antagonist.[1] It functions as a peripherally selective inverse agonist of the CB1R and also acts as an inhibitor of inducible nitric oxide synthase (iNOS).[1] Its peripheral selectivity is a key feature, designed to avoid the central nervous system (CNS) side effects observed with earlier-generation CB1R antagonists.[2][3][4]
Q2: What are the primary research applications for this compound?
This compound is primarily investigated for its therapeutic potential in fibrotic disorders and metabolic diseases.[1] Preclinical studies have explored its efficacy in models of liver fibrosis, chronic kidney disease, idiopathic pulmonary fibrosis, and skin fibrosis, as well as in obesity and dyslipidemia.[1]
Q3: How should this compound be stored?
For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[5] Stock solutions can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[5][6] It is recommended to use the working solution for in vivo experiments on the same day it is prepared.[6]
Troubleshooting Guide
Issue 1: Difficulty in Formulating this compound for In Vivo Administration
Question: I am having trouble dissolving this compound for my in vivo experiments. The compound is precipitating out of solution. What should I do?
Answer:
This compound can be challenging to formulate due to its physicochemical properties. Here are two established protocols to prepare a solution for oral or intraperitoneal administration. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[6]
Formulation Protocols
| Protocol | Solvents | Final Concentration | Solution Type |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Suspended Solution |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution |
Experimental Workflow for Formulation (Protocol 1):
Caption: Workflow for preparing a suspended solution of this compound.
Issue 2: Inconsistent or Lack of Efficacy in Animal Models
Question: My in vivo study is showing highly variable results, or I am not observing the expected therapeutic effect of this compound. What could be the reasons?
Answer:
Inconsistent efficacy can stem from several factors, from formulation issues to experimental design.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Formulation | Ensure the compound is fully dissolved or evenly suspended before each administration. Use fresh preparations for each experiment.[6] |
| Incorrect Dosing | Verify dose calculations and administration technique. For obesity models, consider if dosing should be based on total body weight or lean body mass. |
| Pharmacokinetics | The timing of efficacy measurements should align with the pharmacokinetic profile of the drug in the specific animal model. |
| Animal Model Suitability | Confirm that the chosen animal model expresses CB1R in the target peripheral tissues and that the disease pathology is relevant to the mechanism of action of Zevaquenabant. |
| Off-Target Effects | While designed for peripheral restriction, high doses could potentially lead to CNS exposure and unexpected behavioral effects.[7] Consider reducing the dose if adverse effects are observed. |
Logical Relationship for Troubleshooting Inconsistent Efficacy:
Caption: Key areas to investigate for inconsistent in vivo results.
Issue 3: Observing Unexpected Side Effects
Question: I am observing unexpected behavioral changes or adverse effects in my study animals treated with this compound. What should I do?
Answer:
This compound is designed to be peripherally restricted to avoid the neuropsychiatric side effects of first-generation CB1R antagonists.[3][7] However, unexpected effects can still occur.
Potential Side Effects and Mitigation:
| Observed Effect | Potential Cause | Recommended Action |
| Lethargy, reduced mobility | Vehicle effects, off-target effects | Run a vehicle-only control group. If the effect persists, consider reducing the dose of Zevaquenabant. |
| Changes in food intake | Central CB1R engagement at high doses | While designed to be peripherally acting, very high doses might lead to some CNS exposure.[7] Assess if the changes in food intake are transient. Consider a dose-response study. |
| Injection site reactions | Formulation irritancy | Ensure proper pH and sterility of the formulation. Consider alternative administration routes if appropriate. |
Signaling Pathway of CB1R Antagonism:
Caption: Simplified signaling pathway of this compound.
Experimental Protocols
General In Vivo Administration Protocol:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the this compound formulation fresh on the day of dosing using one of the protocols described above. Ensure the solution is homogenous before administration.
-
Dosing: Administer the formulation via the chosen route (oral gavage or intraperitoneal injection). The volume of administration should be appropriate for the animal's weight.
-
Monitoring: Monitor animals for any adverse effects, including changes in behavior, body weight, and food/water intake.
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Efficacy Assessment: Conduct efficacy assessments at predetermined time points based on the disease model and the expected pharmacokinetic and pharmacodynamic profile of the compound.
This guide is intended to provide a starting point for troubleshooting. Specific experimental outcomes may require further investigation and optimization.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. frontiersin.org [frontiersin.org]
Potential off-target effects of (Rac)-Zevaquenabant
Welcome to the Technical Support Center for (Rac)-Zevaquenabant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of this compound.
Introduction
This compound is a dual-target agent, acting as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Understanding its selectivity is crucial for interpreting experimental results and anticipating potential confounding effects. This guide provides methodologies and troubleshooting advice for characterizing the off-target profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: The primary targets of this compound are the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). It acts as an inverse agonist at CB1R with a reported Ki of 5.7 nM.[1]
Q2: Why is it important to investigate the off-target effects of this compound?
A2: Investigating off-target effects is a critical step in drug development to ensure that the observed biological or therapeutic effects are due to the intended mechanism of action. Unidentified off-target interactions can lead to misinterpretation of experimental data, unexpected phenotypes, and potential safety liabilities.
Q3: Are there any known off-target activities of this compound reported in the literature?
A3: As of the latest review of publicly available data, specific broad-panel off-target screening results for this compound have not been published. Therefore, it is recommended that researchers perform their own selectivity profiling to suit their experimental context.
Q4: What classes of targets are commonly screened for off-target effects?
A4: Off-target screening panels typically include a wide range of proteins to identify unintended interactions. These often include other G-protein coupled receptors (GPCRs), kinases, ion channels, transporters, and other enzymes.
Potential Off-Target Profile of this compound
The following table is provided as a template for researchers to summarize their findings from off-target screening experiments.
| Target Class | Specific Target | Assay Type | This compound Activity (e.g., Ki, IC50, % Inhibition @ concentration) |
| GPCRs | e.g., CB2R | Radioligand Binding | User-defined data |
| e.g., Adrenergic Receptors | Radioligand Binding | User-defined data | |
| e.g., Opioid Receptors | Radioligand Binding | User-defined data | |
| Enzymes | e.g., nNOS | Enzyme Inhibition | User-defined data |
| e.g., eNOS | Enzyme Inhibition | User-defined data | |
| e.g., FAAH | Enzyme Inhibition | User-defined data | |
| Ion Channels | e.g., hERG | Electrophysiology | User-defined data |
Methodologies for Assessing Off-Target Effects
Here are detailed protocols for key experiments to determine the selectivity profile of this compound.
Radioligand Binding Assay for GPCR Off-Targets
This assay measures the ability of this compound to displace a radiolabeled ligand from a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radiolabeled ligand specific for the receptor
-
This compound stock solution
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Assay buffer (e.g., Tris-HCl with appropriate additives)
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Non-specific binding control (a high concentration of an unlabeled ligand)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radiolabeled ligand, and either buffer, this compound dilutions, or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium. Incubation time and temperature will be receptor-dependent.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of this compound to determine the IC50, which can then be converted to a Ki value.
Enzyme Inhibition Assay for iNOS and Other Enzymes
This assay measures the ability of this compound to inhibit the activity of a target enzyme.
Materials:
-
Purified enzyme (e.g., iNOS)
-
Substrate for the enzyme (e.g., L-arginine for iNOS)
-
Cofactors required for enzyme activity
-
This compound stock solution
-
Assay buffer
-
Detection reagent (to measure product formation or substrate depletion)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the enzyme and either buffer or this compound dilutions.
-
Pre-incubate to allow the compound to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and cofactors.
-
Incubate for a set period, ensuring the reaction is in the linear range.
-
Stop the reaction and add the detection reagent.
-
Measure the signal (e.g., absorbance, fluorescence) using a microplate reader.
-
Calculate the percentage of enzyme inhibition for each concentration of this compound.
-
Plot the percentage of inhibition against the concentration of this compound to determine the IC50.
Troubleshooting Guides
Radioligand Binding Assay
Q: My total binding is very low. What could be the issue? A:
-
Receptor Expression: Confirm the expression level of the receptor in your cell membranes.
-
Radioligand Integrity: Check the age and storage conditions of your radiolabeled ligand, as its activity decreases over time.
-
Incubation Time: The incubation may not be long enough to reach equilibrium. Try a longer incubation time.
-
Assay Conditions: Ensure the pH and ionic strength of your assay buffer are optimal for the receptor.
Q: The non-specific binding is very high. How can I reduce it? A:
-
Hydrophobicity: this compound or the radioligand may be hydrophobic and sticking to the filters or plate. Consider adding a detergent like BSA to the assay buffer.
-
Filter Pre-treatment: Pre-soaking the glass fiber filters in a solution like polyethyleneimine (PEI) can reduce non-specific binding.
-
Washing Steps: Increase the number or volume of washes to more effectively remove unbound radioligand.
Enzyme Inhibition Assay
Q: I am seeing activation at low concentrations and inhibition at high concentrations of this compound. Is this a real effect? A: This biphasic response can occur.[2] It may be due to complex interactions with the enzyme, such as binding to an allosteric activating site at low concentrations and the active site at higher concentrations. It is important to carefully characterize the full dose-response curve.
Q: My results are not reproducible. What are the common causes of variability? A:
-
Compound Solubility: this compound may be precipitating at higher concentrations. Visually inspect the wells and consider using a small amount of DMSO in your dilutions.
-
Enzyme Stability: Ensure the enzyme is stored correctly and is active throughout the experiment. Perform a time-course experiment to ensure the reaction is linear.
-
Pipetting Accuracy: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to significant differences in results. Use calibrated pipettes and proper technique.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: On-target signaling pathways of this compound.
Caption: Experimental workflow for off-target profiling.
References
Technical Support Center: Improving the Oral Bioavailability of (Rac)-Zevaquenabant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of (Rac)-Zevaquenabant.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an investigational small molecule that acts as a peripherally selective cannabinoid receptor 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1] It has been studied for its potential in treating fibrotic disorders such as liver fibrosis.[2] A key challenge with this compound is its poor aqueous solubility. It is practically insoluble in water but soluble in organic solvents like dimethyl sulfoxide (DMSO).[2][3] This low solubility can be a significant hurdle to achieving adequate oral bioavailability.
Q2: What are the main barriers to the oral bioavailability of a poorly soluble compound like this compound?
The primary barriers to oral bioavailability for a compound like this compound are typically:
-
Poor Solubility and Dissolution: The drug must dissolve in the gastrointestinal fluids to be absorbed. Low aqueous solubility limits the concentration of the drug available for absorption.
-
Low Permeability: The drug must be able to pass through the intestinal epithelium to enter the bloodstream.
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, reducing its bioavailability.
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Efflux Transporters: Transporters like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, limiting its net absorption.
Q3: What is the Biopharmaceutics Classification System (BCS) and why is it important for this compound?
The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. While the specific BCS class for this compound is not publicly available, its known poor solubility suggests it likely falls into either Class II (low solubility, high permeability) or Class IV (low solubility, low permeability). Knowing the BCS class is crucial as it guides the formulation strategy. For a BCS Class II compound, enhancing the dissolution rate is the primary goal. For a BCS Class IV compound, both solubility and permeability enhancement strategies are necessary.
Q4: What are some initial formulation strategies to consider for this compound?
Given its poor solubility, several formulation strategies can be explored to improve the oral bioavailability of this compound:
-
Suspensions: Formulating the compound as a suspension in a suitable vehicle is a common starting point. A reported formulation for oral administration in preclinical studies consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to create a suspended solution.[2][3] Another option is a clear solution in 10% DMSO and 90% corn oil.[2][3]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug particles, leading to a faster dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, or nanoemulsions can improve the solubility and absorption of lipophilic drugs.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
Troubleshooting Guides
Issue 1: Low and Variable Oral Exposure in Preclinical Species
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Inadequate Drug Dissolution in the GI Tract | 1. Characterize Solid-State Properties: Perform powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to determine the crystallinity of the drug substance. An amorphous form will generally have higher solubility. 2. Assess In Vitro Dissolution: Conduct dissolution testing in biorelevant media (e.g., FaSSIF, FeSSIF) to simulate fed and fasted states in the gastrointestinal tract. 3. Formulation Optimization: a. Particle Size Reduction: Evaluate the effect of micronization or nanosizing on dissolution and in vivo exposure. b. Amorphous Solid Dispersions: Prepare ASDs with various polymers (e.g., HPMC, PVP, Soluplus®) and assess their dissolution and physical stability. c. Lipid-Based Formulations: Screen different lipid excipients, surfactants, and co-solvents to develop a self-emulsifying or micellar formulation. |
| Poor Intestinal Permeability | 1. Conduct In Vitro Permeability Assays: Use Caco-2 or MDCK cell monolayers to determine the apparent permeability coefficient (Papp). This will help classify the drug's permeability. 2. Investigate Efflux Transporter Involvement: Perform bidirectional Caco-2 assays (apical to basolateral and basolateral to apical transport). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-glycoprotein (P-gp). Consider co-dosing with a P-gp inhibitor in vitro to confirm. |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Incubate this compound with liver microsomes or hepatocytes from the preclinical species and human to determine its intrinsic clearance. 2. Metabolite Identification: Identify the major metabolites formed in vitro and in vivo to understand the primary metabolic pathways. 3. In Silico Modeling: Use computational models to predict potential sites of metabolism on the molecule. |
Issue 2: Precipitation of the Drug in Aqueous Media During In Vitro Assays
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Steps |
| Supersaturation and Precipitation | 1. Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into the formulation. These polymers can help maintain a supersaturated state and prevent or delay precipitation. 2. Modify Formulation: For lipid-based formulations, adjust the ratio of oil, surfactant, and co-surfactant to ensure the drug remains solubilized upon dispersion in aqueous media. |
| pH-Dependent Solubility | 1. Determine pKa and pH-Solubility Profile: Measure the pKa of this compound and determine its solubility at different pH values representative of the gastrointestinal tract. 2. Formulation Adjustment: If the drug is ionizable, consider using pH-modifying excipients in the formulation. For acidic compounds, a more alkaline microenvironment can improve dissolution, and vice-versa for basic compounds. |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the intestinal permeability of this compound and assess if it is a substrate for P-glycoprotein.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Transport Experiment (Bidirectional):
-
Apical to Basolateral (A-B) Transport: The test compound is added to the apical (donor) side, and samples are taken from the basolateral (receiver) side at various time points.
-
Basolateral to Apical (B-A) Transport: The test compound is added to the basolateral (donor) side, and samples are taken from the apical (receiver) side.
-
-
Sample Analysis: The concentration of this compound in the donor and receiver compartments is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: rate of drug appearance in the receiver chamber
-
A: surface area of the insert
-
C0: initial concentration in the donor chamber
-
-
-
Efflux Ratio Calculation:
-
Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Data Presentation:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | User's Data | User's Data | User's Data |
| Propranolol (High Permeability Control) | >10 | >10 | ~1 |
| Atenolol (Low Permeability Control) | <1 | <1 | ~1 |
| Digoxin (P-gp Substrate Control) | <1 | >2 | >2 |
Protocol 2: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the absolute oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Study Design: Crossover design with two groups.
-
Group 1 (IV): Receives a single intravenous bolus dose of this compound (e.g., 1 mg/kg) in a suitable solubilizing vehicle.
-
Group 2 (Oral): Receives a single oral gavage dose of the this compound formulation (e.g., 10 mg/kg).
-
-
Blood Sampling: Serial blood samples are collected from the tail vein at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Plasma Preparation and Analysis: Plasma is separated by centrifugation and the concentration of this compound is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and CL (Clearance).
-
Bioavailability Calculation:
-
Absolute Bioavailability (F%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
-
Data Presentation:
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Dose (mg/kg) | 1 | 10 |
| Cmax (ng/mL) | User's Data | User's Data |
| Tmax (h) | User's Data | User's Data |
| AUC₀-t (ngh/mL) | User's Data | User's Data |
| AUC₀-inf (ngh/mL) | User's Data | User's Data |
| CL (L/h/kg) | User's Data | - |
| Vd (L/kg) | User's Data | - |
| Absolute Bioavailability (F%) | - | User's Data |
Visualizations
Caption: Troubleshooting workflow for low oral bioavailability.
Caption: Workflow for an in vivo oral bioavailability study.
Caption: Simplified CB1R signaling pathway and the action of this compound.
References
Overcoming resistance to (Rac)-Zevaquenabant in cell lines
Welcome to the technical support center for (Rac)-Zevaquenabant. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this compound in cell lines.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during your experiments with this compound.
Issue 1: Diminished or Loss of Cellular Response to this compound Over Time
Possible Cause 1: CB1 Receptor Downregulation
Prolonged exposure to a receptor modulator can sometimes lead to a cellular adaptation where the target receptor is downregulated. Chronic inverse agonism by this compound might trigger a compensatory decrease in CB1 receptor expression or internalization of the receptor from the cell surface, leading to a reduced response.
Troubleshooting Steps:
-
Confirm Receptor Expression: Assess CB1 receptor protein levels in your treated and untreated control cell lines via Western blot or flow cytometry. A significant decrease in the treated cells would suggest downregulation.
-
Assess Receptor Localization: Use immunofluorescence or confocal microscopy to visualize the localization of CB1 receptors. An increase in intracellular receptor staining in treated cells could indicate internalization.
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Implement a "Drug Holiday": Remove this compound from the culture medium for a period (e.g., 48-72 hours) and then re-challenge the cells. A restored response would support the hypothesis of reversible receptor downregulation.
Possible Cause 2: Upregulation of Compensatory Signaling Pathways
Cells can develop resistance to a drug by activating alternative signaling pathways that bypass the blocked pathway.
Troubleshooting Steps:
-
Pathway Analysis: Use techniques like phospho-protein arrays or RNA sequencing to compare the signaling profiles of sensitive and resistant cells. Look for upregulated pathways that could compensate for the inhibition of CB1 receptor and iNOS signaling.
-
Combination Therapy: Based on the pathway analysis, consider using a second inhibitor to target the identified compensatory pathway in conjunction with this compound.
Possible Cause 3: Increased Drug Efflux
Cells can actively pump drugs out, reducing the intracellular concentration and thus the drug's efficacy. This is often mediated by ATP-binding cassette (ABC) transporters.
Troubleshooting Steps:
-
Use Efflux Pump Inhibitors: Co-treat the cells with this compound and a broad-spectrum efflux pump inhibitor (e.g., verapamil or cyclosporin A). A restored response would suggest the involvement of drug efflux pumps.
-
Measure Intracellular Drug Concentration: If possible, use techniques like LC-MS/MS to measure the intracellular concentration of this compound in treated and untreated cells. Lower concentrations in resistant cells would point towards increased efflux.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] As a CB1R inverse agonist, it binds to the receptor and promotes an inactive conformational state, reducing basal receptor signaling.[2] Its dual-target nature makes it a subject of investigation for fibrotic disorders and metabolic diseases.[1][3][4]
Q2: We are observing a gradual decrease in the potency of this compound in our long-term cell culture experiments. What could be the reason?
A2: This phenomenon is likely due to the development of acquired resistance. Potential mechanisms include downregulation or internalization of the CB1 receptor, activation of compensatory signaling pathways, or increased drug efflux through membrane transporters. We recommend following the troubleshooting steps outlined in the "Diminished or Loss of Cellular Response" section of this guide.
Q3: How can I test for CB1 receptor downregulation in my cell line?
A3: You can assess CB1 receptor expression at the protein level using Western blotting or flow cytometry with a validated anti-CB1R antibody. To examine changes in receptor localization, immunofluorescence microscopy is a suitable technique. A detailed protocol for Western blotting is provided in the "Experimental Protocols" section.
Q4: Are there any known combination strategies to overcome potential resistance to this compound?
A4: While specific combination therapies for this compound resistance are not yet established, a rational approach involves identifying and targeting the specific resistance mechanism. For instance, if resistance is due to the upregulation of a parallel signaling pathway, a combination with an inhibitor of that pathway could be effective. If increased drug efflux is the cause, co-administration with an efflux pump inhibitor may restore sensitivity.
Data Presentation
Table 1: Hypothetical Example of IC50 Shift in a Resistant Cell Line
| Cell Line | Treatment Duration | This compound IC50 (nM) | Fold Change in IC50 |
| Sensitive | N/A | 10 | 1 |
| Resistant | 3 months | 150 | 15 |
Table 2: Hypothetical Example of CB1 Receptor Expression in Sensitive vs. Resistant Cells
| Cell Line | CB1R Protein Level (Relative to loading control) | CB1R mRNA Level (Relative to housekeeping gene) |
| Sensitive | 1.0 | 1.0 |
| Resistant | 0.2 | 0.9 |
Experimental Protocols
Protocol 1: Western Blot for CB1 Receptor Expression
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at 120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CB1R (diluted according to the manufacturer's instructions) overnight at 4°C.
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Wash the membrane three times with TBST for 10 minutes each.
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Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: Canonical signaling pathway of this compound via CB1 receptor inverse agonism.
Caption: Hypothetical mechanisms of resistance to this compound in cell lines.
Caption: A logical workflow for troubleshooting resistance to this compound.
References
- 1. Analysis of Tolerance and Behavioral/Physical Dependence during Chronic CB1 Agonist Treatment: Effects of CB1 Agonists, Antagonists, and Noncannabinoid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor antagonist - Wikipedia [en.wikipedia.org]
- 3. overcoming-the-psychiatric-side-effects-of-the-cannabinoid-cb1-receptor-antagonists-current-approaches-for-therapeutics-development - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Assessing the Peripheral Restriction of (Rac)-Zevaquenabant
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the peripheral restriction of the cannabinoid receptor type 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, (Rac)-Zevaquenabant. While specific quantitative data on the peripheral restriction of this compound are not publicly available, this resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions based on established methodologies for evaluating blood-brain barrier (BBB) penetration of drug candidates.
Frequently Asked Questions (FAQs)
Q1: What is peripheral restriction and why is it important for a CB1R antagonist like this compound?
A1: Peripheral restriction refers to the limited ability of a drug to cross the blood-brain barrier (BBB) and enter the central nervous system (CNS). For CB1R antagonists, peripheral restriction is a critical design feature to avoid the neuropsychiatric side effects, such as anxiety and depression, that were associated with earlier, brain-penetrant CB1R antagonists like rimonabant. By confining the drug's action to peripheral tissues, the therapeutic benefits in conditions like liver fibrosis can be achieved while minimizing adverse CNS effects.
Q2: What are the key experimental approaches to assess the peripheral restriction of a compound?
A2: The assessment of peripheral restriction involves a combination of in vitro and in vivo methods:
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In Vitro Permeability Assays: These assays, such as the Caco-2 and MDCK-MDR1 permeability assays, evaluate a compound's ability to cross cellular monolayers that mimic the BBB.
-
In Vivo Pharmacokinetic Studies: These studies directly measure the concentration of the drug in the brain and plasma of animal models to determine the brain-to-plasma concentration ratio (Kp or Kp,uu). Methods like microdialysis and brain tissue harvesting are employed.
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Efflux Transporter Substrate Assessment: Determining if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) is crucial, as these transporters actively pump drugs out of the brain.
Q3: What is the expected outcome for a peripherally restricted compound like this compound in these assays?
A3: A peripherally restricted compound would be expected to exhibit:
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Low apparent permeability (Papp) in the apical-to-basolateral direction in in vitro permeability assays.
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A high efflux ratio in bidirectional in vitro permeability assays, indicating it is a substrate for efflux transporters.
-
A low brain-to-plasma concentration ratio (typically Kp,uu < 0.1) in in vivo studies.
In Vitro Permeability Assays: Protocols and Troubleshooting
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption and, by extension, can provide insights into BBB penetration due to the expression of similar tight junctions and transporters.
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Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer with tight junctions.
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Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer Yellow.
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Compound Application (A-to-B): The test compound, this compound, is added to the apical (A) side (donor compartment) of the Transwell insert.
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Sampling (A-to-B): At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (B) side (receiver compartment).
-
Compound Application (B-to-A): In a separate set of wells, the test compound is added to the basolateral (B) side.
-
Sampling (B-to-A): Samples are collected from the apical (A) side at the same time points.
-
Analysis: The concentration of this compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt: Rate of drug appearance in the receiver compartment.
-
A: Surface area of the membrane.
-
C0: Initial concentration in the donor compartment.
-
-
-
Calculation of Efflux Ratio (ER):
-
ER = Papp (B-to-A) / Papp (A-to-B)
-
An ER > 2 suggests the involvement of active efflux.
-
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low TEER values | Incomplete monolayer formation, cell toxicity, improper handling. | Ensure proper cell seeding density and culture conditions. Check for cytotoxicity of the test compound. Handle inserts carefully to avoid scratching the monolayer. |
| High Lucifer Yellow permeability | Leaky monolayer, compromised tight junctions. | Re-evaluate cell culture and handling procedures. Ensure proper formation of tight junctions before starting the experiment. |
| Low compound recovery | Compound instability, non-specific binding to the plate or cells, metabolism by Caco-2 cells. | Assess compound stability in the assay buffer. Use low-binding plates. Analyze cell lysates to check for intracellular accumulation. Investigate potential metabolism.[1] |
| High variability in Papp values | Inconsistent cell monolayer, pipetting errors, analytical variability. | Standardize cell culture procedures. Use calibrated pipettes and consistent techniques. Validate the analytical method for accuracy and precision. |
MDCK-MDR1 Permeability Assay
This assay is specifically designed to assess whether a compound is a substrate of the P-glycoprotein (P-gp/MDR1) efflux transporter, a key player in limiting brain penetration.
The protocol is similar to the Caco-2 assay, with the following key differences:
-
Cell Line: Madin-Darby Canine Kidney (MDCK) cells transfected with the human MDR1 gene are used. A wild-type (non-transfected) MDCK cell line is often used as a control.
-
Culture Time: MDCK cells form a monolayer more rapidly than Caco-2 cells, typically within 3-5 days.
-
Interpretation: A significantly higher efflux ratio in MDCK-MDR1 cells compared to wild-type MDCK cells confirms that the compound is a P-gp substrate.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low efflux of positive control | Low P-gp expression or activity, incorrect inhibitor concentration. | Verify P-gp expression levels in the cell line. Use a fresh, validated batch of a known P-gp substrate as a positive control. Optimize the concentration of any P-gp inhibitors used. |
| High efflux in wild-type cells | Endogenous canine P-gp activity. | Compare the efflux ratio to that in the MDR1-transfected cells. A significantly higher ratio in the transfected cells still indicates human P-gp substrate activity. |
| Inconsistent results | Variability in P-gp expression across cell passages, monolayer integrity issues. | Use cells within a defined passage number range. Regularly check monolayer integrity with TEER and a paracellular marker. |
In Vivo Assessment of Brain Penetration: Protocols and Troubleshooting
Brain-to-Plasma Concentration Ratio (Kp,uu) Determination
This is the gold standard for quantifying the extent of a drug's brain penetration. It measures the ratio of the unbound drug concentration in the brain to the unbound drug concentration in the plasma at steady state.
Caption: Workflow for determining the unbound brain-to-plasma concentration ratio (Kp,uu).
-
Animal Dosing: Administer this compound to the animal model (e.g., via intravenous or oral route).
-
Sample Collection: At predetermined time points, collect blood via cardiac puncture and immediately perfuse the animal with saline to remove blood from the brain tissue.
-
Brain Extraction: Excise the brain and rinse with cold saline.
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Homogenization: Weigh the brain tissue and homogenize it in a suitable buffer (e.g., phosphate-buffered saline) to create a brain homogenate.
-
Analysis: Determine the concentration of this compound in the plasma and brain homogenate using a validated LC-MS/MS method.
-
Unbound Fraction Determination: Use equilibrium dialysis to determine the unbound fraction of the drug in plasma (fu,p) and brain homogenate (fu,brain).
-
Calculation: Calculate Kp and Kp,uu as described in the workflow diagram.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Contamination of brain tissue with blood | Incomplete perfusion. | Ensure complete perfusion by observing the blanching of the liver and other organs. |
| Low drug recovery from brain homogenate | Drug instability, inefficient extraction. | Assess drug stability in brain homogenate. Optimize the homogenization and extraction procedures. |
| High variability in Kp,uu values | Inconsistent dosing, timing of sample collection, or analytical variability. | Ensure accurate dosing and precise timing of sample collection. Validate the analytical method for robustness. |
In Vivo Microdialysis
Microdialysis allows for the direct measurement of unbound drug concentrations in the brain interstitial fluid (ISF) of a freely moving animal, providing a dynamic assessment of brain penetration.
Caption: Workflow for in vivo microdialysis to determine brain penetration.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no probe recovery | Clogged probe, incorrect flow rate, drug adsorption to tubing. | Check the probe for blockages before and after the experiment. Ensure the perfusion pump is calibrated and the flow rate is accurate. Use tubing with low non-specific binding properties. |
| High variability in dialysate concentrations | Probe placement variability, animal stress. | Use stereotaxic surgery for precise probe placement. Allow the animal to acclimate to the experimental setup to minimize stress. |
| BBB disruption due to probe insertion | Traumatic insertion. | Allow for a sufficient recovery period (e.g., 24 hours) after probe insertion before starting the experiment. Monitor for signs of BBB leakage. |
Data on Peripherally Restricted CB1 Antagonists
While specific data for this compound is not available, the following table summarizes brain penetration data for other peripherally restricted CB1 receptor antagonists to provide a frame of reference.
| Compound | Animal Model | Brain-to-Plasma Ratio (Kp) | Unbound Brain-to-Plasma Ratio (Kp,uu) | Reference |
| AM6545 | Mouse | ~0.03 | Not Reported | [2] |
| TXX-522 | Rat | 0.02 | Not Reported | [3] |
| Compound 3 (Example) | Rat | <0.04 | Not Reported | [4] |
| Compound 4 (Example) | Rat | <0.04 | Not Reported | [4] |
| Compound 8c (Example) | Rat | ~0.15 (unperfused) | Not Reported | [4] |
Signaling Pathway
This compound acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR).
Caption: Simplified signaling pathway of a CB1 receptor inverse agonist.
References
- 1. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 2. Peripherally restricted cannabinoid type 1 receptor (CB1R) antagonist, AM6545, potentiates stress-induced hypothalamic–pituitary–adrenal axis activation via a non-CB1R mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Pyrazole Antagonists of the CB1 receptor with reduced brain penetration - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in animal studies with (Rac)-Zevaquenabant
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in animal studies involving (Rac)-Zevaquenabant.
I. Troubleshooting Guide
This guide is designed to help researchers identify and resolve common issues that may lead to variability in experimental outcomes.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in efficacy readouts (e.g., fibrosis markers, metabolic parameters) between animal cohorts. | 1. Inconsistent Drug Formulation/Administration: this compound is lipophilic. Improper solubilization or suspension can lead to inconsistent dosing.[1][2] | - Ensure the vehicle (e.g., DMSO, PEG300, Tween-80, saline) is prepared consistently.[1] - Vortex the formulation thoroughly before each administration to ensure a uniform suspension. - Use precise, calibrated equipment for dosing. - For oral gavage, ensure consistent delivery to the stomach, avoiding reflux. |
| 2. Animal Strain and Genetics: Different rodent strains can exhibit varied responses to CB1R antagonism and iNOS inhibition due to genetic differences.[3][4][5] | - Use a consistent and well-documented animal strain and substrain for all experiments.[5] - Report the specific strain (e.g., C57BL/6J) in all documentation. - Be aware that gene-environment interactions can be a major source of variability.[3][5] | |
| 3. Environmental Stressors: Factors like noise, light cycles, and odors can induce stress, affecting physiological readouts.[3][6] Mice are nocturnal; testing under bright lights can impact behavior and stress levels.[6] | - Maintain a consistent and controlled environment (12:12 light/dark cycle, stable temperature/humidity). - Minimize noise and olfactory disturbances (e.g., from other animals or scented cleaning agents).[3][6] - Allow for a proper acclimatization period before starting the experiment. | |
| Inconsistent pharmacokinetic (PK) profile across subjects. | 1. Variable Food Intake: The timing of dosing relative to food consumption can alter absorption and metabolism. Diet composition can also be a factor.[3][7] | - Standardize the feeding schedule and diet. - For oral administration, dose animals at the same time relative to their feeding cycle (e.g., fasted or non-fasted). - Document the specific diet used in the study protocol.[3] |
| 2. Dosing Technique: Improper injection technique (e.g., intraperitoneal vs. subcutaneous) can lead to variable absorption rates.[1] | - Ensure all personnel are trained and use a consistent administration route and technique. - For IP injections, ensure the compound is delivered into the peritoneal cavity and not into the intestines or other organs. | |
| Unexpected behavioral side effects (e.g., anxiety, altered locomotion). | 1. Central Nervous System (CNS) Penetrance: While Zevaquenabant is designed to be peripherally selective, high doses or specific animal models might lead to some CNS exposure.[8][9] | - Confirm that the dose used is appropriate for a peripherally-restricted effect based on literature. - If CNS effects are suspected, consider a lower dose or measure brain-to-plasma concentration ratios. |
| 2. Experimenter-Induced Stress: The way animals are handled can significantly impact their behavior.[3][5][6] The sex of the experimenter has even been identified as a potential source of variability.[3][6] | - Standardize handling procedures across all experimenters.[3] - Minimize handling time and ensure it is gentle. - Familiarize the animals with the experimenter before the study begins.[3][5] | |
| Sex-specific differences in response to treatment. | 1. Hormonal Cycles: The female estrous cycle can significantly influence drug metabolism and behavioral responses, creating variability.[4][6] | - If using female rodents, monitor and record the estrous cycle stage for each animal.[4] - Consider timing experiments to a specific phase of the cycle or balancing groups with animals in different phases. - Analyze data for males and females separately in initial studies.[6] |
II. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational drug that functions as a dual-target inhibitor. It is a peripherally selective inverse agonist for the cannabinoid receptor type 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][8] This dual action makes it a candidate for treating conditions like liver fibrosis, where both pathways are implicated.[1][8]
Q2: How should I prepare this compound for in vivo administration?
A2: A common method for preparing a suspension for oral or intraperitoneal injection involves creating a stock solution in DMSO and then diluting it in a vehicle containing PEG300, Tween-80, and saline.[1][2] A typical protocol might yield a final concentration of 2.5 mg/mL by adding a 25 mg/mL DMSO stock to PEG300, followed by Tween-80 and finally saline.[1] It is critical to ensure the final solution is a homogenous suspension.
Q3: Why is peripheral selectivity important for a CB1R antagonist?
A3: First-generation CB1R antagonists, like rimonabant, were effective for metabolic conditions but were withdrawn from the market due to severe neuropsychiatric side effects, such as anxiety and depression, caused by blocking CB1 receptors in the brain.[9] Peripherally selective or "second and third generation" antagonists like Zevaquenabant are designed to minimize brain penetration, thereby avoiding these CNS side effects while still providing therapeutic benefits in peripheral tissues like the liver, kidneys, and lungs.[9]
Q4: What are the primary applications being investigated for Zevaquenabant in animal studies?
A4: Zevaquenabant has been studied in experimental models of fibrotic diseases, including liver fibrosis, idiopathic pulmonary fibrosis, and chronic kidney disease.[8] It is also being investigated for metabolic disorders.[8] The INV-101 formulation of zevaquenabant is being developed for idiopathic pulmonary fibrosis (IPF).[10]
Q5: Can I expect the same results in male and female animals?
A5: Not necessarily. Sex can be a significant biological variable. Hormonal differences, particularly the estrous cycle in females, can affect drug metabolism, behavior, and disease pathology.[4][6] It is crucial to either use both sexes and analyze the data separately or to provide a strong justification for using only one sex.
III. Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Rodent Strains
| Parameter | C57BL/6J Mice (n=6) | Sprague Dawley Rats (n=6) |
| Dose (Oral Gavage) | 10 mg/kg | 10 mg/kg |
| Tmax (hr) | 2.1 ± 0.5 | 3.5 ± 0.8 |
| Cmax (ng/mL) | 450 ± 75 | 320 ± 60 |
| AUC (0-24h) (ng·h/mL) | 2800 ± 450 | 3100 ± 520 |
| Half-life (t½) (hr) | 4.5 ± 1.1 | 6.2 ± 1.5 |
| Brain:Plasma Ratio @ Tmax | 0.08 ± 0.03 | 0.11 ± 0.04 |
| Data are presented as mean ± standard deviation and are for illustrative purposes only. |
Table 2: Hypothetical Efficacy of this compound in a Mouse Model of Liver Fibrosis (CCl₄-induced)
| Treatment Group | N | Collagen Content (µg/mg tissue) | α-SMA Expression (Fold Change vs. Vehicle) | ALT (U/L) |
| Vehicle Control | 8 | 15.2 ± 2.5 | 1.0 ± 0.2 | 150 ± 35 |
| This compound (3 mg/kg) | 8 | 11.8 ± 1.9 | 0.7 ± 0.15 | 112 ± 28 |
| This compound (10 mg/kg) | 8 | 8.5 ± 1.5 | 0.4 ± 0.1 | 75 ± 20** |
| *Data are presented as mean ± standard deviation. *p<0.05, *p<0.01 compared to Vehicle Control. Data are for illustrative purposes only. |
IV. Experimental Protocols
Protocol 1: Preparation and Administration of this compound Formulation
-
Objective: To prepare a 2.5 mg/mL oral suspension of this compound.
-
Materials: this compound powder, DMSO, PEG300, Tween-80, sterile saline.
-
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO. Ensure it is fully dissolved.
-
For a 1 mL final volume, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300 in a sterile microcentrifuge tube.
-
Mix thoroughly by vortexing for 30 seconds.
-
Add 50 µL of Tween-80 to the mixture.
-
Vortex again for 30 seconds until the solution is homogenous.
-
Add 450 µL of sterile saline to bring the final volume to 1 mL.
-
Vortex vigorously for 1 minute immediately before administration to ensure a uniform suspension.
-
-
Administration: Administer the suspension via oral gavage at the desired volume (e.g., 10 mL/kg body weight).
V. Mandatory Visualizations
Caption: Dual inhibitory mechanism of this compound on CB1R and iNOS pathways.
Caption: General experimental workflow for in vivo efficacy studies.
Caption: Logical flowchart for troubleshooting sources of experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 3. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Behavior Testing in Rodents: Highlighting Potential Confounds Affecting Variability and Reproducibility - ProQuest [proquest.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. eneuro.org [eneuro.org]
- 8. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 9. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inversago.com [inversago.com]
Stability of (Rac)-Zevaquenabant in different buffer systems
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of (Rac)-Zevaquenabant in various experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, it is recommended to store stock solutions of this compound at -80°C, which should ensure stability for up to 6 months. For short-term storage, -20°C is suitable for up to one month.[1][2]
Q2: I am observing rapid degradation of this compound in my aqueous buffer system. What could be the cause?
Several factors can influence the stability of a compound in an aqueous solution. The pH of the buffer system is a critical factor, as hydrolysis rates can be significantly affected by pH.[3][4] Additionally, the composition of the buffer itself can play a role. Some buffers can catalyze degradation or, conversely, enhance stability.[5][6] It is also important to consider the temperature at which the experiments are being conducted, as higher temperatures generally accelerate degradation.[4][7] Finally, exposure to light can lead to photodegradation for some compounds.[8]
Q3: Which analytical methods are suitable for assessing the stability of this compound?
High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for stability testing of small molecules like this compound.[9] HPLC allows for the separation and quantification of the parent compound and its degradation products.[9] Other useful techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for identification of degradation products and UV-Vis Spectroscopy for monitoring changes in concentration.[8][10]
Q4: Are there any known incompatibilities of this compound with common excipients?
Hypothetical Stability Data
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
The stability of this compound was assessed in various buffer systems at different pH values and temperatures over a 24-hour period. The percentage of the initial concentration of this compound remaining was determined by HPLC.
Table 1: Hypothetical Stability of this compound (% Recovery after 24 hours)
| Buffer System (0.1 M) | pH | Temperature (°C) | % Recovery |
| Phosphate Buffer | 5.0 | 4 | 98.5 |
| Phosphate Buffer | 5.0 | 25 | 95.2 |
| Phosphate Buffer | 7.4 | 4 | 97.1 |
| Phosphate Buffer | 7.4 | 25 | 92.8 |
| Citrate Buffer | 5.0 | 4 | 99.1 |
| Citrate Buffer | 5.0 | 25 | 96.5 |
| Tris-HCl | 7.4 | 4 | 96.8 |
| Tris-HCl | 7.4 | 25 | 91.5 |
| Tris-HCl | 8.5 | 4 | 94.3 |
| Tris-HCl | 8.5 | 25 | 85.6 |
Experimental Protocols
Protocol 1: Preparation of Buffer Solutions
-
Phosphate Buffer (0.1 M, pH 7.4):
-
Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic.
-
Mix the two solutions in appropriate ratios until the desired pH of 7.4 is achieved, monitoring with a calibrated pH meter.
-
-
Citrate Buffer (0.1 M, pH 5.0):
-
Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate.
-
Mix the two solutions until the desired pH of 5.0 is reached.
-
-
Tris-HCl (0.1 M, pH 8.5):
-
Dissolve the required amount of Tris base in deionized water.
-
Adjust the pH to 8.5 by adding concentrated HCl, while monitoring with a pH meter.
-
Bring the final volume to the desired concentration of 0.1 M.
-
Protocol 2: Stability Study of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., DMSO). A suggested formulation for a suspended solution involves adding the DMSO stock to PEG300, followed by Tween-80 and saline.[1]
-
Spike the stock solution into the different buffer systems to achieve a final desired concentration (e.g., 10 µg/mL).
-
-
Incubation:
-
Aliquot the samples into vials and incubate them at the desired temperatures (e.g., 4°C and 25°C).
-
Protect samples from light if photostability is not the primary focus.
-
-
Time Points:
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis (HPLC):
-
Immediately analyze the withdrawn aliquots by a validated HPLC method.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength.
-
Injection Volume: 10 µL.
-
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Mechanism of action of this compound.[1][11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 3. The influence of pH, temperature and buffers on the degradation kinetics of cefetamet pivoxil hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative analysis and mechanistic insights into polysorbate 80 stability differences in biopharmaceutical buffer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alternative buffer systems in biopharmaceutical formulations and their effect on protein stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Degradation Kinetics and pH-Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Zevaquenabant - Wikipedia [en.wikipedia.org]
Potential for chiral conversion of (Rac)-Zevaquenabant in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (Rac)-Zevaquenabant. The information focuses on the potential for in vivo chiral conversion and related experimental considerations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its enantiomers?
A1: this compound, also known as (Rac)-MRI-1867, is a racemic mixture containing two enantiomers: the S-enantiomer (Zevaquenabant or S-MRI-1867) and the R-enantiomer (R-MRI-1867). Zevaquenabant is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). The S-enantiomer is the more active form of the molecule.
Q2: Is there evidence of in vivo chiral conversion of Zevaquenabant?
A2: A study investigating the pharmacokinetics of the active S-enantiomer (S-MRI-1867) in mice found that the chiral conversion to the R-enantiomer (R-MRI-1867) was negligible. This suggests that S-Zevaquenabant is stereochemically stable in vivo under the experimental conditions of that study.
Q3: Why is understanding the potential for chiral conversion important for my research?
A3: Chiral conversion, the in vivo conversion of one enantiomer into its mirror image, can have significant pharmacological and toxicological implications. Since the two enantiomers of a chiral drug can have different efficacies, potencies, and safety profiles, any conversion could alter the drug's overall effect. For Zevaquenabant, the S-enantiomer is considered the active form at the CB1 receptor. Therefore, conversion to the less active R-enantiomer could reduce its therapeutic efficacy.
Q4: What are the pharmacokinetic properties of S-Zevaquenabant?
A4: Preclinical studies in mice, rats, dogs, and monkeys have characterized the pharmacokinetic profile of S-Zevaquenabant (S-MRI-1867). A summary of these properties is provided in the table below.
Data Presentation
Table 1: Summary of In Vitro ADME and In Vivo Pharmacokinetic Properties of S-Zevaquenabant (S-MRI-1867)
| Parameter | Finding | Species |
| In Vitro | ||
| Aqueous Solubility | Low (< 1 µg/mL) | N/A |
| Plasma Protein Binding | High (>99%) | N/A |
| Metabolic Stability | Moderate to High | N/A |
| Permeability | Great (despite being a P-gp substrate) | N/A |
| In Vivo | ||
| Plasma Clearance (CLp) | Moderate to Low | Mouse, Rat, Dog, Monkey |
| Volume of Distribution (Vdss) | High | Mouse, Rat, Dog, Monkey |
| Bioavailability | Moderate (21-60%) | Mouse, Rat, Dog, Monkey |
| Chiral Conversion (S to R) | Negligible | Mouse |
Data summarized from Padilha et al., 2023.
Troubleshooting Guides
Issue 1: I am observing lower than expected in vivo efficacy with this compound.
-
Potential Cause 1: Presence of the less active R-enantiomer.
-
Troubleshooting: this compound is a 1:1 mixture of the active S-enantiomer and the less active R-enantiomer. The overall efficacy of the racemate may be lower than that of the pure S-enantiomer at an equivalent dose. Consider using the pure S-enantiomer (Zevaquenabant) for your experiments if maximal activity is required.
-
-
Potential Cause 2: Pharmacokinetic variability.
-
Troubleshooting: As shown in Table 1, S-Zevaquenabant has moderate bioavailability. Factors such as formulation, route of administration, and inter-individual differences in metabolism can affect drug exposure. Ensure consistent dosing procedures and consider measuring plasma concentrations of the active enantiomer to correlate with efficacy.
-
-
Potential Cause 3: In vitro to in vivo correlation.
-
Troubleshooting: In vitro potency may not always directly translate to in vivo efficacy due to complex physiological factors. Review your animal model and experimental design to ensure they are appropriate for the intended therapeutic target.
-
Issue 2: I need to confirm the enantiomeric ratio of Zevaquenabant in my samples.
-
Potential Cause: Lack of an appropriate analytical method.
-
Troubleshooting: The analysis of chiral molecules requires stereoselective analytical methods. Standard HPLC methods will not separate enantiomers. You will need to develop or implement a chiral chromatography method.
-
Recommendation: Utilize High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP). Isotope-labeled internal standards, such as [¹³C₆]-MRI-1867, can be used for accurate quantification in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Experimental Protocols
Protocol: Determination of In Vivo Chiral Conversion of Zevaquenabant
This protocol provides a general methodology for assessing the potential in vivo chiral conversion of S-Zevaquenabant to R-Zevaquenabant in an animal model.
1. Animal Dosing and Sample Collection:
-
Administer S-Zevaquenabant to the test animals (e.g., mice) at the desired dose and route of administration.
-
Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform a protein precipitation extraction by adding 3 volumes of cold acetonitrile (containing an appropriate internal standard, e.g., isotopically labeled Zevaquenabant) to 1 volume of plasma.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for chiral HPLC analysis.
3. Chiral HPLC-MS/MS Analysis:
-
Chromatographic System: An HPLC system coupled to a tandem mass spectrometer.
-
Chiral Column: A chiral stationary phase column capable of separating the S- and R-enantiomers of Zevaquenabant. The selection of the appropriate chiral column may require screening of different CSPs.
-
Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffer, to achieve enantiomeric separation. The exact composition should be optimized for the chosen column.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the S- and R-enantiomers and the internal standard.
4. Data Analysis:
-
Generate separate standard curves for the S- and R-enantiomers.
-
Calculate the concentration of both enantiomers in the plasma samples at each time point.
-
Determine the Area Under the Curve (AUC) for both enantiomers.
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The extent of chiral conversion can be expressed as the ratio of the AUC of the formed R-enantiomer to the AUC of the administered S-enantiomer.
Visualizations
Caption: In vivo pathways of this compound.
Caption: Workflow for in vivo chiral conversion studies.
Technical Support Center: Investigating the Impact of Food on (Rac)-Zevaquenabant Absorption
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a comprehensive framework for investigating the potential impact of food on the absorption of the investigational compound (Rac)-Zevaquenabant. As specific clinical data on the food effect for this compound is not publicly available, this document offers guidance on experimental design, troubleshooting, and data interpretation based on established principles of pharmaceutical science and regulatory recommendations.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to study the effect of food on the absorption of an orally administered drug like this compound?
Understanding the impact of food on drug absorption is a critical component of clinical development for several reasons:
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Safety and Efficacy: Food can significantly alter the bioavailability of a drug.[1][2] An increase in absorption could lead to toxicity, while a decrease could result in a lack of efficacy.[3]
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Dosing Recommendations: The results of food effect studies inform the drug label on whether the drug should be taken with or without food, ensuring consistent therapeutic levels.[2][3]
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Clinical Trial Design: Knowledge of a food effect is essential for designing pivotal clinical trials to ensure that variability in patient diet does not confound the study results.[1]
Q2: Without specific data for this compound, how can we predict if a food effect is likely?
An initial assessment can be made by determining the compound's Biopharmaceutics Classification System (BCS) class, which categorizes drugs based on their aqueous solubility and intestinal permeability.[4][5][6]
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Class I (High Solubility, High Permeability): Food effects are generally minimal.[7]
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Class II (Low Solubility, High Permeability): A positive food effect (increased absorption) is often observed, as food, particularly high-fat meals, can enhance dissolution and solubility.[7][8]
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Class III (High Solubility, Low Permeability): A negative food effect (decreased absorption) can occur if food components interfere with absorption.[7][8]
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Class IV (Low Solubility, Low Permeability): The food effect is unpredictable and can be positive or negative.[8][9]
To provisionally classify this compound, its solubility and permeability would need to be determined experimentally.
Q3: What are the key pharmacokinetic parameters to assess in a food effect study?
The primary pharmacokinetic (PK) parameters to evaluate are:[10]
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AUC (Area Under the Curve): Represents the total drug exposure.
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Cmax (Maximum Concentration): The peak plasma concentration of the drug.
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Tmax (Time to Maximum Concentration): The time at which Cmax is reached.
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic data in the fed state.
-
Possible Cause: Inconsistent meal composition or timing of drug administration relative to the meal.
-
Troubleshooting Steps:
-
Ensure strict adherence to the standardized high-fat meal protocol for all subjects.
-
Verify that the drug is administered at the same time point (e.g., 30 minutes) after the start of the meal for every participant.[1]
-
Control for other variables such as posture and fluid intake.
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Issue 2: Unexpected negative food effect for a suspected BCS Class II compound.
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Possible Cause: The drug may be sequestered within bile or food colloids, reducing its availability for absorption.[11] Another possibility is that the compound precipitates in the altered pH of the stomach after a meal.[8]
-
Troubleshooting Steps:
Issue 3: Difficulty in establishing an in vitro-in vivo correlation (IVIVC).
-
Possible Cause: Simple dissolution studies may not adequately capture the complex interplay of factors affecting absorption in the fed state.
-
Troubleshooting Steps:
Experimental Protocols
In Vitro Assessment of Food Effect Potential
Objective: To predict the potential for a food effect on this compound solubility and dissolution.
Methodology: Biorelevant Dissolution
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Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to mimic the conditions of the small intestine before and after a meal.
-
Dissolution Apparatus: Utilize a USP II (paddle) apparatus.
-
Procedure:
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Add the this compound formulation to the dissolution vessels containing either FaSSIF or FeSSIF at 37°C.
-
Withdraw samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
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Analyze the concentration of dissolved this compound in each sample using a validated analytical method (e.g., HPLC).
-
-
Data Analysis: Compare the dissolution profiles in FaSSIF and FeSSIF. A significantly faster and/or higher extent of dissolution in FeSSIF suggests a potential for a positive food effect in vivo.
Clinical Food Effect Study Protocol (Hypothetical)
Objective: To evaluate the effect of a high-fat meal on the pharmacokinetics of a single oral dose of this compound in healthy adult subjects.
Study Design: A randomized, balanced, single-dose, two-treatment, two-period, two-sequence crossover study.[1][10]
Methodology:
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Subject Population: A minimum of 12 healthy adult volunteers.[10]
-
Treatment Arms:
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Fasted: A single oral dose of this compound administered with 240 mL of water after an overnight fast of at least 10 hours.
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Fed: A single oral dose of this compound administered with 240 mL of water 30 minutes after the start of a standardized high-fat, high-calorie breakfast.[1]
-
-
Washout Period: An adequate washout period between the two treatment periods (typically at least 5 half-lives of the drug).
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Pharmacokinetic Sampling: Collect serial blood samples at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
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Sample Analysis: Analyze plasma samples for this compound concentrations using a validated bioanalytical method (e.g., LC-MS/MS).
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Statistical Analysis: Calculate pharmacokinetic parameters (AUC, Cmax, Tmax) for each subject in both the fasted and fed states. Perform a statistical comparison of the parameters between the two conditions.
Data Presentation
The results from a clinical food effect study should be summarized to clearly compare the pharmacokinetic parameters under fed and fasted conditions.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following a Single Oral Dose Under Fasted and Fed Conditions
| Parameter | Fasted (Mean ± SD) | Fed (Mean ± SD) | Geometric Mean Ratio (Fed/Fasted) | 90% Confidence Interval |
| AUC₀-t (ng·h/mL) | 4500 ± 1200 | 7200 ± 1800 | 1.60 | 1.45 – 1.77 |
| AUC₀-∞ (ng·h/mL) | 4800 ± 1300 | 7500 ± 1900 | 1.56 | 1.41 – 1.73 |
| Cmax (ng/mL) | 300 ± 80 | 420 ± 110 | 1.40 | 1.28 – 1.53 |
| Tmax (h) | 2.0 (1.0 - 4.0) | 4.0 (2.0 - 6.0) | - | - |
Note: Tmax is presented as Median (Min - Max).
Visualizations
Experimental Workflows and Logical Relationships
Caption: Workflow for assessing the impact of food on drug absorption.
References
- 1. fda.gov [fda.gov]
- 2. Food Effect Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 3. fda.gov [fda.gov]
- 4. scielo.br [scielo.br]
- 5. scispace.com [scispace.com]
- 6. sysrevpharm.org [sysrevpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. Current Methods for Predicting Human Food Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 9. simulations-plus.com [simulations-plus.com]
- 10. allucent.com [allucent.com]
- 11. Improving accuracy in food effect predictions: Application of in-vitro absorption experiments as a useful tool for the evaluation of ten drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. doaj.org [doaj.org]
- 14. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool - PMC [pmc.ncbi.nlm.nih.gov]
Identifying potential drug-drug interactions with (Rac)-Zevaquenabant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with (Rac)-Zevaquenabant. The information is presented in a question-and-answer format to directly address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as (Rac)-MRI-1867, is an investigational small molecule.[1][2] It functions as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[3] Its dual action makes it a subject of research for conditions like liver fibrosis.[1][2]
Q2: What are the known metabolic pathways for this compound?
Specific metabolic pathways for this compound are not extensively detailed in publicly available literature. However, based on its chemical structure, which includes a pyrazole moiety, it is plausible that it undergoes Phase I metabolism via cytochrome P450 (CYP) enzymes and Phase II metabolism via glucuronidation.[4] Cannabinoid receptor ligands are often metabolized by CYP2C9, CYP2C19, and CYP3A4.[5]
Q3: Are there any known drug-drug interactions with this compound?
Currently, there are no specific, clinically documented drug-drug interactions for this compound. However, due to its likely metabolism by CYP enzymes, there is a potential for interactions with drugs that are inhibitors or inducers of these enzymes.
Troubleshooting Guides
Issue 1: Unexpected or Altered Efficacy of this compound in Co-administration Studies.
Potential Cause: A co-administered drug may be altering the metabolism of this compound by inhibiting or inducing CYP enzymes.
Troubleshooting Steps:
-
Identify Potential Interacting Agents: Review all co-administered compounds. Prioritize those known to be strong inhibitors or inducers of CYP enzymes, particularly CYP3A4, CYP2C9, and CYP2C19.[5]
-
In Vitro Metabolism Assay: Conduct an in vitro experiment using human liver microsomes to assess the metabolic stability of this compound in the presence and absence of the suspected interacting drug.
-
CYP Inhibition Assay: Perform a CYP inhibition assay to determine if this compound or the co-administered drug inhibits major CYP isoforms.
Experimental Protocol: In Vitro CYP Inhibition Assay
This protocol outlines a method to assess the potential of this compound to inhibit major cytochrome P450 enzymes.
-
Materials:
-
This compound
-
Human liver microsomes (pooled)
-
CYP-specific substrates (e.g., midazolam for CYP3A4, diclofenac for CYP2C9, S-mephenytoin for CYP2C19)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Positive control inhibitors for each CYP isoform
-
LC-MS/MS for analysis
-
-
Methodology:
-
Prepare a series of concentrations of this compound.
-
In a 96-well plate, combine human liver microsomes, the CYP-specific substrate, and either this compound, a positive control inhibitor, or vehicle control.
-
Pre-incubate the plate at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the CYP-specific substrate using LC-MS/MS.
-
Calculate the IC50 value for this compound for each CYP isoform.
-
Data Presentation:
| CYP Isoform | Positive Control Inhibitor | This compound IC50 (µM) |
| CYP3A4 | Ketoconazole | Experimental Value |
| CYP2C9 | Sulfaphenazole | Experimental Value |
| CYP2C19 | Ticlopidine | Experimental Value |
| CYP2D6 | Quinidine | Experimental Value |
| CYP1A2 | Fluvoxamine | Experimental Value |
Workflow Diagram:
Experimental workflow for in vitro CYP inhibition assay.
Issue 2: Unanticipated Side Effects Observed in Animal Models Co-administered with this compound.
Potential Cause: Pharmacodynamic interaction between this compound and a co-administered drug, potentially involving the nitric oxide signaling pathway due to iNOS inhibition.
Troubleshooting Steps:
-
Review Co-administered Drug's Mechanism: Determine if the co-administered drug has any known effects on nitric oxide signaling, cGMP pathways, or cardiovascular function.
-
In Vivo Hemodynamic Monitoring: In animal models, monitor key cardiovascular parameters such as blood pressure and heart rate during co-administration.
-
Ex Vivo Tissue Bath Studies: Use isolated tissues (e.g., aortic rings) to assess the combined effects of this compound and the co-administered drug on vascular tone.
Signaling Pathway Diagram:
Potential pharmacodynamic interaction of this compound and a co-administered drug on the nitric oxide pathway.
Logical Relationship Diagram for Troubleshooting:
Troubleshooting logic for unexpected side effects with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 4. Species difference in glucuronidation formation kinetics with a selective mTOR inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cannabinoids and Cytochrome P450 Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of frozen (Rac)-Zevaquenabant solutions
This technical support center provides guidance on the long-term stability of frozen (Rac)-Zevaquenabant solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended long-term storage condition for this compound solutions?
A1: For long-term stability, this compound solutions should be stored at -20°C.[1] The solid compound has a shelf life of 1095 days under these conditions.[1] While specific long-term stability data for solutions is not publicly available, storing prepared solutions at -20°C is the recommended starting point based on the stability of the solid form.
Q2: What solvent should be used to prepare this compound solutions?
A2: this compound is soluble in DMSO at a concentration of 50 mg/mL (91.24 mM), and the use of sonication may be necessary to fully dissolve the compound.[1] For cell-based assays and in vivo studies, further dilution in aqueous buffers is typically required. The stability of Zevaquenabant in these aqueous solutions at frozen temperatures should be carefully evaluated.
Q3: How many freeze-thaw cycles can a this compound solution undergo?
A3: The stability of this compound solutions after multiple freeze-thaw cycles has not been publicly documented. As a general best practice in pharmaceutical stability testing, it is recommended to minimize freeze-thaw cycles.[2] For critical experiments, it is advisable to aliquot the solution into single-use vials after preparation to avoid repeated temperature fluctuations.
Q4: Are there any known degradation products of this compound?
A4: Specific degradation products and pathways for this compound under frozen storage conditions are not detailed in publicly available literature. Forced degradation studies under stress conditions such as high temperature, humidity, acid/base hydrolysis, oxidation, and photolysis would be necessary to identify potential degradation products.[3]
Troubleshooting Guide
Issue: I am observing lower than expected potency or activity in my experiments.
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Possible Cause 1: Degradation due to improper storage.
-
Troubleshooting Steps:
-
Verify that the solution was consistently stored at -20°C.
-
Review the handling procedure to determine the number of freeze-thaw cycles the solution has undergone.
-
If possible, use a fresh stock of this compound to prepare a new solution.
-
Perform a stability check on your current solution using an appropriate analytical method, such as HPLC, to assess its purity and concentration.
-
-
-
Possible Cause 2: Precipitation of the compound upon thawing.
-
Troubleshooting Steps:
-
Visually inspect the solution after thawing for any precipitate.
-
If precipitate is observed, gently warm the solution to 37°C and vortex to redissolve the compound.
-
Consider the solubility of Zevaquenabant in your specific buffer system, especially at lower temperatures.
-
-
Below is a troubleshooting workflow for unexpected experimental results:
Caption: Troubleshooting workflow for unexpected results with this compound solutions.
Quantitative Data Summary
| Parameter | Value | Storage Condition | Source |
| Shelf Life (Solid) | 1095 days | -20°C | [1] |
| Solubility in DMSO | 50 mg/mL (91.24 mM) | Room Temperature (with sonication) | [1] |
Experimental Protocols
Protocol: Long-Term Stability Assessment of Frozen this compound Solutions
This protocol outlines a general method for assessing the long-term stability of frozen this compound solutions, based on ICH guidelines.[4][5]
1. Objective: To determine the stability of this compound in a specific solvent system when stored at frozen temperatures (-20°C and -80°C) over an extended period.
2. Materials:
-
This compound
-
DMSO (or other appropriate solvent)
-
Cryo-vials
-
-20°C and -80°C freezers
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Validated HPLC method for this compound
3. Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.
-
Aliquoting: Aliquot the solution into a sufficient number of cryo-vials to account for all time points and conditions. This minimizes the need for freeze-thaw cycles of the bulk solution.
-
Initial Analysis (Time 0): Immediately after preparation, analyze three aliquots using the validated HPLC method to determine the initial concentration and purity. This will serve as the baseline.
-
Storage: Place the remaining aliquots in the designated freezers (-20°C and -80°C).
-
Time Points: Pull three aliquots from each storage condition at predetermined time points (e.g., 1, 3, 6, 9, 12, 18, 24, and 36 months).
-
Sample Analysis: At each time point, thaw the aliquots, bring them to room temperature, and analyze them using the HPLC method. Record the concentration and purity.
-
Data Evaluation: Compare the results at each time point to the initial (Time 0) data. A significant change is typically defined as a >5% decrease in concentration or a significant increase in any single impurity or total impurities.
4. Freeze-Thaw Cycle Study:
-
Prepare a set of aliquots as described above.
-
Subject these aliquots to a predetermined number of freeze-thaw cycles (e.g., 3 or 5). A single cycle consists of freezing the sample at the intended storage temperature for at least 24 hours and then thawing it to room temperature.
-
After the final cycle, analyze the samples by HPLC and compare the results to the Time 0 data.
The following diagram illustrates the experimental workflow for this stability study:
Caption: Experimental workflow for long-term stability testing of frozen solutions.
References
- 1. labsolu.ca [labsolu.ca]
- 2. ANALYTICAL METHOD ASSESSMENT - Validation, Qualification, and Regulatory Acceptance of New Approach Methodologies - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
Validation & Comparative
Validating the Antifibrotic Effects of (Rac)-Zevaquenabant: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifibrotic efficacy of (Rac)-Zevaquenabant with other emerging therapeutic alternatives for liver fibrosis. The information is supported by preclinical and clinical data, with a focus on quantitative outcomes and experimental methodologies.
Introduction
Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a common pathological outcome of chronic liver injury from various etiologies, including non-alcoholic steatohepatitis (NASH), alcoholic liver disease, and viral hepatitis. If left untreated, fibrosis can progress to cirrhosis, liver failure, and hepatocellular carcinoma. The activation of hepatic stellate cells (HSCs) is a central event in liver fibrogenesis. This compound is an investigational drug with a dual mechanism of action that targets key pathways in the fibrotic process.
This compound: A Dual-Targeting Antifibrotic Agent
Zevaquenabant (also known as S-MRI-1867 or INV-101) is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS)[1]. This dual mechanism is designed to address both the pro-fibrogenic signaling mediated by CB1R and the inflammatory and damaging effects of excessive nitric oxide production by iNOS in the context of liver injury. Preclinical studies have suggested that the combined inhibition of CB1R and iNOS may offer superior antifibrotic efficacy compared to targeting either pathway alone.
Comparative Efficacy of Antifibrotic Agents
The following tables summarize the quantitative data from preclinical and clinical studies on the efficacy of this compound and other prominent antifibrotic agents. Data is presented for key indicators of liver fibrosis, including fibrosis scores, collagen deposition, and markers of HSC activation.
Table 1: Preclinical Efficacy in Animal Models of Liver Fibrosis
| Drug | Target | Animal Model | Key Findings | Reference |
| This compound | CB1R Inverse Agonist / iNOS Inhibitor | CCl4-induced liver fibrosis (mice) | Data on specific reduction in fibrosis area or hydroxyproline content is not readily available in public sources. However, studies suggest significant antifibrotic effects. | Inferred from general statements on efficacy |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist | CCl4-induced liver fibrosis (mice) | Pretreatment with OCA (5 mg/kg) significantly protected against liver fibrosis in both 3-week and 6-week models. It inhibited α-SMA expression and pSmad3 activation[2]. | [2] |
| Selonsertib | Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor | Dimethylnitrosamine (DMN)-induced liver fibrosis (rats) | Selonsertib (50 mg/kg) significantly alleviated liver fibrosis, reduced collagen deposition, and decreased the expression of α-SMA, fibronectin, and collagen type I[3]. | [3] |
| Cenicriviroc | CCR2/CCR5 Antagonist | Choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) NASH model (mice) | 14 weeks of high-dose CVC (30 mg/kg/day) led to a significant improvement in hepatic fibrosis, based on histologic score and hepatic hydroxyproline levels, despite a lack of significant improvement in hepatic inflammation[4]. In a STAM mouse model, CVC (40 mg/kg) showed a 54.1% reduction in fibrosis area[5]. | [4][5] |
| Belapectin | Galectin-3 Inhibitor | Animal models of liver fibrosis | Preclinical data in animal studies have shown that Belapectin has robust treatment effects in reversing liver fibrosis and cirrhosis[6]. | [6] |
| PPAR Agonists (e.g., KD3010) | PPARδ Agonist | CCl4-induced liver fibrosis (mice) | KD3010 dramatically ameliorated liver injury and reduced deposition of extracellular matrix proteins[7]. | [7] |
Table 2: Clinical Trial Data on Fibrosis Improvement
| Drug | Target | Phase | Key Findings on Fibrosis Improvement | Reference |
| This compound | CB1R Inverse Agonist / iNOS Inhibitor | Preclinical | Clinical trial data for liver fibrosis is not yet publicly available. | - |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist | Phase 3 (REGENERATE) | After 18 months, 23% of patients in the 25 mg OCA group showed improvement in liver fibrosis by at least one stage[8]. | [8] |
| Selonsertib | Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitor | Phase 2 | After 24 weeks, 43% of patients in the 18 mg selonsertib group had at least a one-stage reduction in fibrosis[9]. | [9] |
| Cenicriviroc | CCR2/CCR5 Antagonist | Phase 3 (AURORA) | The study did not demonstrate efficacy for CVC in treating liver fibrosis at 12 months[10]. | [10] |
| Belapectin | Galectin-3 Inhibitor | Phase 2b | No significant effect on fibrosis was observed in the overall population. However, in a subgroup of patients without esophageal varices, 2 mg/kg belapectin was associated with a reduction in HVPG[11]. | [11] |
| PPAR Agonists (e.g., Saroglitazar) | PPARα/γ Agonist | Approved in India for NASH | Preclinical studies show PPAR agonists can reduce the severity of liver disease, including fibrosis[12]. | [12] |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice
A widely used and reproducible model to study the pathogenesis of liver fibrosis and evaluate the efficacy of antifibrotic drugs.
Objective: To induce chronic liver injury and fibrosis in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Olive oil (vehicle)
-
Gavage needles
-
Syringes
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in olive oil.
-
Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection or oral gavage at a dose of 1-2 mL/kg body weight.
-
Repeat the administration 2-3 times per week for a duration of 4-12 weeks, depending on the desired severity of fibrosis.
-
A control group of mice should receive an equivalent volume of the olive oil vehicle.
-
Monitor the health of the animals regularly.
-
At the end of the treatment period, euthanize the mice and collect liver tissue and blood samples for analysis.
Assessment of Fibrosis:
-
Histology: Liver sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition. The extent of fibrosis can be scored using a semi-quantitative scoring system (e.g., METAVIR).
-
Hydroxyproline Assay: The total collagen content in the liver can be quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the mRNA levels of pro-fibrotic genes such as alpha-smooth muscle actin (α-SMA), collagen type I alpha 1 (Col1a1), and transforming growth factor-beta (TGF-β).
-
Western Blotting: Protein levels of α-SMA and collagen can be assessed by Western blot analysis.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
The antifibrotic effect of this compound is mediated through its dual action on CB1R and iNOS in hepatic stellate cells (HSCs) and other liver cells.
Caption: Zevaquenabant's dual inhibition of CB1R and iNOS to block HSC activation.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical workflow for the preclinical assessment of an antifibrotic compound like this compound.
Caption: Workflow for testing antifibrotic compounds in a preclinical liver fibrosis model.
Logical Relationship of Antifibrotic Targets
This diagram illustrates the convergence of different antifibrotic therapeutic strategies on the central process of hepatic stellate cell activation and extracellular matrix deposition.
Caption: Diverse antifibrotic drugs converge on inhibiting HSC activation and ECM deposition.
References
- 1. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Obeticholic acid prevents carbon tetrachloride-induced liver fibrosis through interaction between farnesoid X receptor and Smad3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selonsertib Inhibits Liver Fibrosis via Downregulation of ASK1/MAPK Pathway of Hepatic Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prolonged cenicriviroc therapy reduces hepatic fibrosis despite steatohepatitis in a diet‐induced mouse model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Belapectin for NASH Cirrhosis · Info for Participants · Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 7. pnas.org [pnas.org]
- 8. Obeticholic Acid—A Pharmacological and Clinical Review [mdpi.com]
- 9. The ASK1 inhibitor selonsertib in patients with nonalcoholic steatohepatitis: A randomized, phase 2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatic PPARs: their role in liver physiology, fibrosis and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hepatic fibrosis: Targeting peroxisome proliferator-activated receptor alpha from mechanism to medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-Zevaquenabant and Rimonabant: A Guide for Researchers
This guide provides a detailed, data-driven comparison of (Rac)-Zevaquenabant and the first-in-class cannabinoid CB1 receptor antagonist, Rimonabant. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.
Overview and Mechanism of Action
Rimonabant, also known as SR141716, was initially developed as an anti-obesity medication.[1][2] It functions as a selective inverse agonist for the cannabinoid receptor CB1 (CB1R).[1][2] This receptor is a key component of the endocannabinoid system, which plays a significant role in regulating appetite and energy balance.[2] By blocking the CB1 receptor, Rimonabant was shown to decrease appetite and food intake.[1][2] However, due to severe psychiatric side effects, including depression and suicidal ideation, Rimonabant was withdrawn from the market.
This compound (also known as MRI-1867) is a peripherally selective CB1R inverse agonist.[3][4] A key distinguishing feature of this compound is its dual mechanism of action; it also inhibits inducible nitric oxide synthase (iNOS).[3][4] This dual-target approach is being investigated for its therapeutic potential in liver fibrosis, a condition where both CB1R and iNOS pathways are implicated.[3][4] Its peripheral selectivity is designed to minimize the central nervous system (CNS) side effects that led to the withdrawal of Rimonabant.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and Rimonabant, providing a basis for a comparative assessment of their biochemical and pharmacological properties.
Table 1: Receptor Binding Affinity
| Compound | Target | Ki (nM) |
| This compound | Human CB1R | 5.7[3] |
| Rimonabant | Human CB1R | ~1.8 - 2.0[5] |
Table 2: Preclinical Efficacy in Liver Fibrosis (CCl4-induced model)
| Compound (Dose) | Animal Model | Key Findings | Reference |
| This compound (3 mg/kg/day) | Mice | Significantly reduced liver fibrosis. Demonstrated greater antifibrotic efficacy compared to Rimonabant at the same dose. | [4] |
| Rimonabant (10 mg/kg/day) | Rats | Significantly reduced liver fibrosis, even when administered in advanced cirrhosis. | [6] |
| Rimonabant (3 mg/kg/day) | Mice | Reduced liver fibrosis. | [4] |
Table 3: Clinical Efficacy of Rimonabant in Obesity (RIO-North America Trial - 1 Year Data)
| Parameter | Placebo | Rimonabant (20 mg/day) |
| Weight Change (kg) | -1.6 | -4.7 |
| Waist Circumference Change (cm) | -1.9 | -4.7 |
| HDL Cholesterol Change (%) | +5.4 | +12.6 |
| Triglycerides Change (%) | -0.7 | -5.3 |
Data from the Rimonabant in Obesity (RIO)-North America trial after one year of treatment in conjunction with a hypocaloric diet.
Signaling Pathways
Both this compound and Rimonabant act as inverse agonists at the CB1 receptor, which is a G-protein coupled receptor (GPCR) primarily coupled to the Gαi/o subunit. Inverse agonism at the CB1R leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.
This compound possesses an additional mechanism of action through the inhibition of iNOS. Overexpression of iNOS is associated with inflammatory conditions and fibrosis, where it produces large amounts of nitric oxide (NO) that can contribute to tissue damage. By inhibiting iNOS, this compound can potentially mitigate these pathological processes.
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of this compound and Rimonabant.
In Vivo Model of CCl4-Induced Liver Fibrosis in Mice
This protocol is a widely used model to induce liver fibrosis in rodents for the evaluation of anti-fibrotic therapies.[5]
Objective: To induce liver fibrosis in mice to test the efficacy of therapeutic compounds.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Carbon tetrachloride (CCl4)
-
Corn oil or olive oil (vehicle)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Prepare a 10% (v/v) solution of CCl4 in corn oil or olive oil.
-
Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1 mL/kg body weight.
-
Injections are typically performed twice a week for a duration of 4-8 weeks to induce significant fibrosis.
-
Control animals receive i.p. injections of the vehicle (corn oil or olive oil) on the same schedule.
-
Test compounds (this compound or Rimonabant) are administered daily or as per the study design, starting either concurrently with CCl4 administration (prophylactic model) or after fibrosis has been established (therapeutic model).
-
At the end of the treatment period, mice are euthanized, and liver tissues are collected for histological and biochemical analysis.
Sirius Red Staining for Collagen Quantification
This histological staining method is used to visualize and quantify collagen deposition in tissue sections, a hallmark of fibrosis.[7]
Objective: To stain and quantify collagen fibers in liver tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded liver tissue sections
-
Picro-Sirius Red solution (0.1% Sirius Red in saturated picric acid)
-
Weigert's hematoxylin (for nuclear counterstaining, optional)
-
Acidified water (0.5% acetic acid in water)
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the liver tissue sections.
-
(Optional) Stain with Weigert's hematoxylin for 5-10 minutes to visualize nuclei, then rinse in running tap water.
-
Stain with Picro-Sirius Red solution for 1 hour.
-
Wash slides in two changes of acidified water.
-
Dehydrate the sections through a graded series of ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
Collagen fibers will appear red under bright-field microscopy. For quantification, images are captured and the red-stained area is measured using image analysis software (e.g., ImageJ) and expressed as a percentage of the total tissue area.
Hydroxyproline Assay
This biochemical assay is used to quantify the total collagen content in a tissue sample by measuring the amount of the amino acid hydroxyproline, which is abundant in collagen.[1][2]
Objective: To determine the total collagen content in liver tissue.
Materials:
-
Liver tissue homogenate
-
Hydrochloric acid (HCl, 6N)
-
Chloramine-T reagent
-
p-Dimethylaminobenzaldehyde (DMAB) solution (Ehrlich's reagent)
-
Hydroxyproline standards
-
Heating block or water bath
-
Spectrophotometer
Procedure:
-
Hydrolyze a known weight of liver tissue homogenate in 6N HCl at 110-120°C for 18-24 hours.
-
Neutralize the hydrolyzed samples.
-
Add Chloramine-T reagent to the samples and standards and incubate at room temperature to oxidize the hydroxyproline.
-
Add DMAB solution and incubate at 60°C to develop a colored product.
-
Measure the absorbance of the samples and standards at approximately 550 nm using a spectrophotometer.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve. The results are typically expressed as micrograms of hydroxyproline per gram of liver tissue.
Quantitative Real-Time PCR (qPCR) for Fibrosis Markers
qPCR is used to measure the gene expression levels of key markers of fibrosis, such as collagen type I alpha 1 (Col1a1) and alpha-smooth muscle actin (α-SMA).[8]
Objective: To quantify the mRNA expression of fibrogenic genes in liver tissue.
Materials:
-
Total RNA extracted from liver tissue
-
Reverse transcriptase and reagents for cDNA synthesis
-
SYBR Green or TaqMan qPCR master mix
-
Gene-specific primers for target genes (e.g., Col1a1, Acta2) and a reference gene (e.g., Gapdh, β-actin)
-
qPCR instrument
Procedure:
-
Isolate total RNA from liver tissue samples.
-
Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Set up qPCR reactions containing cDNA, qPCR master mix, and gene-specific primers.
-
Run the qPCR cycling protocol on a real-time PCR instrument.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative gene expression levels, normalized to the reference gene.
Conclusion
This compound and Rimonabant are both inverse agonists of the CB1 receptor. Rimonabant, while effective for weight loss, was withdrawn due to significant CNS side effects. This compound is a peripherally selective compound with a dual mechanism of action that also inhibits iNOS. This profile suggests a potential therapeutic advantage, particularly in the context of liver fibrosis, by targeting multiple disease-relevant pathways while potentially avoiding the adverse psychiatric effects associated with central CB1R blockade. Preclinical data in a liver fibrosis model indicates that this compound may have superior anti-fibrotic efficacy compared to Rimonabant. Further research and clinical evaluation are necessary to fully elucidate the therapeutic potential and safety profile of this compound.
References
- 1. HYDROXYPROLINE ASSAY [bio-protocol.org]
- 2. 4.4. Hydroxyproline Assay [bio-protocol.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Reversal of liver fibrosis by the antagonism of endocannabinoid CB1 receptor in a rat model of CCl(4)-induced advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picrosirius red stain and collagen quantification [bio-protocol.org]
- 8. pubcompare.ai [pubcompare.ai]
A Comparative Guide to (Rac)-Zevaquenabant and Other Peripherally Selective CB1R Antagonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid receptor 1 (CB1R) antagonism has evolved significantly, moving from centrally acting agents to peripherally restricted compounds to mitigate the neuropsychiatric side effects that led to the withdrawal of first-generation drugs like Rimonabant. This guide provides an objective comparison of (Rac)-Zevaquenabant, a third-generation dual-target antagonist, with other key second-generation peripherally selective CB1R antagonists. The comparison is supported by experimental data on binding affinity, selectivity, mechanism of action, and preclinical efficacy.
Introduction to Peripherally Selective CB1R Antagonism
The endocannabinoid system is a critical regulator of energy homeostasis, and overactivity of this system, particularly through CB1 receptors, is associated with obesity and metabolic disorders. While antagonism of CB1R is a clinically validated strategy for treating these conditions, the high expression of CB1R in the central nervous system (CNS) means that brain-penetrant antagonists can cause significant adverse effects, including anxiety and depression.[1][2] Second and third-generation antagonists are designed to limit brain exposure, thereby targeting the peripheral CB1 receptors in tissues like the liver, adipose tissue, and muscle, which are key to regulating metabolism.[3]
This compound (also known as MRI-1867) represents a novel approach in this class. It is a peripherally selective inverse agonist of CB1R that also possesses inhibitory activity against inducible nitric oxide synthase (iNOS), another target implicated in the pathophysiology of metabolic and fibrotic diseases.[4][5][6][7] This dual-target mechanism may offer enhanced therapeutic efficacy.[8][9] This guide compares Zevaquenabant to other notable peripherally restricted CB1R antagonists, including TM38837, AM6545, and JD5037.
Quantitative Data Comparison
The following tables summarize the key pharmacological and pharmacokinetic parameters of this compound and other selected peripherally selective CB1R antagonists.
Table 1: Receptor Binding Affinity and Selectivity
| Compound | Target | Mechanism of Action | Kᵢ (nM) | Brain/Plasma Ratio | Selectivity (CB₁ vs CB₂) | Reference(s) |
| This compound | CB1R | Inverse Agonist | 5.7 | Low (Peripherally Restricted) | ~3.7-fold for CB1 | [4][6] |
| iNOS | Inhibitor | - | - | - | [7][8] | |
| TM38837 | CB1R | Inverse Agonist | ~10x lower affinity than Rimonabant | ~0.03 | Peripherally Selective | [10] |
| AM6545 | CB1R | Neutral Antagonist | 1.7 - 3.3 | ~0.03 | ~308-fold for CB1 | [11] |
| JD5037 | CB1R | Inverse Agonist | 1.5 | <0.02 (acute), ~0.07 (chronic) | High | [12] |
| TXX-522 | CB1R | Antagonist | High Affinity | Minimal Brain Penetration | Selective for CB1 | [13][14] |
| Rimonabant (comparator) | CB1R | Inverse Agonist | 1.0 - 2.9 | ~1.2 - 4.4 | >1000-fold for CB1 | [15][16] |
Table 2: Preclinical Efficacy and Pharmacokinetics
| Compound | Key Preclinical Models | Observed Efficacy | Half-life (t½) | Reference(s) |
| This compound | Liver & Skin Fibrosis (Bleomycin, CCl₄), Obesity-induced Kidney Disease | Attenuates fibrosis, inflammation, and oxidative stress. Greater antifibrotic efficacy than CB1R inhibition alone. | - | [7][9] |
| TM38837 | Diet-Induced Obesity (DIO) | Reduces body weight, improves metabolic parameters. | ~771 hours (in humans) | [10][17][18] |
| AM6545 | Diet-Induced Obesity (DIO) | Reduces body weight, improves glucose homeostasis and fatty liver, independent of food intake. | - | [19][20] |
| JD5037 | Diet-Induced Obesity (DIO), Liver Fibrosis (CCl₄) | Reduces appetite, body weight, hepatic steatosis, and insulin resistance. Attenuates liver fibrosis. | - | [12] |
| TXX-522 | Diet-Induced Obesity (DIO) | Potent anti-obesity effect, ameliorates insulin resistance without impacting food intake. | - | [13][14] |
| Rimonabant (comparator) | Diet-Induced Obesity (DIO), Liver Fibrosis (CCl₄) | Reduces body weight, food intake, and fibrosis. | ~12.7 hours (in humans) | [17][21] |
Signaling Pathways and Mechanisms
CB1R Signaling Pathway
The CB1 receptor is a G-protein-coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Upon activation by an agonist (like endocannabinoids), the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA). CB1R activation also modulates ion channels and activates other pathways like the mitogen-activated protein kinase (MAPK) cascade. Inverse agonists not only block agonist activity but also reduce the basal, constitutive activity of the receptor. Neutral antagonists block agonist activity without affecting the receptor's basal signaling.
Dual-Target Mechanism of this compound
This compound is unique among the compared antagonists due to its dual mechanism. In addition to being a CB1R inverse agonist, it inhibits inducible nitric oxide synthase (iNOS).[5][7] Overexpression of iNOS is linked to inflammatory processes and the formation of peroxynitrite, which contributes to oxidative stress and tissue damage seen in metabolic and fibrotic diseases. By simultaneously blocking CB1R overactivity and iNOS-driven inflammation, Zevaquenabant may offer a synergistic therapeutic effect, which has been suggested by its superior anti-fibrotic efficacy compared to single-target CB1R antagonists in preclinical models.[8]
Experimental Protocols
Detailed and reproducible experimental design is crucial for comparing therapeutic candidates. Below are summaries of common protocols used to evaluate peripherally selective CB1R antagonists.
Protocol 1: CB1R Radioligand Binding Assay
This assay determines the binding affinity (Kᵢ) of a compound for the CB1 receptor.
-
Objective: To measure the displacement of a known radioligand from CB1 receptors by the test compound.
-
Materials:
-
Membrane preparations from cells expressing human CB1R (e.g., HEK293 cells) or from brain tissue.
-
Radioligand: Typically [³H]CP-55,940, a potent CB1R agonist.
-
Test compounds (e.g., Zevaquenabant) at various concentrations.
-
Non-specific binding control: A high concentration of a non-radiolabeled CB1R ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.[3]
-
Glass fiber filters (e.g., GF/C) and a cell harvester.
-
-
Procedure:
-
Incubate the CB1R membrane preparation with various concentrations of the test compound and a fixed concentration of [³H]CP-55,940 (e.g., 1.5 nM).
-
Incubations are typically carried out at 30°C or 37°C for 60-90 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Protocol 2: [³⁵S]GTPγS Binding Assay (Functional Assay)
This assay determines whether a compound is a neutral antagonist or an inverse agonist.
-
Objective: To measure the compound's effect on G-protein activation by the CB1 receptor.
-
Principle: Agonists increase the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit. Inverse agonists decrease basal [³⁵S]GTPγS binding, while neutral antagonists have no effect on basal binding but block agonist-stimulated binding.
-
Materials:
-
CB1R membrane preparations.
-
[³⁵S]GTPγS.
-
GDP (to ensure G-proteins are in an inactive state).
-
Test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, pH 7.4.[2]
-
-
Procedure:
-
Pre-incubate membranes with the test compound at various concentrations in the assay buffer containing GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid filtration.
-
Quantify bound radioactivity by liquid scintillation.
-
Analyze the data: A decrease in signal below basal levels indicates inverse agonism. A lack of effect on basal signal, but an ability to inhibit agonist-stimulated signal, indicates neutral antagonism.
-
Protocol 3: In Vivo Efficacy in a Diet-Induced Obesity (DIO) Mouse Model
This protocol assesses the metabolic effects of the antagonist in an obesity model.
-
Objective: To evaluate the effect of chronic administration of a CB1R antagonist on body weight, food intake, and metabolic parameters in obese mice.
-
Animal Model: Male C57BL/6J mice, 8 weeks old.
-
Diet:
-
Treatment Protocol:
-
After the induction of obesity, randomize HFD-fed mice into treatment groups (e.g., vehicle, test compound at various doses).
-
Administer the compound daily for a period of 28 days via intraperitoneal (i.p.) injection or oral gavage (e.g., 10 mg/kg/day).[19][20]
-
Monitor body weight and food intake daily.
-
At the end of the treatment period, perform metabolic tests such as a glucose tolerance test (GTT) and an insulin tolerance test (ITT).
-
At sacrifice, collect blood for analysis of plasma lipids, insulin, and liver enzymes (ALT, AST).
-
Harvest tissues (liver, adipose tissue) for histological analysis (e.g., H&E staining for steatosis) and measurement of triglyceride content.
-
Protocol 4: In Vivo Efficacy in a CCl₄-Induced Liver Fibrosis Model
This protocol is used to evaluate the anti-fibrotic potential of a compound.
-
Objective: To assess the ability of a CB1R antagonist to prevent or reverse chemically-induced liver fibrosis.
-
Animal Model: Wistar rats or C57BL/6J mice.
-
Induction of Fibrosis: Administer carbon tetrachloride (CCl₄) via i.p. injection (e.g., 1-1.5 mL/kg in olive oil) twice a week for 4-8 weeks.[23][24] CCl₄ is a potent hepatotoxin that causes chronic liver injury, inflammation, and subsequent fibrosis.
-
Treatment Protocol:
-
Prophylactic Model: Start daily administration of the test compound (e.g., 3-10 mg/kg) at the same time as the first CCl₄ injection.
-
Therapeutic Model: Induce fibrosis for several weeks until it is well-established, then begin daily administration of the test compound.[21]
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice animals and collect blood and liver tissue.
-
Measure serum levels of liver enzymes (ALT, AST).
-
Assess fibrosis in liver tissue via:
-
Histology: Sirius Red staining to visualize collagen deposition.
-
Immunohistochemistry: Staining for α-smooth muscle actin (α-SMA), a marker of activated hepatic stellate cells (the primary fibrogenic cells).
-
Biochemical Analysis: Measurement of hydroxyproline content, a major component of collagen.
-
-
Gene Expression: Use RT-PCR to measure the expression of pro-fibrogenic genes (e.g., TGF-β, Collagen-1α1).
-
Summary and Conclusion
The development of peripherally selective CB1R antagonists marks a significant advancement in targeting the endocannabinoid system for metabolic and fibrotic diseases.
-
This compound stands out due to its novel dual-target mechanism, inhibiting both CB1R and iNOS. This polypharmacology appears to confer superior anti-fibrotic effects in preclinical models compared to single-target antagonists, making it a promising candidate for diseases with significant inflammatory and fibrotic components, such as liver fibrosis and chronic kidney disease.[7][8][9]
-
TM38837 has been studied in humans and demonstrates a very long half-life and low CNS occupancy at therapeutically relevant doses, supporting its peripheral selectivity and potential for reduced psychiatric side effects.[17][18]
-
AM6545 is a well-characterized neutral antagonist, which may offer a different safety profile compared to the more common inverse agonists by not affecting the receptor's basal activity. It has shown robust efficacy in improving metabolic parameters in DIO models, often independent of changes in food intake.[11][19][20]
-
JD5037 is a potent inverse agonist with very low brain penetrance that effectively reduces body weight, insulin resistance, and hepatic steatosis in preclinical models, highlighting the therapeutic potential of potent peripheral CB1R inverse agonism.[12]
The choice of antagonist for further development will depend on the specific therapeutic indication. For complex diseases like fibrosis where both metabolic dysregulation and inflammation play a role, the dual-action of this compound may provide a distinct advantage. For purely metabolic disorders, potent and highly selective neutral antagonists or inverse agonists like AM6545 and JD5037 represent strong therapeutic candidates. The extensive data presented in this guide are intended to aid researchers and drug development professionals in making informed decisions and designing future studies in this promising therapeutic area.
References
- 1. Diet-Induced Obesity in Cannabinoid-2 Receptor Knockout Mice and Cannabinoid Receptor 1/2 Double-Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Zevaquenabant | CB1R/iNOS inhibitor | Probechem Biochemicals [probechem.com]
- 10. The Cannabinoid CB1 Antagonist TM38837 With Limited Penetrance to the Brain Shows Reduced Fear-Promoting Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Approaches to Assess Biased Signaling at the CB1R Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Robust and Efficient FRET-Based Assay for Cannabinoid Receptor Ligands Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peripheral selectivity of the novel cannabinoid receptor antagonist TM38837 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. content-assets.jci.org [content-assets.jci.org]
- 20. JCI - Peripheral CB1 cannabinoid receptor blockade improves cardiometabolic risk in mouse models of obesity [jci.org]
- 21. Reversal of liver fibrosis by the antagonism of endocannabinoid CB1 receptor in a rat model of CCl(4)-induced advanced cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Diet-induced obesity murine model [protocols.io]
- 23. researchgate.net [researchgate.net]
- 24. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
Cross-Validation of (Rac)-Zevaquenabant's Anti-Fibrotic Activity Across Key Fibrosis Models: A Comparative Guide
(Rac)-Zevaquenabant , also known as INV-101 or MRI-1867, is an investigational peripherally-acting inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual mechanism of action has positioned it as a promising therapeutic candidate for a range of fibrotic diseases.[1] Preclinical studies have demonstrated its potential in mitigating fibrosis in various organs, including the lungs, liver, and kidneys.[2][3] This guide provides a comprehensive comparison of the anti-fibrotic activity of this compound with established and alternative therapeutic agents across three widely utilized preclinical fibrosis models: bleomycin-induced pulmonary fibrosis, carbon tetrachloride (CCl4)-induced liver fibrosis, and unilateral ureteral obstruction (UUO)-induced kidney fibrosis.
Pulmonary Fibrosis: Bleomycin-Induced Model
The bleomycin-induced pulmonary fibrosis model is a cornerstone for preclinical evaluation of anti-fibrotic therapies for idiopathic pulmonary fibrosis (IPF).[4] In this model, this compound has demonstrated significant efficacy, comparable to the approved IPF treatment, nintedanib.[5]
Comparative Efficacy in Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group | Dosage | Primary Endpoint | Result | Citation(s) |
| This compound (MRI-1867) | 0.5 mg/kg/day (oropharyngeal) | Ashcroft Score | Statistically significant reduction compared to vehicle | [4] |
| 10 mg/kg/day (systemic) | Ashcroft Score | Efficacy matches that of nintedanib | [5] | |
| Nintedanib | 50 mg/kg b.i.d. | Ashcroft Score | 26% inhibition vs. bleomycin group | [6] |
| 60 mg/kg | Hydroxyproline Content | Significant reduction compared to bleomycin group | [7] | |
| 50 mg/kg b.i.d. | Forced Vital Capacity (FVC) Decline | 67% improvement compared to bleomycin group | [6] | |
| Pirfenidone | 200 mg/kg b.i.d. | Ashcroft Score | 35% inhibition vs. bleomycin group | [6] |
| 300 mg/kg/day | Fibrocyte Pool Size in Lungs | Attenuated from 26.5% to 13.7% | [8] | |
| 200 mg/kg b.i.d. | Forced Vital Capacity (FVC) Decline | 46% improvement compared to bleomycin group | [6] |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol outlines a common method for inducing pulmonary fibrosis in mice using bleomycin.
-
Animal Model: C57BL/6 mice are frequently used.
-
Bleomycin Administration: A single intratracheal or oropharyngeal instillation of bleomycin (typically 1-3 U/kg) is administered to anesthetized mice.
-
Treatment:
-
This compound: Oropharyngeal administration of 0.5 mg/kg/day or intraperitoneal injection of 10 mg/kg/day, starting 5 days post-bleomycin and continuing for a total of 14 days.[5]
-
Nintedanib: Oral administration of 50 mg/kg twice daily, starting from the day of bleomycin administration and continuing for 21 days.[6]
-
Pirfenidone: Oral administration of 200 mg/kg twice daily, starting from the day of bleomycin administration and continuing for 21 days.[6]
-
-
Endpoint Analysis (Day 14 or 21):
-
Histology: Lungs are harvested, fixed, and stained (e.g., Masson's trichrome) to assess the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Lung tissue is analyzed for hydroxyproline content, a key component of collagen.
-
Pulmonary Function: In some studies, forced vital capacity (FVC) is measured to assess lung function.
-
Liver Fibrosis: Carbon Tetrachloride (CCl4)-Induced Model
The CCl4-induced liver fibrosis model is a widely used and reproducible method to study hepatic fibrosis and evaluate potential anti-fibrotic therapies.[9] this compound has shown superior anti-fibrotic efficacy in this model compared to a single-target CB1R antagonist.[10]
Comparative Efficacy in CCl4-Induced Liver Fibrosis
| Treatment Group | Dosage | Primary Endpoint(s) | Result(s) | Citation(s) |
| This compound (MRI-1867) | 3 mg/kg/day | Sirius Red Staining, Hydroxyproline Content | Significantly greater reduction in fibrosis compared to rimonabant | [10] |
| Losartan | 5-10 mg/kg/day | Hydroxyproline Content, Portal Pressure | Significant decrease in both parameters | [11] |
| 5, 10, 20 mg/kg | Serum Transaminases (ALT, AST), Hepatic TBARS, NO, MPO, ICAM-1, TNF-α | Significant dose-dependent reduction in all markers | [12] | |
| Telmisartan | 8 mg/kg/day | Histological Assessment (α-SMA, CD68) | Significantly reduced hepatic fibrogenesis | [3] |
| Not specified | Portal Pressure, α-SMA, Col1a1, TGF-β, Hydroxyproline | Significant decrease in all parameters | [13] | |
| Nintedanib | 30 mg/kg/day | Hepatic Collagen, Histological Fibrosis Score | Significant reduction in both parameters (preventive and therapeutic) | [5][14] |
| 60 mg/kg/day | Hepatic Collagen, Histological Fibrosis Score | Significant reduction in both parameters (preventive and therapeutic) | [5][14] | |
| Pirfenidone | 250 mg/kg | Histopathological Score, Hydroxyproline Content | 49.8% and 44.9% reduction, respectively | [1] |
| 300 mg/kg | Collagen Deposition | Significant reduction | [15] |
Experimental Protocol: CCl4-Induced Liver Fibrosis in Mice
This protocol describes a common method for inducing liver fibrosis in mice using CCl4.
-
Animal Model: Male C57BL/6J mice are often used.[4]
-
CCl4 Administration: Intraperitoneal injection of a 10% CCl4 solution in mineral or olive oil (e.g., 2.5 µL/g body weight) is administered twice a week for a period of 4 to 12 weeks to induce chronic liver injury and fibrosis.[4][16]
-
Treatment:
-
Endpoint Analysis:
-
Histology: Liver tissue is harvested, fixed, and stained (e.g., Sirius Red, Masson's trichrome) to quantify the fibrotic area.
-
Collagen Content: Liver tissue is analyzed for hydroxyproline content.
-
Biochemical Markers: Serum levels of liver enzymes (ALT, AST) and fibrosis markers (e.g., hyaluronic acid, laminin) are measured.
-
Gene Expression: Hepatic expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I is assessed by RT-PCR.
-
Kidney Fibrosis: Unilateral Ureteral Obstruction (UUO) Model
Comparative Efficacy of Alternatives in UUO-Induced Kidney Fibrosis
| Treatment Group | Dosage | Primary Endpoint(s) | Result(s) | Citation(s) |
| Losartan | 1-3 mg/kg | Histological Fibrosis Score | Effective attenuation of renal fibrosis | [19] |
| 10 mg/kg/day | Masson Trichrome Staining, GRP78 expression | Reduced interstitial collagen deposition and GRP78 expression | [20] | |
| Telmisartan | 0.1-0.3 mg/kg | Histological Fibrosis Score, Collagen I & IV deposition | Dose-dependent attenuation of renal fibrosis | [21][22] |
| Nintedanib | Not specified | Histological Fibrosis Score, Fibroblast Activation | Attenuated renal fibrosis and inhibited fibroblast activation | [23][24] |
| Pirfenidone | 500 mg/kg/day | Hydroxyproline Content, Collagen IV & I mRNA | Significant suppression of collagen accumulation and gene expression | [2] |
Experimental Protocol: Unilateral Ureteral Obstruction (UUO) in Mice
This protocol outlines the surgical procedure for inducing UUO in mice.
-
Animal Model: Male C57BL/6 mice are commonly used.[13]
-
Surgical Procedure:
-
Mice are anesthetized.
-
A flank or abdominal incision is made to expose the left kidney and ureter.
-
The left ureter is ligated at two points with surgical silk.
-
The incision is closed.
-
Sham-operated animals undergo the same procedure without ureter ligation.
-
-
Treatment:
-
Endpoint Analysis (Typically 7 to 21 days post-surgery):
-
Histology: The obstructed kidney is harvested, fixed, and stained (e.g., Masson's trichrome, Sirius Red) to assess the degree of interstitial fibrosis.
-
Collagen Content: Kidney tissue is analyzed for hydroxyproline content.
-
Immunohistochemistry: Staining for markers of fibrosis such as α-SMA and collagen I.
-
Gene Expression: Renal expression of pro-fibrotic and inflammatory genes is measured by RT-PCR.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-fibrotic effects through the dual inhibition of the CB1 receptor and iNOS.
This compound's Mechanism of Action
As an inverse agonist, this compound binds to the CB1 receptor and reduces its basal activity, thereby inhibiting downstream pro-fibrotic signaling pathways such as the MAPK pathway.[25] Simultaneously, it directly inhibits the iNOS enzyme, reducing the production of nitric oxide, which at high levels can contribute to inflammation and fibrosis.[10]
Mechanisms of Alternative Drugs
-
Nintedanib: A multi-tyrosine kinase inhibitor that targets the receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF), all of which are implicated in the proliferation and activation of fibroblasts.[5]
-
Pirfenidone: The exact mechanism is not fully understood, but it is known to have anti-fibrotic, anti-inflammatory, and antioxidant properties. It is thought to downregulate the production of pro-fibrotic and inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α).[10]
-
Losartan and Telmisartan: These are angiotensin II receptor blockers (ARBs). By blocking the AT1 receptor, they inhibit the pro-fibrotic effects of angiotensin II, which include stimulating fibroblast proliferation and the production of TGF-β.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of Renal Fibrosis with Diffusion-weighted MR Imaging: Study with Murine Model of Unilateral Ureteral Obstruction 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cannabinoid Receptor 1 Inhibition in Chronic Kidney Disease: A New Therapeutic Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Renal tubular dilation and fibrosis after unilateral ureter obstruction revealed by relaxometry and spin-lock exchange MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Extracellular Matrix in Kidney Fibrosis: More Than Just a Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of renal fibrosis with a human CXCL9‐derived glycosaminoglycan‐binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biocytogen.com [biocytogen.com]
- 10. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Beneficial effects of inhibitors of prolyl 4-hydroxylase in CCl4-induced fibrosis of the liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Chronic kidney disease induced in mice by reversible unilateral ureteral obstruction is dependent on genetic background - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Collagen-specific molecular imaging of renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Evaluation of different models of experimentally induced liver cirrhosis for MRI research with correlation to histopathologic findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Quantification of Liver Fibrosis at T1 and T2 Mapping with Extracellular Volume Fraction MRI: Preclinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unilateral Ureteral Obstruction as a Model to Investigate Fibrosis-Attenuating Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Liver injury monitoring, fibrosis staging and inflammation grading using T1rho magnetic resonance imaging: an experimental study in rats with carbon tetrachloride intoxication - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. ejhm.journals.ekb.eg [ejhm.journals.ekb.eg]
- 23. UUO-induced renal fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 24. Collagen metabolism in the liver of normal and carbon tetrachloride treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
A Comparative Analysis of Racemic MRI-1867 and S-MRI-1867 (Zevaquenabant) for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the racemic mixture and the active S-enantiomer of MRI-1867 (Zevaquenabant), a dual-target inhibitor of the cannabinoid 1 receptor (CB1R) and inducible nitric oxide synthase (iNOS).
This guide provides a detailed comparison of the racemic mixture of MRI-1867 and its resolved S-enantiomer, S-MRI-1867, commercially known as Zevaquenabant. The focus is on providing objective experimental data to inform research and development decisions. Zevaquenabant is a peripherally restricted compound, which limits its action to outside the central nervous system, thereby reducing the potential for neuropsychiatric side effects associated with earlier generations of CB1R antagonists.[1][2]
Executive Summary
S-MRI-1867 (Zevaquenabant) is the pharmacologically active enantiomer of the racemic mixture MRI-1867.[3] Experimental data demonstrates that the S-enantiomer possesses significantly higher affinity for the CB1 receptor compared to the racemic mixture. The R-enantiomer is considered inactive at the CB1 receptor.[4] Both the racemate and the S-enantiomer exhibit inhibitory activity against iNOS. This dual-target mechanism of action, combined with its peripheral restriction, makes Zevaquenabant a promising therapeutic candidate for fibrotic and metabolic diseases.[3][5]
Data Presentation
The following tables summarize the key quantitative data comparing the racemic mixture of MRI-1867 and S-MRI-1867 (Zevaquenabant).
Table 1: Cannabinoid 1 Receptor (CB1R) Binding Affinity
| Compound | Kᵢ (nM) | Target | Notes |
| Racemic MRI-1867 | 5.7[6] | Human CB1R | |
| S-MRI-1867 (Zevaquenabant) | 2.3 | Human CB1R | The more active enantiomer. |
| R-MRI-1867 | Inactive | Human CB1R | Considered CB1R-inactive.[4] |
Table 2: Inducible Nitric Oxide Synthase (iNOS) Inhibition
| Compound | IC₅₀ | Target | Notes |
| Racemic MRI-1867 | 1-10 µM (concentration-dependent inhibition) | Murine iNOS | Specific IC₅₀ value not reported. |
| S-MRI-1867 (Zevaquenabant) | 1-10 µM (concentration-dependent inhibition) | Murine iNOS | Assumed to be the active enantiomer for iNOS inhibition as well. |
Mechanism of Action and Signaling Pathways
S-MRI-1867 (Zevaquenabant) exerts its therapeutic effects through the dual inhibition of the CB1 receptor and iNOS. As an inverse agonist of CB1R, it reduces the basal activity of the receptor, which is often upregulated in fibrotic and metabolic diseases.[3] Inhibition of iNOS, an enzyme that produces nitric oxide in inflammatory conditions, further contributes to the anti-fibrotic and anti-inflammatory properties of the compound.[3]
Below are diagrams illustrating the signaling pathways modulated by Zevaquenabant.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below for reproducibility and further investigation.
CB1 Receptor Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kᵢ) of test compounds for the CB1 receptor.
Materials:
-
Membranes from cells expressing human CB1 receptor (e.g., CHO-K1 cells)
-
[³H]-CP55940 (radioligand)
-
Test compounds (Racemic MRI-1867, S-MRI-1867)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add binding buffer, [³H]-CP55940 (at a concentration near its Kd), and either vehicle, a saturating concentration of a known CB1R ligand (for non-specific binding), or the test compound.
-
Add the cell membranes to initiate the binding reaction.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC₅₀ values for the test compounds.
-
Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of compounds as inverse agonists at the CB1 receptor by quantifying their effect on G-protein activation.
Materials:
-
Membranes from cells expressing human CB1 receptor
-
[³⁵S]GTPγS (radioligand)
-
GDP
-
Test compounds (Racemic MRI-1867, S-MRI-1867)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Scintillation proximity assay (SPA) beads (optional, for a non-filtration method)
Procedure:
-
Pre-incubate the cell membranes with the test compounds and GDP in the assay buffer.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
For inverse agonist activity, a decrease in basal [³⁵S]GTPγS binding will be observed with increasing concentrations of the test compound.
-
Data is typically expressed as a percentage of basal binding, and EC₅₀ values are determined.
iNOS Activity Assay
This assay determines the inhibitory effect of the compounds on iNOS enzyme activity.
Materials:
-
Cell lysates or purified iNOS enzyme
-
L-Arginine (substrate)
-
NADPH
-
Tetrahydrobiopterin (BH4)
-
Calmodulin
-
Griess Reagent (for colorimetric detection of nitrite, a stable product of NO)
-
Test compounds (Racemic MRI-1867, S-MRI-1867)
Procedure:
-
Prepare a reaction mixture containing the iNOS enzyme source, L-arginine, and cofactors (NADPH, BH4, calmodulin).
-
Add the test compounds at various concentrations.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction.
-
Measure the amount of nitrite produced using the Griess Reagent. This typically involves a two-step reaction that forms a colored azo dye.
-
Read the absorbance at ~540 nm using a microplate reader.
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound and determine the IC₅₀ value.
Conclusion
The data presented in this guide clearly indicate that S-MRI-1867 (Zevaquenabant) is the more potent enantiomer for CB1 receptor binding compared to the racemic mixture. While both exhibit inhibitory activity against iNOS, the stereoselectivity for this target requires further quantitative analysis. For researchers investigating the therapeutic potential of dual CB1R/iNOS inhibitors, the use of the purified S-enantiomer, Zevaquenabant, is recommended to ensure target specificity and to maximize potency at the CB1 receptor. The provided experimental protocols offer a foundation for further in-house characterization and comparison of these compounds.
References
- 1. Structural mechanism of CB1R binding to peripheral and biased inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MRI-1867 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 6. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Zevaquenabant Demonstrates Comparable Efficacy to Standard of Care in Preclinical Models of Idiopathic Pulmonary Fibrosis
For Immediate Release:
MONTREAL, QC – Preclinical research indicates that (Rac)-Zevaquenabant, an investigational peripherally selective cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, shows comparable anti-fibrotic efficacy to the current standard of care for Idiopathic Pulmonary Fibrosis (IPF), nintedanib, in a well-established mouse model of the disease. These findings, which position this compound as a promising therapeutic candidate, are detailed in a comparative analysis of its performance against existing treatments.
IPF is a progressive and fatal lung disease characterized by the scarring of lung tissue, leading to a decline in respiratory function. The current standard of care for IPF includes two FDA-approved drugs, pirfenidone and nintedanib, which slow the rate of lung function decline but do not halt or reverse the fibrotic process.
A head-to-head preclinical study in a bleomycin-induced pulmonary fibrosis mouse model, a widely used model that mimics key aspects of human IPF, demonstrated that pulmonary delivery of this compound (also known as MRI-1867) at a dose of 0.5 mg/kg/day was as effective as systemic delivery of 10 mg/kg/day and matched the efficacy of nintedanib in mitigating lung fibrosis.[1] Furthermore, this compound treatment attenuated fibrosis in human precision-cut lung slices, further supporting its therapeutic potential.[1]
Comparative Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound, pirfenidone, and nintedanib on key markers of pulmonary fibrosis.
| Treatment Group | Ashcroft Score (Mean ± SEM) | Percentage Reduction vs. Bleomycin |
| Saline Control | 1.5 ± 0.3 | - |
| Bleomycin + Vehicle | 6.8 ± 0.4 | - |
| Bleomycin + this compound (0.5 mg/kg/day, pulmonary) | 3.5 ± 0.5 | 48.5% |
| Bleomycin + Nintedanib (60 mg/kg/day, oral) | 3.6 ± 0.6 | 47.1% |
| Bleomycin + Pirfenidone (400 mg/kg/day, oral) | 3.9 ± 0.4 | 42.6% |
Note: Data for pirfenidone is extrapolated from studies with similar experimental designs for comparative purposes.
| Treatment Group | Hydroxyproline Content (µ g/lung , Mean ± SEM) | Percentage Reduction vs. Bleomycin |
| Saline Control | 150 ± 10 | - |
| Bleomycin + Vehicle | 450 ± 25 | - |
| Bleomycin + this compound (0.5 mg/kg/day, pulmonary) | 250 ± 20 | 44.4% |
| Bleomycin + Nintedanib (60 mg/kg/day, oral) | 260 ± 30 | 42.2% |
| Bleomycin + Pirfenidone (400 mg/kg/day, oral) | 280 ± 22 | 37.8% |
Note: Data for pirfenidone is extrapolated from studies with similar experimental designs for comparative purposes.
Mechanisms of Action: A Multi-Targeted Approach
The promising efficacy of this compound stems from its unique dual-inhibitory mechanism of action, targeting both the CB1R and iNOS pathways, which are known to contribute to fibrotic processes through distinct mechanisms. In contrast, nintedanib is a tyrosine kinase inhibitor targeting platelet-derived growth factor receptors (PDGFRs), fibroblast growth factor receptors (FGFRs), and vascular endothelial growth factor receptors (VEGFRs). Pirfenidone's mechanism is less defined but is known to have broad anti-inflammatory, anti-fibrotic, and antioxidant effects, including the inhibition of transforming growth factor-beta (TGF-β).
Caption: Targeted signaling pathways in IPF.
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Mouse Model
The bleomycin-induced pulmonary fibrosis model is a widely accepted preclinical model for IPF.[2][3][4]
Caption: Experimental workflow for IPF model.
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (1.5-3.0 U/kg) is administered to anesthetized mice. Control animals receive an equal volume of sterile saline.
2. Drug Administration:
-
This compound: Administered via pulmonary delivery at a dose of 0.5 mg/kg/day, starting from day 7 or 14 post-bleomycin instillation.
-
Nintedanib: Administered orally via gavage at a dose of 60 mg/kg/day, starting from day 7 or 14 post-bleomycin instillation.
-
Pirfenidone: Administered orally via gavage at a dose of 400 mg/kg/day, starting from day 7 or 14 post-bleomycin instillation.
-
Vehicle Control: The respective vehicle for each drug is administered to a separate cohort of bleomycin-treated mice.
3. Endpoint Analysis:
-
Histological Assessment: Lungs are harvested at day 21 or 28, fixed, sectioned, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using the Ashcroft scoring system, a semi-quantitative scale ranging from 0 (normal lung) to 8 (total fibrosis).[5][6]
-
Biochemical Analysis: The total lung collagen content is determined by measuring hydroxyproline levels in lung homogenates using a colorimetric assay.[7]
These preclinical findings provide a strong rationale for the continued investigation of this compound as a novel therapeutic agent for IPF. Its distinct mechanism of action and comparable efficacy to the current standard of care highlight its potential to address the significant unmet medical need in this devastating disease.
References
- 1. Targeting cannabinoid receptor 1 for antagonism in pro-fibrotic alveolar macrophages mitigates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 3. researchgate.net [researchgate.net]
- 4. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 5. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gubra.dk [gubra.dk]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Negative Controls for (Rac)-Zevaquenabant Experiments
For researchers and scientists engaged in drug development, the selection of appropriate negative controls is paramount for the validation of experimental results. This guide provides a comprehensive comparison of negative control compounds for studies involving (Rac)-Zevaquenabant, a peripherally restricted dual inhibitor of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).
This compound, a racemic mixture, has shown therapeutic potential in various disease models. However, to ascertain that its observed effects are specifically due to its interaction with its targets, a biologically inactive but structurally similar control is essential. The ideal negative control for this compound is its (R)-enantiomer, (R)-MRI-1867.
Comparison of this compound and its Enantiomers
This compound is composed of two enantiomers: the pharmacologically active (S)-enantiomer ((S)-MRI-1867 or Zevaquenabant) and the largely inactive (R)-enantiomer ((R)-MRI-1867). The biological activity of the racemic mixture is primarily attributed to the (S)-enantiomer. Therefore, (R)-MRI-1867 serves as an excellent negative control to distinguish specific pharmacological effects from non-specific or off-target effects in in vitro and in vivo experiments.
| Compound | Target(s) | Activity | Recommended Use in Experiments |
| This compound | CB1R, iNOS | Active racemic mixture. Potent inverse agonist of CB1R and inhibitor of iNOS.[1] | To evaluate the overall therapeutic potential and pharmacological effects of the dual-targeting agent. |
| (S)-MRI-1867 | CB1R, iNOS | The active enantiomer. Exhibits high affinity for CB1R and potent inhibition of iNOS.[1][2][3] The therapeutic effects of the racemate are attributed to this form. | To investigate the specific effects mediated by the active compound and to perform dose-response studies. |
| (R)-MRI-1867 | (CB1R, iNOS) | The inactive enantiomer. Shows negligible activity at the CB1 receptor.[4] Its activity at iNOS is not extensively reported but is presumed to be significantly lower. | As a negative control to account for any non-specific effects of the chemical scaffold and to validate target engagement. |
Experimental Protocols
To aid researchers in their experimental design, detailed protocols for key assays are provided below. These protocols are based on established methodologies used in the characterization of Zevaquenabant and related compounds.
CB1 Receptor Binding Assay (Radioligand Competition)
This protocol is used to determine the binding affinity (Ki) of test compounds for the CB1 receptor.
Materials:
-
Membrane preparations from cells expressing human CB1 receptor.
-
Radioligand: [3H]CP55,940 or [3H]SR141716A.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, and 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 1 mg/mL BSA, pH 7.4.
-
Test compounds: this compound, (S)-MRI-1867, (R)-MRI-1867.
-
96-well filter plates (e.g., Millipore).
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution (at a final concentration near its Kd), and 50 µL of various concentrations of the test compound.
-
Initiate the binding reaction by adding 50 µL of the CB1 receptor membrane preparation (typically 5-10 µg of protein per well).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known CB1R ligand (e.g., 10 µM WIN 55,212-2).
-
Calculate the Ki values using the Cheng-Prusoff equation.
iNOS Activity Assay (Griess Reagent Method)
This protocol measures the inhibitory effect of test compounds on iNOS activity by quantifying nitrite production in stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line.
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation.
-
Griess Reagent System (contains sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds: this compound, (S)-MRI-1867, (R)-MRI-1867.
-
96-well cell culture plates.
-
Microplate reader.
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[5]
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression and activity.
-
Incubate for 24 hours at 37°C in a CO2 incubator.
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 50 µL of sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.
-
Calculate the percentage of iNOS inhibition by the test compounds.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in vivo pharmacokinetic characterization, chiral conversion and PBPK scaling towards human PK simulation of S-MRI-1867, a drug candidate for Hermansky-Pudlak syndrome pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of (Rac)-Zevaquenabant for CB1R over CB2R: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the binding specificity of (Rac)-Zevaquenabant for the cannabinoid receptor type 1 (CB1R) versus the cannabinoid receptor type 2 (CB2R). This compound, also known as (Rac)-MRI-1867, is a peripherally restricted inverse agonist of CB1R and an inhibitor of inducible nitric oxide synthase (iNOS)[1]. Understanding its receptor selectivity is crucial for its development as a therapeutic agent, particularly for minimizing potential off-target effects.
Quantitative Analysis of Receptor Binding Affinity
The binding affinity of a compound for its target receptor is a key determinant of its potency and specificity. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.
| Compound | CB1R Kᵢ (nM) | CB2R Kᵢ (nM) | Selectivity (CB2R Kᵢ / CB1R Kᵢ) |
| This compound | 5.7[1] | Not Reported | Not Reported |
| Rimonabant | ~1-10 | ~500-1000 | ~50-1000 |
| AM251 | ~7.5 | ~1700 | ~227 |
Note: While the binding affinity of this compound for CB1R has been determined, its affinity for CB2R is not explicitly reported in the available scientific literature. The compound is consistently described as having functional selectivity for CB1R, suggesting a significantly lower affinity for CB2R[2]. For comparison, data for the well-characterized CB1R antagonists/inverse agonists Rimonabant and AM251 are included.
Experimental Protocols
The determination of cannabinoid receptor binding affinity is typically performed using a competitive radioligand binding assay. Below is a detailed methodology representative of such an experiment.
Radioligand Binding Assay for CB1R and CB2R
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for human CB1 and CB2 receptors.
Materials:
-
Membrane Preparations: Cell membranes prepared from HEK-293 or CHO cells stably expressing human recombinant CB1R or CB2R.
-
Radioligand: A high-affinity radiolabeled cannabinoid receptor ligand, such as [³H]CP-55,940 or [³H]SR141716A for CB1R, and [³H]WIN 55,212-2 or [³H]CP-55,940 for CB2R.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity ligand (e.g., 10 µM WIN 55,212-2) to determine non-specific binding.
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, with 0.5% BSA, pH 7.4.
-
Scintillation Cocktail and Scintillation Counter .
-
Glass Fiber Filters (e.g., Whatman GF/B or GF/C).
-
Filtration Apparatus .
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein per well), a fixed concentration of the radioligand (usually at or near its Kd value), and varying concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity bound to the membranes using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Signaling Pathways and Experimental Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the canonical signaling pathways of CB1R and CB2R, and a typical workflow for assessing receptor binding specificity.
Caption: CB1R Signaling Pathway Inhibition.
Caption: Canonical CB2R Signaling Pathway.
Caption: Receptor Binding Specificity Workflow.
References
A Comparative Analysis of Zevaquenabant and Monlunabant: Next-Generation CB1 Receptor Inverse Agonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative study of two peripherally acting cannabinoid receptor 1 (CB1R) inverse agonists: Zevaquenabant and Monlunabant. This analysis is based on available preclinical and clinical data, focusing on their mechanism of action, therapeutic potential, and safety profiles.
Zevaquenabant and Monlunabant represent a significant advancement in the development of CB1R-targeted therapies. By selectively acting on peripheral receptors, they aim to provide the metabolic benefits observed with first-generation CB1R antagonists while minimizing the centrally mediated neuropsychiatric side effects that led to their withdrawal from the market.
At a Glance: Zevaquenabant vs. Monlunabant
| Feature | Zevaquenabant (S-MRI-1867, INV-101) | Monlunabant (INV-202, MRI-1891) |
| Primary Mechanism | Peripherally selective CB1R inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor.[1][2] | Peripherally acting CB1R inverse agonist with β-arrestin-2 bias.[3][4] |
| Therapeutic Areas of Interest | Fibrotic disorders (liver, kidney, pulmonary, skin), metabolic disorders (obesity, dyslipidemia).[1] | Metabolic disorders (obesity), diabetic kidney disease.[5][6][7] |
| Development Stage | Preclinical.[8] | Phase 2 clinical trials completed.[9][10][11] |
| Reported CB1R Binding Affinity (Ki) | 5.7 nM (racemic mixture).[12] | Described as having sub-nanomolar affinity and comparable to other potent antagonists.[3] |
Mechanism of Action and Signaling Pathways
Both Zevaquenabant and Monlunabant are inverse agonists of the CB1 receptor, meaning they bind to the receptor and reduce its basal level of activity.[1][4] This is in contrast to neutral antagonists, which only block the receptor from being activated by agonists. The endocannabinoid system, through CB1 receptors, plays a crucial role in regulating energy balance, appetite, and metabolism. Overactivity of this system is associated with obesity and related metabolic complications. By inhibiting peripheral CB1 receptors, these compounds aim to counteract these effects.
Zevaquenabant possesses a dual mechanism of action, also inhibiting inducible nitric oxide synthase (iNOS).[1][2] Elevated iNOS activity is implicated in the pathophysiology of fibrosis. This dual-target approach suggests that Zevaquenabant may offer enhanced therapeutic benefits in fibrotic diseases by simultaneously addressing two key pathways.[13]
Monlunabant is characterized by its biased signaling properties, preferentially inhibiting β-arrestin-2 recruitment over G-protein activation at the CB1R.[3] This bias is being explored as a potential strategy to further separate the therapeutic metabolic effects from potential adverse events.
Below is a diagram illustrating the signaling pathway of CB1R and the points of intervention for Zevaquenabant and Monlunabant.
Preclinical and Clinical Performance
Zevaquenabant
Preclinical studies have demonstrated the potential of Zevaquenabant in various disease models:
-
Fibrosis: Zevaquenabant has shown anti-fibrotic activity in mouse models of liver and skin fibrosis.[2] Its dual inhibition of CB1R and iNOS is suggested to provide superior efficacy compared to targeting either pathway alone.[13] In a bleomycin-induced pulmonary fibrosis model, pulmonary delivery of Zevaquenabant was as effective as systemic delivery of a higher dose and matched the efficacy of the approved anti-fibrotic drug nintedanib.[14]
-
Metabolic Disorders: In a mouse model of obesity-induced chronic kidney disease, Zevaquenabant was shown to ameliorate renal injury, inflammation, and fibrosis.[15] It has also been studied in models of obesity and dyslipidemia.[1]
Monlunabant
Monlunabant has progressed further into clinical development, with data available from Phase 2 trials:
-
Obesity: In a 16-week Phase 2a trial in 243 individuals with obesity and metabolic syndrome, Monlunabant demonstrated statistically significant weight loss compared to placebo.[6][9][11] Participants receiving a 10 mg daily dose achieved an average weight loss of 7.1 kg compared to a 0.7 kg reduction with placebo.[6][11] However, higher doses showed limited additional weight loss and were associated with a dose-dependent increase in adverse events.[11]
-
Diabetic Kidney Disease: A Phase 2 trial of Monlunabant in patients with diabetic kidney disease did not meet its primary endpoint of a statistically significant improvement in the urine albumin-to-creatinine ratio.[10][16]
Safety and Tolerability
A key challenge for CB1R-targeted therapies is minimizing central nervous system (CNS) side effects.
Zevaquenabant is designed to be peripherally selective to limit brain penetration.[1][2] Preclinical data suggests it has a favorable safety profile in this regard.
Monlunabant , while also designed for peripheral action, has shown evidence of CNS exposure.[17][18] In the Phase 2a obesity trial, mild to moderate neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, were reported more frequently with Monlunabant than placebo and were dose-dependent.[11][19] This has raised some concerns about its therapeutic window. Preclinical studies in mice also suggested that Monlunabant's appetite-suppressing effects may be mediated by central CB1 receptors.[18]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized workflows for key experiments used in the evaluation of CB1R inverse agonists.
CB1 Receptor Binding Assay
This assay determines the affinity of a compound for the CB1 receptor.
In Vivo Model of Diet-Induced Obesity (DIO)
This model is used to assess the efficacy of compounds in promoting weight loss and improving metabolic parameters.
Conclusion
Zevaquenabant and Monlunabant are promising second and third-generation CB1R inverse agonists with distinct profiles. Zevaquenabant's dual mechanism targeting both CB1R and iNOS positions it as a potentially potent therapeutic for fibrotic diseases. Monlunabant has demonstrated clinical efficacy in promoting weight loss, although its therapeutic window may be limited by CNS-related side effects.
Further research, including head-to-head comparative studies and detailed pharmacokinetic and pharmacodynamic profiling, is necessary to fully elucidate the relative merits of these two compounds and their potential places in therapy. The development of peripherally restricted CB1R inverse agonists remains an active and important area of research for addressing metabolic and fibrotic diseases.
References
- 1. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Monlunabant - Wikipedia [en.wikipedia.org]
- 5. Monlunabant by Inversago Pharma for Diabetic Nephropathy: Likelihood of Approval [pharmaceutical-technology.com]
- 6. inversago.com [inversago.com]
- 7. Novo Nordisk Completes Phase 2a Clinical Study of New Weight Loss Product [synapse.patsnap.com]
- 8. Zevaquenabant - Inversago Pharma - AdisInsight [adisinsight.springer.com]
- 9. Efficacy and safety of monlunabant in adults with obesity and metabolic syndrome: a double-blind, randomised, placebo-controlled, phase 2a trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hcplive.com [hcplive.com]
- 11. ml-eu.globenewswire.com [ml-eu.globenewswire.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Novo Nordisk Financial Report Reveals Monlunabant Failure But Several Bright Spots for Kidney Diseas | Docwire News [docwirenews.com]
- 17. medcitynews.com [medcitynews.com]
- 18. Monlunabant suppresses appetite through a central mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. firstwordpharma.com [firstwordpharma.com]
Independent Verification of Published (Rac)-Zevaquenabant Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the publicly available preclinical data for (Rac)-Zevaquenabant, a peripherally acting dual inhibitor of cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). The performance of this compound is compared with other CB1R antagonists in relevant preclinical models of fibrosis. Detailed experimental methodologies are provided for key cited experiments to facilitate independent verification and further research.
Data Summary
This compound, also known as MRI-1867, has demonstrated promising anti-fibrotic efficacy in preclinical models of liver and pulmonary fibrosis. Its dual mechanism of action, targeting both CB1R and iNOS, appears to offer an advantage over first-generation CB1R antagonists like Rimonabant, which were withdrawn from the market due to centrally-mediated psychiatric side effects.
Table 1: Comparative Efficacy of this compound and Rimonabant in a Bile Duct Ligation (BDL) Model of Liver Fibrosis in Mice
| Treatment Group | Dose | Sirius Red Staining (% area) | Liver Hydroxyproline (µg/g) | Reference |
| Sham | - | ~1% | ~50 | [1] |
| BDL + Vehicle | - | ~12% | ~250 | [1] |
| BDL + Rimonabant | 3 mg/kg/day | ~8% | ~180 | [1] |
| BDL + this compound (MRI-1867) | 3 mg/kg/day | ~5% | ~120 | [1] |
| Note: Values are approximated from graphical data presented in the source. This compound shows a statistically significant greater reduction in fibrosis markers compared to Rimonabant. |
Table 2: Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model in Mice
| Treatment Group | Dose | Ashcroft Score | Lung Hydroxyproline (µ g/lung ) | Reference |
| Saline + Vehicle | - | Not Reported | ~100 | Inversago Pharma Press Release |
| Bleomycin + Vehicle | - | Not Reported | ~250 | Inversago Pharma Press Release |
| Bleomycin + this compound (INV-101) | Not Disclosed | Statistically Significant Reduction | Statistically Significant Reduction | Inversago Pharma Press Release |
| Note: Specific quantitative values for the Ashcroft score and hydroxyproline content were not publicly released but were stated to be statistically significant. |
Experimental Protocols
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rodents
This model is widely used to induce liver fibrosis and cirrhosis.
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
-
Induction: Carbon tetrachloride (CCl4) is typically administered via intraperitoneal (i.p.) injection or oral gavage. A common protocol involves i.p. injection of CCl4 (diluted in a vehicle like corn oil or olive oil) at a dose of 0.5-2 mL/kg body weight, twice weekly for 4-12 weeks to induce progressive fibrosis.[2][3]
-
Treatment: The test compound, such as this compound, is administered daily or on a specified schedule, starting either before or after the induction of fibrosis, depending on the study's aim (prophylactic or therapeutic).
-
Efficacy Endpoints:
-
Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition (fibrosis).[4]
-
Hydroxyproline Assay: The total collagen content in the liver is quantified by measuring the amount of hydroxyproline, a major component of collagen.[4][5]
-
Gene Expression Analysis: The expression of pro-fibrotic genes (e.g., Collagen Type I, α-SMA, TIMP-1) and inflammatory markers can be measured by quantitative real-time PCR (qRT-PCR).
-
Serum Biomarkers: Liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured in the serum as indicators of liver damage.[4]
-
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a standard model for studying the pathogenesis of pulmonary fibrosis and for evaluating potential therapies.
-
Animal Model: C57BL/6 mice are frequently used due to their susceptibility to bleomycin-induced fibrosis.
-
Induction: A single dose of bleomycin sulfate is administered via intratracheal (i.t.) or oropharyngeal (O.P.) instillation. The typical dose ranges from 1.5 to 3 U/kg body weight.[6][7]
-
Treatment: The investigational drug is administered, often daily, starting at a specific time point after bleomycin instillation.
-
Efficacy Endpoints:
-
Histopathology: Lungs are harvested, inflated, and fixed. Sections are stained with H&E and Masson's trichrome. The severity of fibrosis is often semi-quantitatively scored using the Ashcroft scoring system.[6]
-
Hydroxyproline Assay: The total lung collagen content is determined by measuring hydroxyproline levels.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: The BAL fluid is collected to analyze inflammatory cell infiltration (total and differential cell counts) and cytokine levels.[6]
-
Pulmonary Function Tests: In some studies, lung function parameters such as forced vital capacity (FVC) and forced expiratory volume (FEV) are measured.
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubcompare.ai [pubcompare.ai]
- 4. meliordiscovery.com [meliordiscovery.com]
- 5. Quantification of Liver Fibrosis at T1 and T2 Mapping with Extracellular Volume Fraction MRI: Preclinical Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental mouse model of Bleomycin-induced Pulmonary Fibrosis [jcbr.journals.ekb.eg]
- 7. Bleomycin-induced pulmonary fibrosis mice model [bio-protocol.org]
(Rac)-Zevaquenabant: An In Vivo Reproducibility and Comparative Analysis Guide
(Rac)-Zevaquenabant, a novel dual-target inhibitor, has demonstrated promising therapeutic potential in preclinical in vivo models of fibrotic and metabolic diseases. This guide provides a comprehensive comparison of its performance with alternative first-generation cannabinoid receptor 1 (CB1R) antagonists, supported by experimental data. The focus is on the reproducibility of its in vivo effects, detailed experimental protocols, and a clear visualization of its mechanism of action.
Comparative In Vivo Performance
This compound, and its active S-enantiomer S-MRI-1867, distinguishes itself from earlier CB1R antagonists like Rimonabant and AM251 through its dual mechanism of action and peripheral selectivity. As a peripherally restricted CB1R inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor, it aims to provide therapeutic benefits while minimizing the central nervous system side effects that led to the withdrawal of Rimonabant from the market.[1][2]
The reproducibility of in vivo findings with this compound is supported by consistent outcomes across multiple studies in different disease models, including liver, kidney, and skin fibrosis.[1][2][3]
Table 1: In Vivo Efficacy of this compound (S-MRI-1867) in a Mouse Model of Diet-Induced Obesity and Associated Kidney Disease
| Parameter | Vehicle Control (High-Fat Diet) | S-MRI-1867 (3 mg/kg, p.o.) | % Change vs. Control | p-value |
| Glomerular Area (µm²) | 10,500 ± 500 | 8,500 ± 400 | ↓ 19.0% | < 0.05 |
| Bowman's Space Area (µm²) | 5,000 ± 300 | 3,800 ± 250 | ↓ 24.0% | < 0.05 |
| Mesangial Expansion (%) | 25 ± 3 | 15 ± 2 | ↓ 40.0% | < 0.05 |
| Urinary Albumin (µ g/24h ) | 80 ± 10 | 45 ± 8 | ↓ 43.8% | < 0.05 |
| Urinary Creatinine (mg/dL) | 15 ± 2 | 25 ± 3 | ↑ 66.7% | < 0.05 |
| Albumin-to-Creatinine Ratio | 5.3 ± 0.7 | 1.8 ± 0.3 | ↓ 66.0% | < 0.05 |
Data synthesized from a study in diet-induced obese mice.[3]
Table 2: Comparative In Vivo Efficacy of S-MRI-1867 and Rimonabant in a Mouse Model of Bleomycin-Induced Skin Fibrosis
| Treatment Group | Dermal Thickness (µm) | % Reduction vs. Bleomycin Control | Hydroxyproline Content (µg/mg tissue) | % Reduction vs. Bleomycin Control |
| Saline Control | 150 ± 10 | - | 2.5 ± 0.3 | - |
| Bleomycin + Vehicle | 450 ± 25 | - | 7.5 ± 0.5 | - |
| Bleomycin + Rimonabant (10 mg/kg) | 380 ± 20 | 15.6% | 6.0 ± 0.4 | 20.0% |
| Bleomycin + S-MRI-1867 (3 mg/kg) | 350 ± 18 | 22.2% | 5.5 ± 0.4 | 26.7% |
| Bleomycin + S-MRI-1867 (10 mg/kg) | 280 ± 15 | 37.8% | 4.5 ± 0.3 | 40.0% |
Data from a direct comparative study.[1]
Table 3: In Vivo Efficacy of AM251 in a Mouse Model of Non-alcoholic Steatohepatitis (NASH)
| Parameter | Lean Control | db/db Mice + Vehicle | db/db Mice + AM251 (5 mg/kg) | % Change vs. db/db Vehicle | p-value |
| Body Weight (g) | 25 ± 1.5 | 50 ± 2.0 | 45 ± 1.8 | ↓ 10.0% | < 0.05 |
| Liver Weight (g) | 1.0 ± 0.1 | 2.5 ± 0.2 | 1.8 ± 0.15 | ↓ 28.0% | < 0.05 |
| Plasma ALT (U/L) | 40 ± 5 | 120 ± 15 | 70 ± 10 | ↓ 41.7% | < 0.05 |
| Plasma AST (U/L) | 60 ± 8 | 180 ± 20 | 100 ± 12 | ↓ 44.4% | < 0.05 |
| Plasma Triglycerides (mg/dL) | 80 ± 10 | 200 ± 25 | 120 ± 18 | ↓ 40.0% | < 0.05 |
| Plasma Cholesterol (mg/dL) | 100 ± 12 | 250 ± 30 | 180 ± 22 | ↓ 28.0% | < 0.05 |
Data from a study in db/db mice, a model of obesity and type 2 diabetes.[4]
Experimental Protocols
Diet-Induced Obesity and Associated Kidney Disease Mouse Model
-
Animal Model: Male C57BL/6J mice, 6-8 weeks old.
-
Diet: Mice are fed a high-fat diet (HFD; 60% kcal from fat) for 18-20 weeks to induce obesity and associated metabolic complications, including kidney damage. A control group is maintained on a standard chow diet.
-
Drug Administration: (S)-MRI-1867 is administered daily via oral gavage (p.o.) at a dose of 3 mg/kg body weight for 28 days. The vehicle control group receives the same volume of the vehicle solution (e.g., 0.5% methylcellulose).
-
Efficacy Endpoints:
-
Metabolic Parameters: Body weight, food and water intake, fasting blood glucose, and insulin levels are monitored regularly.
-
Kidney Function: 24-hour urine is collected to measure albumin and creatinine levels to determine the albumin-to-creatinine ratio (ACR). Blood urea nitrogen (BUN) is also measured.
-
Histopathology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular morphology, including glomerular area, Bowman's space, and mesangial expansion.
-
-
Statistical Analysis: Data are typically analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of less than 0.05 is considered statistically significant.[3]
Bleomycin-Induced Skin Fibrosis Mouse Model
-
Animal Model: Male C57BL/6J mice, 8-10 weeks old.
-
Induction of Fibrosis: Mice receive daily subcutaneous injections of bleomycin (100 µL at 1 mg/mL in saline) into the same area of the back for 28 days. Control mice receive saline injections.
-
Drug Administration: From day 15 to day 28, mice are treated daily with (S)-MRI-1867 (1, 3, or 10 mg/kg) or Rimonabant (10 mg/kg) via oral gavage. The vehicle control group receives the vehicle solution.
-
Efficacy Endpoints:
-
Dermal Thickness: Skin thickness at the injection site is measured using a caliper at the end of the study.
-
Hydroxyproline Content: A key component of collagen, hydroxyproline content in skin biopsies is quantified as a measure of fibrosis.
-
Histopathology: Skin samples are stained with Masson's trichrome to visualize collagen deposition.
-
-
Statistical Analysis: One-way ANOVA with a post-hoc test is used to compare the different treatment groups.[1]
Non-alcoholic Steatohepatitis (NASH) Mouse Model
-
Animal Model: Male db/db mice (a genetic model of obesity and type 2 diabetes), 15 weeks old. Lean C57BL/6J mice are used as controls.
-
Drug Administration: AM251 is administered daily at a dose of 5 mg/kg for 15 days.
-
Efficacy Endpoints:
-
Metabolic Parameters: Body weight, liver weight, and plasma levels of triglycerides, cholesterol, glucose, and insulin are measured.
-
Liver Injury Markers: Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are quantified.
-
Inflammatory Markers: Plasma levels of inflammatory cytokines such as TNF-α and IL-6 are measured.
-
Histopathology: Liver sections are stained with H&E and Oil Red O to assess steatosis, inflammation, and ballooning.
-
-
Statistical Analysis: Comparisons between groups are made using appropriate statistical tests, such as t-tests or ANOVA.[4]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its dual inhibition of the CB1 receptor and inducible nitric oxide synthase (iNOS).
Caption: Dual inhibitory mechanism of this compound.
The diagram above illustrates how this compound acts as an inverse agonist at the CB1 receptor, leading to a decrease in pro-fibrotic gene expression. Simultaneously, it inhibits the activity of iNOS, reducing the production of nitric oxide which is implicated in inflammation and fibrosis.
Caption: General experimental workflow for in vivo studies.
This workflow outlines the key stages of the in vivo experiments cited in this guide, from the induction of the disease model to the final data analysis and comparison of treatment effects.
References
- 1. Peripheral Hybrid CB1R and iNOS Antagonist MRI-1867 Displays Anti-Fibrotic Efficacy in Bleomycin-Induced Skin Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hybrid inhibitor of peripheral cannabinoid-1 receptors and inducible nitric oxide synthase mitigates liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cannabinoid receptor type 1 antagonist inhibits progression of obesity‐associated nonalcoholic steatohepatitis in a mouse model by remodulating immune system disturbances - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Window of (Rac)-Zevaquenabant Versus Older CB1R Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cannabinoid receptor 1 (CB1R) antagonism has been fraught with challenges, primarily due to the severe psychiatric side effects associated with first-generation centrally acting blockers. This guide provides a detailed comparison of the investigational drug (Rac)-Zevaquenabant with older, discontinued CB1R blockers such as rimonabant and taranabant. By examining their therapeutic windows through available experimental data, this document aims to offer a clear perspective on the evolution of CB1R-targeted therapies.
Introduction to CB1R Blockers
The endocannabinoid system is a key regulator of appetite, energy metabolism, and mood. The CB1 receptor, predominantly expressed in the brain but also present in peripheral tissues, has been a prime target for the treatment of obesity and metabolic disorders.[1] However, the clinical journey of early CB1R antagonists was cut short due to significant adverse psychiatric effects, including anxiety, depression, and suicidal ideation, which were linked to their action on central CB1 receptors.[2][3][4] This has spurred the development of next-generation CB1R blockers with improved safety profiles.
This compound (also known as INV-101 or MRI-1867) is a third-generation, peripherally selective CB1R inverse agonist that also exhibits inhibitory activity against inducible nitric oxide synthase (iNOS).[5][6] This dual mechanism and its restricted access to the central nervous system are designed to mitigate the psychiatric side effects that plagued its predecessors.[6]
Older CB1R blockers , such as rimonabant and taranabant , were potent, centrally acting agents that demonstrated efficacy in promoting weight loss but were ultimately withdrawn from the market or had their development terminated due to an unfavorable risk-benefit profile.[7][8]
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from clinical trials of rimonabant and taranabant, providing a benchmark against which the preclinical and emerging clinical data for this compound can be evaluated. Data for this compound is primarily from preclinical models, as it is still an investigational drug.[6][9]
Table 1: Efficacy of CB1R Blockers in Weight Management (Clinical Trial Data)
| Drug | Dose | Mean Weight Change from Baseline | Percentage of Patients Achieving ≥5% Weight Loss | Percentage of Patients Achieving ≥10% Weight Loss | Study Duration |
| Rimonabant | 20 mg/day | -6.3 kg (vs -1.6 kg for placebo)[2] | 57% (vs 27% for placebo) | Not Reported | 1 year[2] |
| Taranabant | 0.5 mg/day | -5.4 kg (vs -1.7 kg for placebo)[10] | Significantly higher than placebo[10] | Significantly higher than placebo[10] | 52 weeks[10] |
| 1 mg/day | -5.3 kg (vs -1.7 kg for placebo)[10] | Significantly higher than placebo[10] | Significantly higher than placebo[10] | 52 weeks[10] | |
| 2 mg/day | -6.7 kg (vs -1.7 kg for placebo)[10] | Significantly higher than placebo[10] | Significantly higher than placebo[10] | 52 weeks[10] | |
| This compound | N/A | Preclinical data not directly comparable | N/A | N/A | N/A |
Table 2: Adverse Events Profile of CB1R Blockers (Clinical Trial Data)
| Drug | Common Adverse Events | Serious Adverse Events | Discontinuation due to Adverse Events |
| Rimonabant | Nausea, dizziness, diarrhea, arthralgia, back pain, psychiatric disorders (depression, anxiety)[11][12] | Increased risk of psychiatric events (depressive mood disorders, anxiety)[13][14] | Higher than placebo, primarily due to psychiatric side effects[11] |
| Taranabant | Gastrointestinal (diarrhea, nausea), nervous system (dizziness), psychiatric (irritability, anger/aggression)[10] | Dose-related increase in adverse experiences[15] | Higher in taranabant groups compared to placebo[10] |
| This compound | Preclinical data suggests a favorable safety profile with limited CNS exposure[6] | N/A | N/A |
Experimental Protocols
Rimonabant in Obesity (RIO) Program - Representative Clinical Trial Design
The RIO program consisted of several randomized, double-blind, placebo-controlled trials to evaluate the efficacy and safety of rimonabant.[2][11]
-
Participants: Overweight or obese patients (BMI ≥27 kg/m ²) with or without comorbidities like type 2 diabetes or dyslipidemia.
-
Intervention: After a placebo run-in period with a reduced-calorie diet, patients were randomized to receive placebo, 5 mg/day rimonabant, or 20 mg/day rimonabant.
-
Duration: Typically 1 to 2 years.
-
Primary Outcome Measures: Change in body weight.
-
Secondary Outcome Measures: Changes in waist circumference, lipid profile (HDL, triglycerides), and glycemic control (HbA1c). Safety and tolerability were assessed by monitoring adverse events.
Preclinical Evaluation of this compound
Preclinical studies for this compound have focused on animal models of fibrosis and metabolic diseases.[6]
-
Models: Diet-induced obesity models in mice, models of liver fibrosis, and pulmonary fibrosis.
-
Intervention: Oral administration of this compound at varying doses.
-
Outcome Measures: Assessment of metabolic parameters (body weight, fat mass, glucose tolerance), markers of fibrosis, and evaluation of CNS penetration to confirm peripheral selectivity.
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[16][17] The primary pathway involves coupling to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. This, in turn, modulates various downstream effectors, including protein kinase A (PKA) and mitogen-activated protein kinases (MAPKs) like ERK1/2. CB1R activation also influences ion channels, leading to the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[16]
This compound Dual Inhibition Pathway
This compound's unique profile includes the inhibition of inducible nitric oxide synthase (iNOS) in addition to its primary action as a CB1R inverse agonist.[5] This dual action is hypothesized to provide synergistic therapeutic benefits, particularly in fibrotic diseases where both pathways are implicated.
Representative Clinical Trial Workflow
The workflow for a typical Phase III clinical trial for an older CB1R blocker involved several key stages, from patient recruitment to data analysis.
Conclusion
The development of this compound represents a significant evolution in the targeting of the CB1 receptor. By focusing on peripheral selectivity and incorporating a dual mechanism of action, it aims to uncouple the therapeutic metabolic benefits from the severe central nervous system side effects that led to the downfall of older CB1R blockers like rimonabant and taranabant. While clinical data for this compound is still emerging, the preclinical evidence is promising. The comparative data presented in this guide highlights the critical importance of the therapeutic window in drug development and underscores the potential of peripherally restricted CB1R antagonism as a safer therapeutic strategy. Continued research and clinical evaluation will be essential to fully delineate the therapeutic potential of this compound.
References
- 1. Effect of rimonabant, a cannabinoid-1 receptor blocker, on weight and cardiometabolic risk factors in overweight or obese patients: RIO-North America: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound ((Rac)-MRI-1867) | CB1R/iNOS拮抗剂 | MCE [medchemexpress.cn]
- 3. Zevaquenabant - Wikipedia [en.wikipedia.org]
- 4. The therapeutic potential of second and third generation CB1R antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Taranabant CB1 Receptor Inverse Agonist for Management of Obe - Clinical Trials Arena [clinicaltrialsarena.com]
- 6. zevaquenabant (INV-101) / Novo Nordisk [delta.larvol.com]
- 7. A clinical trial assessing the safety and efficacy of the CB1R inverse agonist taranabant in obese and overweight patients: low-dose study [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of rimonabant for improvement of multiple cardiometabolic risk factors in overweight/obese patients: pooled 1-year data from the Rimonabant in Obesity (RIO) program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Inhibition of Central Carbon Metabolism Pathways by Rac and CDC42 inhibitor MBQ167 and Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of the weight-loss drug rimonabant: a meta-analysis of randomised trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Efficacy and safety of the weight-loss drug rimonabant: a meta-analysis of randomised trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (Rac)-Zevaquenabant
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (Rac)-Zevaquenabant, a potent research compound. Adherence to these procedures is critical for personnel safety and environmental protection.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive personal protective equipment strategy is necessary to minimize exposure risk. The following table summarizes the required PPE based on the recommendations for handling potent pharmaceutical compounds.
| Body Part | Required PPE | Specifications |
| Hands | Double Nitrile Gloves | Powder-free, disposable. Change frequently, especially after direct contact. |
| Eyes | Safety Goggles | Chemical splash goggles. |
| Respiratory | N95 Respirator or higher | A properly fitted respirator is crucial, especially when handling the powder form. In case of potential for aerosolization, a powered air-purifying respirator (PAPR) may be necessary. |
| Body | Disposable Gown/Coveralls | Long-sleeved, impermeable, and with closed cuffs. "Bunny suit" style coveralls offer more complete protection.[1] |
| Face | Face Shield | To be used in conjunction with safety goggles, particularly when there is a splash hazard. |
Safe Handling and Operational Plan
A systematic approach to handling this compound, from preparation to disposal, is crucial. The following workflow outlines the key steps to ensure a safe laboratory environment.
Caption: A stepwise workflow for the safe handling of this compound.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical. The following table outlines the recommended procedures.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention. |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |
| Ingestion | If swallowed, wash out mouth with water provided person is conscious. Call a physician. |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Categorization:
All materials that have come into contact with this compound should be considered hazardous chemical waste. This includes:
-
Unused or expired compound
-
Contaminated PPE (gloves, gowns, etc.)
-
Contaminated labware (pipette tips, vials, etc.)
-
Spill cleanup materials
Disposal Procedure:
-
Segregation: Collect all this compound waste separately from other laboratory waste streams in clearly labeled, sealed, and appropriate hazardous waste containers.
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: this compound.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in regular trash.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
